TTK21
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBXYBDNZHZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TTK21: A Technical Guide to a Novel CBP/p300 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the epigenetic regulation of gene expression, and their activation has been linked to beneficial outcomes in neurogenesis, memory, and neural repair. A significant challenge with this compound is its limited cell permeability. This has been addressed by its conjugation with glucose-based carbon nanospheres (CSP), forming CSP-TTK21, which can effectively cross the blood-brain barrier. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on histone acetylation, gene expression, and cellular function. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more relaxed chromatin structure, facilitating gene transcription. The paralogous HATs, CREB-binding protein (CBP) and p300, are of particular interest as they act as transcriptional co-activators for a multitude of transcription factors involved in diverse cellular processes, including cell growth, differentiation, and apoptosis.
The dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecules that can modulate the activity of these HATs is of significant therapeutic interest. This compound has emerged as a promising activator of CBP/p300.[1] However, its poor cell permeability has necessitated the development of a delivery system. The conjugation of this compound to glucose-based carbon nanospheres (CSP) has proven to be an effective strategy to overcome this limitation, enabling its use in both in vitro and in vivo studies.[1][2] CSP-TTK21 has been shown to cross the blood-brain barrier, induce histone hyperacetylation in the brain, and promote neurogenesis and long-term memory in mice.[1][2] Furthermore, it has demonstrated therapeutic potential in preclinical models of spinal cord injury.[3][4]
This guide will delve into the core mechanism of action of this compound, providing a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and neuropharmacology.
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound and its effects on histone acetylation and gene expression.
Table 1: In Vitro Activation of CBP/p300 by this compound
| Enzyme | Assay Type | Concentration (µM) | Activation Level | Reference |
| CBP | Gel Fluorography | 50 | Activation observed | [1] |
| CBP | Gel Fluorography | 100 | Increased activation | [1] |
| CBP | Gel Fluorography | 200 | Further increased activation | [1] |
| CBP | Gel Fluorography | 275 | Maximal activation | [1][5] |
| p300 | Gel Fluorography | 50 | Activation observed | [1] |
| p300 | Gel Fluorography | 100 | Increased activation | [1] |
| p300 | Gel Fluorography | 200 | Further increased activation | [1] |
| p300 | Gel Fluorography | 275 | Maximal activation | [1][5] |
| p300 | Auto-acetylation Assay | 100 | Significant induction | [1] |
Table 2: In Vivo and In Vitro Effects of CSP-TTK21 on Histone Acetylation
| Model System | Treatment | Histone Mark | Fold Increase | Brain Region/Cell Line | Reference |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H2B acetylation | 1.39 | Dorsal Hippocampus | [2] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3 acetylation | 1.47 | Dorsal Hippocampus | [2] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H2B acetylation | 1.72 | Brainstem | [2] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3 acetylation | 1.58 | Brainstem | [2] |
| SH-SY5Y cells | 50 µg/ml CSP-TTK21 | Acetyl-H3K14 | Significant increase | SH-SY5Y | [2] |
| Spinal Cord Injury Mice | 20 mg/kg CSP-TTK21 (i.p.) | H3K9ac | ~1.8-fold | DRG Neurons | [6] |
Table 3: Effect of CSP-TTK21 on Gene Expression
| Model System | Treatment | Gene | Fold Induction | Brain Region | Reference |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | neuroD1 | ~2.5 (at 1.5 days) | Hippocampus | [7] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | bdnf | ~2.0 (at 1.5 days) | Hippocampus | [7] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | neuroD1 | ~2.0 (at 3 days) | Hippocampus | [7] |
| Adult Mice | 20 mg/kg CSP-TTK21 (i.p.) | bdnf | ~1.5 (at 3 days) | Hippocampus | [7] |
| Spinal Cord Injury Mice | 20 mg/kg CSP-TTK21 (i.p.) | ATF3, SPRR1a, cJUN, KLF7, GAP43 | Enhanced expression | DRG Neurons | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from methodologies used to assess the direct enzymatic activity of this compound on CBP and p300.[1][8]
-
Objective: To determine the ability of this compound to activate the acetyltransferase activity of recombinant CBP and p300.
-
Materials:
-
Recombinant full-length CBP or p300 enzyme.
-
Histone H4 peptide (N-terminal 15-mer) as substrate.
-
[¹⁴C]-labeled Acetyl-CoA.
-
This compound dissolved in DMSO.
-
Reaction Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/ml BSA.
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 10 nM of CBP or p300 enzyme, and 100 µM of the histone H4 peptide.
-
Add this compound at various concentrations (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all reactions (e.g., 2.5%).
-
Initiate the reaction by adding 10 µM of [¹⁴C]-labeled Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for five minutes each in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [¹⁴C]-Acetyl-CoA.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
For gel fluorography, the reaction products can be resolved on an SDS-PAGE gel, followed by fluorography to visualize the acetylated histones.[1]
-
Immunoblotting for Histone Acetylation
This protocol is a general guideline for assessing changes in histone acetylation levels in cells or tissues treated with CSP-TTK21, based on standard immunoblotting procedures.[2][9][10]
-
Objective: To quantify the levels of specific histone acetylation marks in response to CSP-TTK21 treatment.
-
Materials:
-
Cells (e.g., SH-SY5Y) or tissue homogenates.
-
Histone extraction buffer.
-
SDS-PAGE gels (high percentage, e.g., 15%).
-
Nitrocellulose or PVDF membrane (0.2 µm pore size).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14, anti-tetra-acetyl-H2B) and total histones (e.g., anti-H3) for loading control.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with CSP-TTK21 (e.g., 50 µg/ml) for various time points (e.g., 6, 12, 24 hours). For in vivo studies, administer CSP-TTK21 (e.g., 20 mg/kg, i.p.) to animals and collect tissues at desired time points.
-
Extract histones from cells or tissues using an appropriate method (e.g., acid extraction).
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE on a high-percentage gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
-
Electrophysiology for Long-Term Potentiation (LTP)
This protocol provides a general framework for measuring LTP in hippocampal slices, a key method for assessing synaptic plasticity.[5][11][12]
-
Objective: To evaluate the effect of CSP-TTK21 on synaptic plasticity by measuring LTP in the hippocampus.
-
Materials:
-
Rodent (mouse or rat) for hippocampal slice preparation.
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Artificial cerebrospinal fluid (aCSF).
-
Vibratome or tissue chopper for slicing.
-
Recording chamber with perfusion system.
-
Stimulating and recording electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
CSP-TTK21.
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.
-
Allow the slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
Apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
For pharmacological studies, CSP-TTK21 can be administered to the animal prior to slice preparation (e.g., via oral gavage or i.p. injection) or bath-applied to the slices during the experiment.[3][12]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships associated with this compound's mechanism of action.
Figure 1: Overcoming the permeability challenge of this compound.
Figure 2: The signaling pathway of this compound's mechanism of action.
Figure 3: A typical experimental workflow for studying this compound.
Conclusion
This compound, particularly in its CSP-conjugated form, represents a powerful tool for investigating the roles of CBP/p300 in health and disease. Its ability to activate these key epigenetic modulators and promote histone acetylation has been shown to drive beneficial changes in gene expression, leading to enhanced neurogenesis, synaptic plasticity, and neuronal repair. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. As research in this area continues, a deeper understanding of the downstream targets of this compound-mediated CBP/p300 activation will be crucial for its potential translation into therapeutic strategies for a range of neurological disorders.
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology and LTP [bio-protocol.org]
- 3. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 4. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. biorxiv.org [biorxiv.org]
The Function of TTK21 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key epigenetic regulators involved in neuronal function, plasticity, and memory. Due to its inability to independently cross the blood-brain barrier, this compound is conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which enables efficient delivery to the brain.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in the central nervous system, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications. CSP-TTK21 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and spinal cord injury by promoting histone acetylation, enhancing gene expression related to synaptic health and neuronal regeneration, and improving cognitive and motor functions.[1][4]
Core Mechanism of Action
This compound functions as a specific activator of the CBP/p300 family of histone acetyltransferases.[5] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and facilitates gene transcription.[6] In the brain, CBP/p300 are pivotal for processes such as neurogenesis, synaptic plasticity, and memory formation.[6][7] The activation of CBP/p300 by this compound enhances the acetylation of histones, particularly H3 and H4, thereby promoting the transcription of genes associated with neuronal health and regeneration.[1][4]
Signaling Pathway and Molecular Interactions
The primary molecular action of this compound is the direct activation of CBP and p300 enzymatic activity. This leads to increased acetylation of histone tails, a key epigenetic modification for transcriptional activation. The downstream effects include the upregulation of genes involved in synaptic plasticity, neurogenesis, and axonal growth. In pathological conditions, such as Alzheimer's disease, CSP-TTK21 has been shown to restore the expression of plasticity-related proteins and upregulate genes in the Wnt signaling pathway, while downregulating inflammatory genes.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 5. 'Epigenetic treatment can aid regrowth of sensory, motor neurons' [dtnext.in]
- 6. researchgate.net [researchgate.net]
- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule TTK21: A Technical Guide to the Activation of p300/CBP Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK21 is a novel small molecule activator of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical epigenetic regulators, playing a pivotal role in chromatin structuring and gene transcription. Dysregulation of p300/CBP activity is implicated in various neurological disorders and other diseases, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an allosteric activator of p300/CBP. While the precise binding site of this compound on the p300/CBP complex has not been definitively elucidated, evidence suggests that its interaction induces a conformational change in the enzyme, leading to enhanced HAT activity.[1] A key aspect of this compound's mechanism is the promotion of p300 auto-acetylation, a process known to stimulate its acetyltransferase activity.[2][3]
A significant challenge with this compound is its poor cell permeability. To overcome this, this compound is conjugated to glucose-based carbon nanospheres (CSP), forming CSP-TTK21. This conjugation facilitates cellular uptake and enables the molecule to cross the blood-brain barrier, a critical feature for its therapeutic potential in neurological applications.[2][3][4][5]
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity and its effects on histone acetylation.
| Parameter | In Vitro Activity of this compound | Reference |
| Target | p300/CBP Histone Acetyltransferases | [2][3][6] |
| Effect | Concentration-dependent activation | [2][3][6] |
| Effective Concentration Range | 50 µM - 275 µM | [2][3] |
| Concentration for Maximal Activation | ~275 µM | [2][3][6] |
| Effect on Auto-acetylation | Significant induction of p300 auto-acetylation at 100 µM | [2][3] |
| Histone Substrate Specificity | Predominantly acetylates core histones H3 and H4 | [2][3] |
| Parameter | In Vivo and In Vitro Effects of CSP-TTK21 | Reference |
| Cellular Permeability | CSP conjugation enables entry into mammalian cells | [2][3][7] |
| In Vitro Histone Acetylation | Time-dependent increase in H3K14 acetylation in SH-SY5Y cells | [3][7][8] |
| In Vivo Administration | Intraperitoneal (i.p.) injection (20 mg/kg) in mice | [3][4] |
| In Vivo Histone Acetylation (Brain) | Increased acetylation of H2BK5, tetra-acetylated H2B, and H3K14 in the dorsal hippocampus | [3][8][9] |
| Downstream Gene Expression | Upregulation of Nr4a2, cFos, Fosl2, neuroD1, and BDNF in the hippocampus | [3] |
Signaling Pathways
Activation of p300/CBP by this compound influences key signaling pathways integral to neuronal function, plasticity, and gene transcription.
The diagram above illustrates how this compound enhances the activity of p300/CBP, which act as crucial co-activators in major signaling pathways such as the Wnt/β-catenin and CREB pathways.[10][11][12][13][14][15][16] In the canonical Wnt pathway, the stabilization of β-catenin leads to its nuclear translocation and association with TCF/LEF transcription factors, which then recruit p300/CBP to activate target gene expression.[10][11][12][13] Similarly, activation of the CREB pathway through various stimuli results in the phosphorylation of CREB, which then recruits p300/CBP to promote the transcription of genes involved in neuronal plasticity and survival, such as BDNF.[14][15][16] this compound potentiates these processes by directly activating p300/CBP, leading to increased histone acetylation at the promoter regions of target genes, chromatin remodeling, and enhanced transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from methods used to characterize this compound and similar compounds.
Materials:
-
Recombinant human p300 or CBP
-
Core histones (H3/H4) or a synthetic histone tail peptide
-
[³H]-Acetyl-Coenzyme A
-
This compound dissolved in DMSO
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose paper (for filter-binding assay)
-
Tris-Tricine gels (for gel fluorography)
-
Scintillation fluid and counter
-
Fluorographic enhancer
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone substrate, and [³H]-Acetyl-CoA.
-
Add varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding the recombinant p300 or CBP enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
For Filter-Binding Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
For Gel Fluorography: Add SDS-PAGE loading buffer to the reaction, boil, and load onto a Tris-Tricine gel. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C. The intensity of the bands corresponds to the level of histone acetylation.
Western Blotting for Histone Acetylation
This protocol is for assessing changes in histone acetylation in cell culture or tissue samples following treatment with CSP-TTK21.
Materials:
-
Cells or tissue treated with CSP-TTK21
-
Histone extraction buffer (e.g., PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃)
-
0.4 N H₂SO₄
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Histone Extraction: a. Lyse cells in histone extraction buffer on ice. b. Centrifuge to pellet nuclei. c. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice to extract histones. d. Centrifuge to remove nuclear debris and precipitate the histones from the supernatant with acetone. e. Wash the histone pellet with acetone and air dry. f. Resuspend the histone pellet in deionized water.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Mix 15-20 µg of histone extract with Laemmli sample buffer and boil. b. Load samples onto a 15% SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. h. Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Immunohistochemistry for Acetylated Histones in Mouse Brain
This protocol is for the in situ detection of histone acetylation in brain tissue from mice treated with CSP-TTK21.
Materials:
-
Mouse brain tissue, fixed (e.g., with 4% PFA) and sectioned (e.g., 20-µm-thick cryosections)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Permeabilize the brain sections with a buffer containing Triton X-100.
-
Block non-specific binding with the blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the sections extensively with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections again with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the analysis of the association of acetylated histones with specific gene promoters.
Materials:
-
Cells treated with CSP-TTK21
-
Formaldehyde (1%)
-
Glycine
-
Lysis buffers
-
Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K14)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting promoter regions of interest (e.g., BDNF, cFos)
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the acetylated histone of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of these sequences.
Conclusion
This compound is a promising pharmacological tool for the activation of p300/CBP histone acetyltransferases. Its ability to be delivered to the brain via CSP conjugation and subsequently modulate gene expression through histone acetylation opens avenues for therapeutic strategies in neurodegenerative diseases and other conditions associated with HAT dysregulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader roles of p300/CBP in health and disease. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full therapeutic potential.
References
- 1. Activation of p300 histone acetyltransferase by small molecules altering enzyme structure: probed by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]
- 11. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300/β-Catenin Interactions Regulate Adult Progenitor Cell Differentiation Downstream of WNT5a/Protein Kinase C (PKC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBP/p300 are bimodal regulators of Wnt signaling | The EMBO Journal [link.springer.com]
- 14. CREB-binding protein/p300 are transcriptional coactivators of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Intrinsic Protein Disorder in the Function and Interactions of the Transcriptional Coactivators CREB-binding Protein (CBP) and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TTK21 in Histone Acetylation and Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CBP and p300, key regulators of chromatin structure and gene expression. This technical guide provides an in-depth overview of the function and mechanism of this compound, with a focus on its role in promoting histone acetylation and consequently modulating gene transcription. Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its entry into cells and across the blood-brain barrier, enabling its therapeutic potential in various neurological models. This document details the impact of CSP-TTK21 on histone modifications and gene expression, provides comprehensive experimental protocols for studying these effects, and illustrates the key signaling pathways involved.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors and RNA polymerase greater access to the DNA, thereby promoting gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure ("heterochromatin") and transcriptional repression.
The CREB-binding protein (CBP) and its paralog p300 are two of the most important and well-characterized HATs. They are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a potent activator of CBP/p300.[1][2] This guide explores the molecular mechanisms through which this compound, particularly when delivered via carbon nanospheres (CSP-TTK21), influences histone acetylation and gene transcription, highlighting its potential as a therapeutic agent.
Mechanism of Action of this compound
This compound functions by directly enhancing the enzymatic activity of the histone acetyltransferases CBP and p300.[1][2] This activation leads to an increase in the acetylation of histone proteins, primarily histones H3 and H4, at various lysine residues.[1][3] The parent molecule, this compound, exhibits poor cell permeability. To overcome this limitation, it is covalently conjugated to glucose-derived carbon nanospheres (CSP). These nanospheres are biocompatible and can effectively cross the blood-brain barrier and cell membranes, delivering this compound to its intracellular targets.[4][5]
The activation of CBP/p300 by this compound can also induce auto-acetylation of these enzymes, which is a mechanism known to enhance their HAT activity further.[5] The resulting increase in histone acetylation at gene promoters and enhancers facilitates the recruitment of the transcriptional machinery, leading to the upregulation of specific target genes.
Quantitative Data on this compound-Mediated Effects
The following tables summarize the quantitative effects of CSP-TTK21 on histone acetylation and gene expression as reported in various studies.
Table 1: Effect of CSP-TTK21 on Histone Acetylation
| Histone Mark | Tissue/Cell Type | Fold Increase vs. Control | Reference |
| H2B Acetylation | Mouse Hippocampus | 1.39 | [5] |
| H3 Acetylation | Mouse Hippocampus | 1.47 | [5] |
| H4K12ac | Rat Hippocampus | Not specified, but noted as increased | [1] |
| H3K27ac | Rat Prefrontal Cortex | Not specified, but noted as enhanced | [1] |
| H3K9ac | Rat Prefrontal Cortex | Not specified, but noted as enhanced | [1] |
| H2BK5 Acetylation | Mouse Hippocampus | Visually increased in immunohistochemistry | [4] |
| H3K14 Acetylation | Mouse Hippocampus | Visually increased in immunofluorescence | [4] |
Table 2: Effect of CSP-TTK21 on Gene Expression
| Gene | Tissue/Cell Type | Fold Increase vs. Control | Reference |
| Nr4a2 | Mouse Hippocampus | 1.48 | [5] |
| cFos | Mouse Hippocampus | 1.87 | [5] |
| Fosl2 | Mouse Hippocampus | 1.47 (trend) | [5] |
| Wnt signaling pathway genes | Rat Hippocampal Slices (Aβ-treated) | Upregulated (rescued expression) | [1] |
| Regeneration-associated genes | Rat Prefrontal Cortex and Cerebellum | Enhanced expression | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols described in the subsequent section.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound.
Synthesis and Conjugation of CSP-TTK21
Objective: To synthesize glucose-based carbon nanospheres (CSP) and conjugate them with this compound.
Materials:
-
D-Glucose
-
Deionized water
-
Teflon-lined autoclave
-
Centrifuge
-
This compound (synthesized as per established chemical procedures)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
Protocol:
Part A: Synthesis of Carbon Nanospheres (CSP)
-
Prepare a 0.5 M aqueous solution of D-glucose.
-
Transfer 50 mL of the glucose solution into a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it at 170°C for 6 hours.
-
Allow the autoclave to cool down to room temperature.
-
Collect the resulting brown precipitate by centrifugation at 10,000 x g for 15 minutes.
-
Wash the pellet three times with deionized water and twice with ethanol, with centrifugation steps in between.
-
Dry the final CSP product at 60°C overnight.
Part B: Conjugation of this compound to CSP
-
Disperse the synthesized CSP in MES buffer (pH 6.0) at a concentration of 1 mg/mL.
-
Activate the carboxyl groups on the surface of the CSP by adding EDC (final concentration 2 mM) and NHS (final concentration 5 mM).
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring.
-
Centrifuge the activated CSP at 10,000 x g for 15 minutes and wash with cold MES buffer to remove excess EDC/NHS.
-
Immediately resuspend the activated CSP in PBS (pH 7.4).
-
Add this compound (dissolved in a minimal amount of DMSO and diluted in PBS) to the activated CSP suspension. The molar ratio of this compound to CSP should be optimized, but a starting point of 10:1 can be used.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring, followed by overnight incubation at 4°C.
-
Quench the reaction by adding a small amount of Tris buffer.
-
Purify the CSP-TTK21 conjugate by repeated centrifugation and washing with PBS to remove unconjugated this compound.
-
Resuspend the final CSP-TTK21 product in a suitable buffer for in vitro or in vivo studies and store at -20°C.
In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To measure the direct effect of this compound on the enzymatic activity of CBP/p300.
Materials:
-
Recombinant human CBP or p300 enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (with a radiolabeled or fluorescent tag)
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and Acetyl-CoA (e.g., 1 µM).
-
Add varying concentrations of this compound (e.g., 0-300 µM) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant CBP or p300 enzyme (e.g., 50 ng).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction (e.g., by adding acetic acid).
-
Quantify the amount of acetylated histone peptide. For a radioactive assay, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter. For a fluorescent assay, measure the fluorescence signal according to the kit manufacturer's instructions.
-
Plot the HAT activity as a function of this compound concentration to determine the dose-response relationship.
Western Blot for Histone Acetylation
Objective: To determine the levels of specific histone acetylation marks in cells or tissues treated with CSP-TTK21.
Materials:
-
Cells or tissues treated with CSP-TTK21 or vehicle control
-
Histone extraction buffer
-
0.4 N Sulfuric acid
-
Trichloroacetic acid (TCA)
-
Acetone
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K14, anti-acetyl-H4K12, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Perform histone extraction from treated and control samples using an acid extraction method.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the association of specific histone acetylation marks with particular gene promoters or enhancers.
Materials:
-
Cells treated with CSP-TTK21 or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease
-
Antibody against the histone modification of interest (e.g., anti-acetyl-H3K27)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific genomic regions
Protocol:
-
Cross-link proteins to DNA in treated and control cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Fragment the chromatin into 200-1000 bp fragments by sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or a negative control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qRT-PCR) with primers flanking the genomic region of interest.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of target genes in response to CSP-TTK21 treatment.
Materials:
-
Cells or tissues treated with CSP-TTK21 or vehicle control
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from treated and control samples using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions in triplicate for each sample and gene, including the target gene(s) and a housekeeping gene for normalization.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control samples.
Conclusion
This compound, particularly when delivered as CSP-TTK21, is a powerful tool for studying the roles of CBP/p300 in histone acetylation and gene transcription. Its ability to enhance histone acetylation and modulate the expression of genes involved in crucial biological processes, such as neurogenesis and memory, underscores its potential as a therapeutic agent for a range of disorders. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential HAT activators, paving the way for novel epigenetic-based therapies.
References
- 1. Synthesis and Characterization of Carbon Nanospheres [scirp.org]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to CSP-TTK21 for Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CSP-TTK21, a novel compound designed to penetrate the blood-brain barrier (BBB) and modulate neurological processes. We will delve into its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and visualize its signaling pathways and experimental workflows.
Core Concept: Overcoming the Blood-Brain Barrier with a Histone Acetyltransferase Activator
TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2][3] These enzymes play a crucial role in regulating gene expression related to synaptic plasticity, memory, and neurogenesis by adding acetyl groups to histone proteins, which relaxes chromatin structure and allows for transcription.[4][5][6] However, the ability of small molecules like this compound to cross the highly selective BBB is limited.
To overcome this challenge, this compound is conjugated with glucose-based carbon nanospheres (CSP).[1][2][3][7] This conjugation allows CSP-TTK21 to efficiently cross the BBB and reach various parts of the brain, including the hippocampus and frontal cortex, following systemic administration.[1][2][3][7] Once in the brain, CSP-TTK21 activates CBP/p300, leading to increased histone acetylation and the transcription of genes that promote synaptic health and cognitive function.[1][4]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for CSP-TTK21 involves the activation of the CBP/p300 signaling pathway. This leads to a cascade of events culminating in altered gene expression and improved neuronal function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on CSP-TTK21.
Table 1: In Vivo Studies of CSP-TTK21
| Animal Model | Dosage | Administration Route | Key Quantitative Findings | Reference |
| Adult Mice | 20 mg/kg | Intraperitoneal (i.p.) | Increased histone acetylation in the hippocampus and frontal cortex. Extended memory duration in the Morris water maze. | [1][2][3] |
| Adult Mice | 20 mg/kg | Oral (p.o.) | Enhanced long-term potentiation comparable to intraperitoneal injection. | [1] |
| Rat Model of Spinal Cord Injury | 10 mg/kg | Oral (p.o.), weekly | Promoted motor recovery and enhanced expression of regeneration-associated genes. | [1] |
| THY-Tau22 Mouse Model (Alzheimer's) | 500 µ g/mouse | Intraperitoneal (i.p.), 3 injections (1/week) | Rescued H2B acetylome by 95% in tauopathic mice. Restored spatial memory and plasticity. | [6] |
| Aβ-treated Rat Hippocampal Slices | Not specified | Bath application | Rescued Aβ-impaired long-term potentiation (LTP). | [4][5] |
Table 2: In Vitro Studies of this compound
| Cell Line/System | Concentration | Effect | Reference |
| SHSY-5Y cells | 50 µg/ml (CSP-TTK21) | Induced histone hyperacetylation. | [2][3] |
| In vitro HAT assay | 50-275 µM | Concentration-dependent activation of CBP and p300 acetyltransferases. | [1] |
| In vitro HAT assay | 100 µM | Promoted self-acetylation of p300. | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
A common experimental workflow for in vivo studies involving CSP-TTK21 is as follows:
-
CSP-TTK21 Administration:
-
Intraperitoneal (i.p.) Injection: CSP-TTK21 is dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection at the specified dosage (e.g., 20 mg/kg).[1][2][3][7]
-
Oral Gavage (p.o.): For oral administration, CSP-TTK21 is delivered directly into the stomach using a gavage needle.[1][8][9]
-
-
Tissue Collection and Processing:
-
Following the treatment period, animals are euthanized.
-
Brains are rapidly dissected, and specific regions (e.g., hippocampus, frontal cortex) are isolated.
-
For histological analysis, tissues are fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned.[3]
-
For molecular analysis, tissues are fresh-frozen for subsequent RNA or protein extraction.
-
-
Immunohistochemistry/Immunofluorescence:
-
Brain sections are incubated with primary antibodies against specific markers of interest (e.g., acetylated histones like H2BK5ac, H3K14ac, or neuronal markers like DCX).[2][3][8]
-
Sections are then incubated with corresponding secondary antibodies conjugated to a fluorescent tag or an enzyme for colorimetric detection.
-
Imaging is performed using a confocal or fluorescence microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Chromatin Immunoprecipitation (ChIP):
-
This technique is used to determine the association of specific proteins (e.g., acetylated histones) with particular genomic regions.
-
Freshly dissected tissues are treated to crosslink proteins to DNA.
-
Chromatin is sheared, and antibodies against the protein of interest are used to immunoprecipitate the protein-DNA complexes.
-
The associated DNA is then purified and quantified by qPCR to assess the enrichment of the protein at specific gene promoters.[3]
-
-
Behavioral Assays (Morris Water Maze):
-
This task is used to assess spatial learning and memory in rodents.
-
Mice are trained to find a hidden platform in a circular pool of water.
-
Memory retention is evaluated by measuring the time spent in the target quadrant where the platform was previously located.[1]
-
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Acute hippocampal slices are prepared from treated and control animals.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region.
-
LTP, a cellular correlate of learning and memory, is induced by high-frequency stimulation. The magnitude and stability of LTP are measured to assess synaptic plasticity.[4][5]
-
Concluding Remarks
CSP-TTK21 represents a promising therapeutic strategy for neurodegenerative diseases by effectively delivering a CBP/p300 activator to the brain. Its ability to cross the BBB and modulate the epigenetic landscape opens new avenues for treating conditions associated with cognitive decline and neuronal damage. The data summarized in this guide highlight its potential to enhance synaptic plasticity, promote neurogenesis, and improve memory. Further research and clinical development are warranted to fully explore the therapeutic utility of this innovative compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
TTK21's effect on neurogenesis and neural stem cells
An In-depth Technical Guide to the Effects of TTK21 on Neurogenesis and Neural Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modulation of neurogenesis in the adult brain holds significant therapeutic potential for neurodegenerative diseases and cognitive decline. This compound, a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), has emerged as a promising compound in this field. Due to its inability to permeate cell membranes, this compound is conjugated with glucose-based carbon nanospheres (CSP) to create CSP-TTK21, enabling it to cross the blood-brain barrier and exert its biological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neural stem cells and neurogenesis, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.
Core Mechanism of Action: CBP/p300 Histone Acetyltransferase Activation
This compound functions as a specific activator of the CBP/p300 lysine (B10760008) acetyltransferases.[1][5][6] These enzymes play a crucial role in epigenetic regulation by adding acetyl groups to histone proteins, primarily histones H3 and H4.[1] This acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible for transcription. By enhancing CBP/p300 activity, CSP-TTK21 promotes the expression of genes critical for neuronal function, plasticity, and development.[1][7] In vivo studies have demonstrated that administration of CSP-TTK21 leads to a significant increase in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2][3]
Signaling Pathway for this compound-Mediated Neurogenesis
Caption: this compound signaling cascade from cellular entry to functional outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Compound | Cell Line | Concentration Range | Effect | Citation |
| CBP/p300 Activation | This compound | - | 50-275 µM | Concentration-dependent activation | [1] |
| Histone H3 Acetylation | This compound | HeLa | 50-275 µM | No significant increase (impermeable) | [2][8] |
| Histone H3K14 Acetylation | CSP-TTK21 | SH-SY5Y | 50 µg/ml | Time-dependent increase (max at 12h) | [2] |
Table 2: In Vivo Effects of CSP-TTK21 in Mice
| Parameter | Dosage | Administration | Time Point | Brain Region | Effect | Citation |
| Histone Acetylation (H2Bac) | 20 mg/kg | i.p. | 3 days | Dorsal Hippocampus | 1.39-fold increase (p = 0.0432) | [2] |
| Histone Acetylation (H3ac) | 20 mg/kg | i.p. | 3 days | Dorsal Hippocampus | 1.47-fold increase (p = 0.0119) | [2] |
| Histone Acetylation (H4K12ac) | 20 mg/kg | p.o. | 84 hours | Hippocampus | Significant increase | [1][9] |
| BrdU Incorporation | 20 mg/kg | i.p. | 1.5 days | Dentate Gyrus | Reduced (antiproliferative effect) | [2][3][5] |
| DCX+ Neuron Dendrite Length | 20 mg/kg | i.p. | 3 days | Dentate Gyrus | 176.9 µm (vs. 141.1 µm in control, p = 0.0177) | [5] |
| neuroD1 mRNA Levels | 20 mg/kg | i.p. | 1.5 days | Hippocampus | ~1.6-fold increase (p < 0.05) | [10] |
| bdnf mRNA Levels | 20 mg/kg | i.p. | 3 days | Hippocampus | ~1.7-fold increase (p < 0.01) | [10] |
| Long-Term Memory | 20 mg/kg | i.p. | 16 days | - | Persistent memory vs. controls | [2] |
Effects on Neural Stem Cells: A Shift from Proliferation to Differentiation
CSP-TTK21 exerts a nuanced effect on the neural stem cell pool in the subgranular zone (SGZ) of the dentate gyrus.[2] Studies using BrdU (bromodeoxyuridine) to label dividing cells show that at early time points (1.5 days post-injection), CSP-TTK21 treatment leads to a reduction in BrdU incorporation.[2][5] This suggests that CBP/p300 activation has an anti-proliferative effect, guiding neural progenitors to exit the cell cycle.[2]
Instead of promoting proliferation, CSP-TTK21 drives the differentiation and maturation of these progenitors.[3] This is evidenced by a significant increase in the expression of NeuroD1, a transcription factor crucial for neuronal differentiation, and Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin required for the terminal differentiation and survival of new neurons.[2][3] The activation of CBP/p300 enriches acetylated histones on the proximal promoters of these genes, enhancing their transcription.[3]
Logical Flow: Proliferation vs. Differentiation
Caption: CSP-TTK21 shifts the balance from proliferation to differentiation.
Impact on Neurogenesis: Enhancing Neuronal Maturation
The primary effect of CSP-TTK21 on adult neurogenesis is the promotion of maturation for newly generated neurons.[2] Immunohistochemical analysis reveals that CSP-TTK21 treatment leads to the formation of doublecortin (DCX)-positive immature neurons that are significantly longer and more highly branched than those in control animals.[2][3] This indicates an accelerated and enhanced maturation process, leading to a more complex dendritic arbor. This structural enhancement is believed to contribute to the improved integration of new neurons into existing hippocampal circuits and is correlated with functional benefits, such as the extension of long-term memory.[2][5]
Detailed Experimental Protocols
Animal Studies and Compound Administration
-
Animal Models: Studies typically utilize adult male B57BL6/6J mice or Sprague-Dawley rats.[2][4]
-
Compound Preparation: this compound is conjugated to glucose-derived carbon nanospheres (CSP) to ensure blood-brain barrier penetration.[4] The resulting CSP-TTK21 is suspended in a vehicle solution (e.g., saline).
-
Administration:
-
Intraperitoneal (i.p.) Injection: CSP-TTK21 is administered at a dosage of 20 mg/kg body weight.[2][6] Control animals receive CSP alone.
-
Oral Gavage (p.o.): CSP-TTK21 has been shown to be effective when administered orally at 10-20 mg/kg.[1][4][9] Efficacy is comparable to i.p. administration for inducing histone acetylation and functional recovery in spinal cord injury models.[4]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Tissue Preparation: Following euthanasia at defined time points (e.g., 1.5, 3, or 21 days post-injection), animals are transcardially perfused with 4% paraformaldehyde (PFA).[9] Brains are extracted, post-fixed in PFA, and cryoprotected. 20-μm-thick cryosections are prepared.[2][11]
-
Staining for Maturation (DCX): Sections are incubated with a primary antibody against Doublecortin (DCX). A secondary antibody conjugated to a reporter enzyme (for DAB staining) or a fluorophore (for IF) is used for visualization.[2][5]
-
Staining for Proliferation (BrdU): For cell proliferation studies, mice are injected with BrdU (100 mg/kg, i.p.) according to specific protocols (e.g., twice a day for 3 days).[2] DNA denaturation is required before incubation with an anti-BrdU antibody.[2]
-
Staining for Histone Acetylation: Primary antibodies specific for acetylated histone marks (e.g., acetyl-H2BK5, acetyl-H3K14) are used on brain sections.[2][10]
-
Imaging and Quantification: Images are captured using confocal or fluorescence microscopy. Quantification involves counting the number of positive cells per section or measuring dendritic length and branching using software like ImageJ.[2][5]
In Vivo Experimental Workflow
Caption: A typical workflow for in vivo analysis of CSP-TTK21 effects.
Western Blotting
-
Application: Used to quantify histone acetylation levels in cell cultures or dissected brain tissue.
-
Protocol:
-
Cells (e.g., SH-SY5Y) are treated with CSP-TTK21 (e.g., 50 µg/ml) for various durations (6, 12, 24h).[2]
-
Histones are purified from cell lysates.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against a specific acetylated histone (e.g., acetyl-H3K14) and a loading control (e.g., total H3).[2][12]
-
A secondary antibody conjugated to HRP is used, and bands are visualized by chemiluminescence.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Application: Used to measure mRNA expression levels of target genes.
-
Protocol:
-
Mice are treated and the hippocampus is dissected at specified time points (e.g., 1.5 or 3 days).[10]
-
Total RNA is extracted from the tissue.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (neuroD1, bdnf) and a reference gene (e.g., RNA pol II).[10]
-
Relative expression is calculated as fold change compared to the control group.[10]
-
Conclusion and Future Directions for Drug Development
The small molecule this compound, when delivered to the brain via carbon nanospheres, is a potent modulator of adult hippocampal neurogenesis. By activating CBP/p300, it epigenetically promotes a genetic program that shifts neural stem cells from a proliferative state to one of differentiation and maturation. This results in the growth of more structurally complex new neurons, which correlates with enhanced long-term memory.
For drug development professionals, CSP-TTK21 represents a promising therapeutic strategy. Its efficacy via oral administration is a significant advantage for clinical translation.[4][9] Future research should focus on optimizing delivery systems, evaluating long-term safety profiles, and exploring its therapeutic potential in animal models of neurodegenerative diseases like Alzheimer's, where neurogenesis is impaired.[7][13] The ability of CSP-TTK21 to restore the expression of plasticity-related genes disrupted by amyloid-beta further strengthens its candidacy as a disease-modifying agent.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of TTK21 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can modify the disease course. Emerging evidence points to the therapeutic potential of TTK21, a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300. In preclinical studies, this compound, particularly when delivered across the blood-brain barrier via conjugation with a glucose-based carbon nanosphere (CSP-TTK21), has demonstrated the ability to ameliorate key pathological features of AD. By modulating the epigenome, CSP-TTK21 restores histone acetylation, rectifies aberrant gene expression profiles, enhances synaptic plasticity, and improves cognitive function in animal models of AD. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with the therapeutic exploration of this compound in Alzheimer's disease.
Core Mechanism of Action
This compound functions as a specific activator of the lysine (B10760008) acetyltransferases (KATs) CREB-binding protein (CBP) and its paralog p300.[1][2] These enzymes play a crucial role in regulating gene expression by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of Alzheimer's disease, the function of CBP/p300 is often compromised, leading to a cascade of detrimental downstream effects.[1][2] this compound, by directly activating CBP/p300, aims to counteract this hypoacetylation and restore transcriptional homeostasis. To overcome the challenge of delivering this compound across the blood-brain barrier, it is conjugated to a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21.[3][4]
Quantitative Data on the Efficacy of CSP-TTK21
Preclinical studies in rodent models of Alzheimer's disease have generated significant quantitative data supporting the therapeutic potential of CSP-TTK21. These findings are summarized in the tables below.
Table 1: Restoration of Gene Expression in the Hippocampus of a Tauopathy Mouse Model (THY-Tau22)
| Gene Regulation Category | Number of Genes Dysregulated in Tauopathy Model | Number of Genes Rescued by CSP-TTK21 | Percentage of Rescue | Key Rescued Genes | Reference |
| Down-regulated Genes | >2500 (in learning mice) | Approximately half of the hippocampal transcriptome | ~50% | Klotho, Neurotensin, Immediate Early Genes (e.g., c-Fos, Egr-1) | [5][6] |
Table 2: Rescue of Amyloid-β-Induced Gene Expression Changes in Rat Hippocampal Slices
| Gene Regulation Category | Number of Genes Dysregulated by Aβ(1-42) | Number of Genes Rescued by CSP-TTK21 | Key Signaling Pathways Affected | Reference |
| Down-regulated Genes | 23 | 17 | Wnt signaling pathway | [3] |
| Up-regulated Genes | 20 | 9 | Inflammation-related pathways | [3] |
Table 3: Effects of CSP-TTK21 on Histone Acetylation in the THY-Tau22 Mouse Model
| Histone Mark | Observation in Tauopathy Model | Effect of CSP-TTK21 Treatment | Quantitative Rescue | Reference |
| H2B Acetylation (H2Bac) | Significant decrease in the hippocampus | Increased H2B acetylation levels at decreased peaks, CBP enhancers, and Transcription Start Sites (TSS) | 95% rescue of the H2B acetylome | [5][6] |
| H3K27 Acetylation (H3K27ac) | No significant change | No significant modulation | N/A | [5][6] |
Table 4: Improvement in Cognitive Function in the THY-Tau22 Mouse Model
| Behavioral Test | Deficit in Tauopathy Model | Effect of CSP-TTK21 Treatment | Reference |
| Morris Water Maze | Impaired spatial learning and memory | Restoration of spatial memory deficits | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
In Vitro HAT Activation Assay
-
Objective: To determine the direct activating effect of this compound on CBP and p300 histone acetyltransferase activity.
-
Method:
-
Recombinant CBP or p300 enzyme is incubated with core histones as a substrate.
-
The reaction mixture includes [3H]-acetyl-CoA as a cofactor.
-
Varying concentrations of this compound (typically 50-275 µM) dissolved in DMSO are added to the reaction.
-
The reaction is allowed to proceed at 30°C for a specified time.
-
The reaction is stopped, and the histones are spotted onto filter paper.
-
The filter paper is washed to remove unincorporated [3H]-acetyl-CoA.
-
The amount of [3H]-acetate incorporated into the histones is quantified using a scintillation counter.
-
Data is expressed as fold activation relative to a DMSO vehicle control.
-
Animal Model and Treatment
-
Model: THY-Tau22 transgenic mice, which overexpress a mutated form of human tau protein, leading to tauopathy and cognitive deficits.
-
Treatment Regimen:
-
8-month-old male THY-Tau22 mice are used.
-
CSP-TTK21 is administered via intraperitoneal (i.p.) injection.
-
A typical dosing regimen involves three injections per week.
-
The vehicle control group receives injections of CSP alone.
-
Wild-type littermates serve as an additional control group.
-
Morris Water Maze for Spatial Memory Assessment
-
Objective: To evaluate the effect of CSP-TTK21 on spatial learning and memory.
-
Protocol:
-
A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters recorded during training include escape latency (time to find the platform) and path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation Analysis
-
Objective: To identify genome-wide changes in histone acetylation in response to CSP-TTK21 treatment.
-
Method:
-
Hippocampal tissue is dissected from treated and control mice.
-
Chromatin is cross-linked with formaldehyde (B43269) and sonicated to generate DNA fragments.
-
Antibodies specific for acetylated histones (e.g., H2Bac) are used to immunoprecipitate the chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is sequenced, and the reads are mapped to the mouse genome.
-
Peak calling algorithms are used to identify regions of histone acetylation enrichment.
-
RNA Sequencing (RNA-seq) for Gene Expression Analysis
-
Objective: To determine the transcriptional changes induced by CSP-TTK21.
-
Method:
-
Total RNA is extracted from hippocampal tissue.
-
mRNA is enriched and converted to a cDNA library.
-
The cDNA library is sequenced.
-
The sequencing reads are aligned to the mouse reference genome.
-
Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to treatment.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic strategy.
Caption: Signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for evaluating this compound in a mouse model.
Conclusion and Future Directions
The preclinical data strongly suggest that the CBP/p300 activator this compound, when formulated as CSP-TTK21, holds significant promise as a disease-modifying therapy for Alzheimer's disease. Its ability to reverse epigenetic and transcriptional dysregulation, leading to improved synaptic function and cognition in a relevant animal model, provides a solid foundation for further development. Future research should focus on long-term safety and efficacy studies, exploration of optimal dosing regimens, and the potential for combination therapies. Ultimately, the translation of these promising preclinical findings into clinical trials will be a critical step in determining the therapeutic utility of this compound for patients with Alzheimer's disease.
References
- 1. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]
- 6. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TTK21: A Technical Guide for Studying Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TTK21, a potent small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of histone acetylation in various biological processes, from neuroregeneration to cognitive function.
Introduction to this compound
This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide) is a selective activator of the CBP/p300 family of histone acetyltransferases.[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This modification typically neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and enhanced gene transcription. Due to the central role of CBP/p300 in regulating gene expression programs essential for synaptic plasticity, memory, and neuronal health, this compound has emerged as a valuable chemical tool.[3][4]
A key challenge with this compound is its limited cell permeability on its own.[1] To overcome this, it is often conjugated with glucose-based carbon nanospheres (CSP), creating CSP-TTK21.[1][5] This conjugation allows the molecule to efficiently cross the blood-brain barrier and cell membranes, making it suitable for both in vitro and in vivo applications.[1][5] Research has demonstrated that CSP-TTK21 administration can promote neurogenesis, extend memory duration, and facilitate axonal regeneration in animal models of spinal cord injury and neurodegenerative diseases.[1][6][7]
Mechanism of Action
This compound functions by directly activating the acetyltransferase activity of both CBP and its functional ortholog, p300.[1] This activation is concentration-dependent and is thought to involve the induction of p300/CBP autoacetylation.[1][8] The subsequent increase in histone acetylation, particularly on H2B, H3, and H4 tails, alters the chromatin landscape.[1][2][7] This epigenetic remodeling facilitates the recruitment of transcription factors and RNA polymerase, leading to the expression of genes involved in neuronal function, plasticity, and regeneration.[4][6][9]
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Downstream Targets of TTK21 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream molecular targets and signaling pathways affected by the activation of TTK21, a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. Due to its limited cell permeability, this compound is often conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which can efficiently cross the blood-brain barrier and cell membranes.[1][2][3] This guide synthesizes findings from key research to elucidate the mechanism of action, downstream genetic and cellular effects, and the experimental protocols used to ascertain these findings.
Core Mechanism: CBP/p300 Histone Acetyltransferase Activation
This compound functions as a direct activator of the lysine (B10760008) acetyltransferase (KAT) activity of CBP and its functional ortholog, p300.[1][4] These enzymes play a critical role in epigenetic regulation by transferring an acetyl group to lysine residues on histone tails. This process, known as histone acetylation, neutralizes the positive charge of histones, relaxing the chromatin structure and generally leading to increased gene transcription. The primary and most immediate downstream effect of this compound activation is the hyperacetylation of core histones, particularly H3 and H4 in vitro, and H2B and H3 in vivo.[1][5]
Caption: Core signaling pathway of this compound activation.
Quantitative Analysis of Downstream Effects
The activation of CBP/p300 by this compound initiates a cascade of measurable downstream events, from enzyme activation and histone modification to changes in gene expression.
Data Presentation
Table 1: In Vitro Concentration-Dependent Activation of CBP/p300 by this compound
| Concentration (µM) | Target Enzyme | Effect | Source |
|---|---|---|---|
| 50 - 275 | CBP & p300 | Concentration-dependent activation | [1][6] |
| 100 | p300 | Promotes self-acetylation | [6] |
| 250 - 275 | CBP & p300 | Maximal activation observed |[1] |
Table 2: In Vivo Histone Acetylation Changes Induced by CSP-TTK21 (20 mg/kg)
| Brain Region | Histone Mark | Fold Increase vs. Control | Source |
|---|---|---|---|
| Dorsal Hippocampus | Tetra-acetylated H2B (H2Bac) | 1.39 | [1] |
| Dorsal Hippocampus | Acetylated H3 (H3ac) | 1.47 | [1] |
| Dorsal Hippocampus | H4K12 acetylation | 1.40 | [1] |
| Brainstem | Tetra-acetylated H2B (H2Bac) | 1.72 | [1] |
| Brainstem | Acetylated H3 (H3ac) | 1.58 |[1] |
Table 3: Summary of Key Downstream Target Genes of this compound Activation
| Gene | Function / Pathway | Context | Observed Effect | Source |
|---|---|---|---|---|
| NeuroD1 | Neuronal differentiation marker | Adult Neurogenesis | Increased mRNA levels | [1] |
| BDNF | Neurotrophin for neuronal survival & differentiation | Adult Neurogenesis | Increased mRNA levels | [1] |
| Wnt Signaling Genes | Synaptic health and cognitive function | Alzheimer's Disease (Aβ treatment) | Upregulation of pathway-associated genes | [6] |
| Inflammation Genes | Neuroinflammatory response | Alzheimer's Disease (Aβ treatment) | Potential downregulation | [6] |
| ATF3, SPRR1a, cJUN, KLF7, GAP43 | Regeneration-Associated Genes (RAGs) | Spinal Cord Injury (SCI) | Enhanced expression | [7] |
| Synaptic Plasticity Genes | Learning and memory | Alzheimer's Disease (Aβ treatment) | Rescued expression of 17 downregulated genes |[8] |
Key Downstream Signaling Pathways and Cellular Outcomes
Activation of this compound impacts several critical neurological processes by modulating specific gene expression programs.
Neurogenesis and Neuronal Differentiation
In the adult brain, CSP-TTK21 treatment promotes the maturation and differentiation of neuronal progenitors in the dentate gyrus.[1] This is achieved by increasing histone acetylation on the proximal promoters of key neurogenic genes, leading to their enhanced transcription.
Caption: Downstream genetic targets in neurogenesis.
This process results in tangible morphological changes, including the formation of long and highly branched doublecortin-positive neurons, and is associated with an extension of long-term memory duration.[1]
Axonal Regeneration in Spinal Cord Injury (SCI)
Following spinal cord injury, this compound activation has been shown to reawaken a dormant regenerative gene expression program.[7] This intervention promotes the expression of several well-established Regeneration-Associated Genes (RAGs) in dorsal root ganglia sensory neurons.
Caption: Downstream genetic targets in axonal regeneration.
The upregulation of these RAGs contributes to enhanced motor and sensory axon growth, sprouting, and synaptic plasticity in chronic SCI models.[7]
Neuroprotection and Synaptic Plasticity
In the context of neurodegenerative disease models, such as Alzheimer's, CSP-TTK21 demonstrates a neuroprotective role. It ameliorates amyloid-beta (Aβ)-impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[4][6] Mechanistically, this compound activation rescues the expression of a large number of synaptic plasticity- and memory-related genes that are otherwise suppressed by Aβ pathology.[4][8] This includes the upregulation of genes in the Wnt signaling pathway and the potential downregulation of neuroinflammatory genes, thereby restoring synaptic health.[6]
Experimental Protocols and Methodologies
The characterization of this compound's downstream targets relies on a combination of biochemical, molecular, and cellular assays.
Caption: General experimental workflow for assessing this compound targets.
In Vitro HAT Activation Assay
-
Objective: To measure the direct effect of this compound on CBP/p300 enzyme activity.
-
Methodology: Recombinant CBP or p300 is incubated with core histones, radiolabeled Acetyl-CoA, and varying concentrations of this compound (or DMSO as a control). The reaction products are resolved using SDS-PAGE. The gel is then exposed to a phosphor screen (fluorography) or the acetylated histones are captured on a filter membrane to quantify radioactivity.
-
Key Reagents: Purified CBP/p300, core histones, [³H]Acetyl-CoA, this compound (dissolved in DMSO).
-
Reference: [1]
Cell-Based Histone Acetylation Assays
-
Objective: To determine if CSP-TTK21 can enter cells and induce histone acetylation.
-
Cell Lines: SH-SY5Y (human neuroblastoma) or HeLa cells.[1][3]
-
Methodology (Western Blot): Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) for various durations (6-24 hours). Histones are acid-extracted from cell nuclei. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14) and total histones (e.g., anti-H3) as a loading control.[1][3]
-
Methodology (Immunofluorescence): Cells grown on coverslips are treated as above, then fixed, permeabilized, and incubated with a primary antibody against an acetylated histone mark, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured via fluorescence microscopy.[1][3]
In Vivo Administration and Tissue Analysis
-
Objective: To assess the effects of systemic CSP-TTK21 administration on the central nervous system.
-
Animal Models: B57BL6/6J male mice or rat models of spinal cord injury.[1][7]
-
Administration: CSP-TTK21 is administered via intraperitoneal (IP) injection or oral gavage (PO) at doses typically around 10-20 mg/kg.[2][6][7] Control animals receive the CSP vehicle alone.
-
Tissue Processing: At specified time points post-injection (e.g., 1.5 to 21 days), animals are euthanized. Brains and other organs are harvested, fixed with paraformaldehyde, and processed for cryosectioning.[1]
-
Analysis (Immunohistochemistry): Brain sections are stained with antibodies against acetylated histones (e.g., anti-acetylated-H2BK5) to map the regions of HAT activation. For neurogenesis studies, antibodies against markers like BrdU and Doublecortin (DCX) are used.[1][9]
Gene Expression Analysis
-
Objective: To identify and quantify changes in the transcription of downstream target genes.
-
Methodology (RT-qPCR): RNA is extracted from specific brain regions (e.g., hippocampus) or cell populations. It is then reverse-transcribed into cDNA. Quantitative PCR is performed using primers specific to target genes (BDNF, NeuroD1, etc.) to measure their relative expression levels compared to housekeeping genes.[1]
-
Methodology (RNA-sequencing): For a global view of transcriptional changes, RNA-seq is performed on tissue from treated vs. control groups. This allows for the identification of differentially expressed genes and pathway analysis, as demonstrated in studies rescuing Aβ-induced deficits.[4][8]
Electrophysiology
-
Objective: To measure functional changes in synaptic plasticity.
-
Methodology: Acute hippocampal slices are prepared from rats. Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region. Long-term potentiation (LTP) is induced using high-frequency stimulation protocols. The effect of CSP-TTK21 on basal synaptic transmission and on the magnitude and stability of LTP is measured, particularly in the presence of Aβ oligomers.[4][8]
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 8. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Cascade: A Technical Guide to TTK21-Induced Gene Expression
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning TTK21-induced gene expression. Tailored for researchers, scientists, and drug development professionals, this document details the core signaling pathway, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Core Concepts: this compound as an Epigenetic Modulator
This compound is a small-molecule activator of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes play a critical role in chromatin remodeling and gene regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that is permissive for transcription.
For effective in vivo application, particularly in targeting the central nervous system, this compound is conjugated to a glucose-based carbon nanosphere (CSP).[1][2] This conjugation facilitates its passage across the blood-brain barrier and cellular membranes, enabling it to reach its nuclear targets.[1][2] The primary mechanism of action of CSP-TTK21 is the enhancement of CBP/p300 auto-acetylation and the subsequent acetylation of histones, primarily H3 and H4, at specific lysine residues. This epigenetic modification leads to the transcriptional activation of a host of genes involved in crucial cellular processes.
The this compound Signaling Pathway: From Enzyme Activation to Gene Expression
The molecular pathway of this compound-induced gene expression is a direct cascade of events initiated by the activation of CBP/p300. The subsequent histone acetylation and gene transcription are downstream consequences of this primary activation.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on CBP/p300 activation, histone acetylation, and the expression of downstream target genes.
| Concentration (μM) | CBP Activation (Fold Change vs. DMSO) | p300 Activation (Fold Change vs. DMSO) |
| 50 | ~1.5 | ~1.5 |
| 100 | ~2.0 | ~2.0 |
| 200 | ~2.5 | ~2.5 |
| 275 | ~3.0 | ~3.0 |
| Treatment | Histone Mark | Fold Change in Acetylation | Brain Region |
| CSP-TTK21 | H3K9ac | ~2.16 | Layer 5 Cortical Neurons |
| CSP-TTK21 | H3K27ac | ~1.70 | Raphe Neurons |
| CSP-TTK21 | H3K9ac | ~1.87 | DRG Neurons |
| Gene | Fold Change in Expression (CSP-TTK21 vs. CSP) | Cell Type/Context |
| Atf3 | ~2.18 | DRG Neurons |
| Sprr1a | ~1.90 | DRG Neurons |
| cJun | ~1.33 | DRG Neurons |
| Klf7 | ~1.88 | DRG Neurons |
| Gap43 | ~3.94 | DRG Neurons |
| Wnt10b | Increased | Hippocampal Slices (Aβ-treated) |
| Adrb2 | Restored to control levels | Hippocampal Slices (Aβ-treated) |
| TGFβ | Restored to control levels | Hippocampal Slices (Aβ-treated) |
| ATF5 | Restored to control levels | Hippocampal Slices (Aβ-treated) |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular pathway of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the direct effect of this compound on the enzymatic activity of CBP and p300.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CBP or p300 enzyme, a histone substrate (e.g., core histones or a specific histone peptide), and radiolabeled ([14C] or [3H]) or fluorescently tagged Acetyl-CoA in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Compound Addition: Add this compound dissolved in DMSO to the reaction mixture at various concentrations. A DMSO-only control should be included.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) to allow the acetylation reaction to proceed.
-
Detection: Stop the reaction and detect the incorporation of the acetyl group. For radiolabeled Acetyl-CoA, this can be done by separating the proteins by SDS-PAGE and detecting the radiolabel by autoradiography, or by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter. For non-radioactive methods, a specific antibody against the acetylated lysine residue can be used in an ELISA-based format, or a coupled enzymatic reaction can be used to measure the production of Coenzyme A.
-
Data Analysis: Quantify the signal from each reaction and normalize it to the DMSO control to determine the fold activation by this compound.
In Vivo Administration and Tissue Analysis
This protocol describes the administration of CSP-TTK21 to animal models and subsequent analysis of target tissues.
Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., mice or rats) relevant to the research question (e.g., wild-type for basic mechanism studies, or disease models for therapeutic efficacy).
-
CSP-TTK21 Administration: Administer CSP-TTK21 via an appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The dosage and frequency will depend on the specific study design (e.g., a single dose or chronic weekly injections). A control group receiving only the CSP vehicle is essential.
-
Tissue Harvesting: At the desired time point post-administration, euthanize the animals and harvest the tissues of interest (e.g., brain, spinal cord).
-
Histone Extraction and Western Blotting: Extract histones from the harvested tissues and perform Western blotting using antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) to assess global changes in histone acetylation.
-
Immunohistochemistry/Immunofluorescence: Perfuse-fix the animals and process the tissues for immunohistochemistry or immunofluorescence using antibodies against acetylated histones or specific protein products of this compound-induced genes. This allows for the visualization of changes in specific cell types within the tissue.
-
RNA Extraction and Gene Expression Analysis: Extract total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR), microarray, or RNA-sequencing to analyze the expression levels of target genes.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the increased histone acetylation occurs at the promoter regions of specific genes, providing a direct link between the epigenetic modification and gene activation.
Protocol:
-
Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells/tissues and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark of interest (e.g., anti-acetyl-H3K9).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter regions of the target genes of interest. An enrichment of the target promoter sequence in the immunoprecipitated DNA compared to a control (e.g., input chromatin or a mock IP with a non-specific antibody) indicates increased histone acetylation at that specific genomic location.
Conclusion
This compound represents a powerful tool for probing the roles of CBP/p300 and histone acetylation in various biological processes. Its mechanism of action is direct and leads to predictable downstream effects on gene expression. The experimental approaches outlined in this guide provide a robust framework for investigating the molecular consequences of this compound treatment in both in vitro and in vivo settings. For researchers in neurobiology, oncology, and other fields where epigenetic regulation is a key factor, understanding the molecular pathway of this compound is crucial for designing and interpreting experiments aimed at modulating gene expression for therapeutic benefit.
References
TTK21: A Novel CBP/p300 Activator and its Impact on Synaptic Plasticity and Memory Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The intricate processes of synaptic plasticity and memory formation are fundamentally linked to epigenetic regulation, particularly histone acetylation. The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical co-activators that play a pivotal role in these neuronal functions.[1][2][3] Deficits in their activity are associated with cognitive decline and various neurodegenerative diseases.[1][3][4] This whitepaper provides a comprehensive technical overview of TTK21, a novel small-molecule activator of CBP/p300. Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to create CSP-TTK21, a formulation capable of crossing the blood-brain barrier.[5][6][7][8][9] This document details the mechanism of action of this compound, its demonstrated effects on synaptic plasticity, memory enhancement, and neurogenesis, and provides detailed experimental protocols and quantitative data from key studies.
Core Mechanism of Action: CBP/p300-Mediated Histone Acetylation
This compound functions as a direct activator of the histone acetyltransferase activity of CBP and its functional ortholog p300.[5][7] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater access by transcription factors and RNA polymerase, thereby promoting the expression of genes crucial for neuronal function.[2][10]
The activation of CBP/p300 by this compound leads to increased acetylation of histones, particularly H2B, H3, and H4.[5][6][11] This epigenetic modification upregulates the transcription of a host of genes involved in synaptic plasticity, neuronal differentiation, and memory consolidation, such as the neurotrophin BDNF and the differentiation marker NeuroD1.[5][8]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative results from in vitro and in vivo studies investigating the effects of this compound and CSP-TTK21.
Table 1: In Vitro CBP/p300 Activation and Cellular Effects
| Parameter | Target | Compound | Concentration | Result | Reference |
| HAT Activity | CBP & p300 | This compound | 250-275 µM | Maximal activation | [5][7] |
| Histone Acetylation | Histone H3 (H3K14ac) | CSP-TTK21 | 50 µg/ml | Time-dependent increase (max at 12h) | [5][9] |
| Cell Permeability | - | This compound (alone) | 50-275 µM | Ineffective at penetrating cell membrane | [6][10] |
Table 2: In Vivo Effects on Histone Acetylation and Neurogenesis
| Parameter | Brain Region | Compound/Dose | Result | p-value | Reference |
| H2B Acetylation | Dorsal Hippocampus | CSP-TTK21 (20 mg/kg) | 1.39-fold increase | p = 0.0432 | [5] |
| H3 Acetylation | Dorsal Hippocampus | CSP-TTK21 (20 mg/kg) | 1.47-fold increase | p = 0.0119 | [5] |
| BrdU+ Cells | Dentate Gyrus | CSP-TTK21 (20 mg/kg) | 36.6% decrease (antiproliferative) | p = 0.0383 | [5] |
| Dendritic Branching (DCX+) | Dorsal Hippocampus | CSP-TTK21 (20 mg/kg) | Significant increase at 60, 90, 120 µm | p < 0.05 | [9] |
Table 3: Impact on Axonal Growth and Synaptic Plasticity in Spinal Cord Injury (SCI) Model
| Parameter | Measurement | Control (CSP) | CSP-TTK21 | p-value | Reference |
| CST Axon Growth | Rostral Distance (µm) | -329.8 ± 41.4 | 438.3 ± 40.4 | p < 0.0001 | [12] |
| CST Axon Retraction | Caudal Distance (µm) | -548.6 ± 58.7 | -366.2 ± 54.6 | p < 0.05 | [12] |
| Synaptic Boutons | vGlut1+ boutons on motor neurons | Baseline | Increased number | - | [12] |
Table 4: Effects on Memory and Cognition
| Model | Behavioral Test | Compound/Dose | Key Finding | Reference |
| Adult Wild-Type Mice | Morris Water Maze | CSP-TTK21 (20 mg/kg) | Memory extended to 16 days post-acquisition | [5] |
| Tauopathy Mouse Model | Spatial Memory Tasks | CSP-TTK21 | Restored spatial memory and plasticity deficits | [13][14] |
| Aβ-Treated Hippocampal Slices | Electrophysiology (LTP) | CSP-TTK21 | Ameliorated Aβ-impaired Long-Term Potentiation (LTP) | [1][6] |
Impact on Synaptic Plasticity and Axonal Growth
CSP-TTK21 has demonstrated significant effects on promoting synaptic plasticity, a fundamental process for learning and memory. In rat hippocampal slices, CSP-TTK21 rescues long-term potentiation (LTP) that has been impaired by amyloid-beta (Aβ) oligomers, suggesting a therapeutic potential for Alzheimer's disease.[1][4][6] This rescue of synaptic function is dependent on new protein synthesis and is correlated with the restored expression of numerous synaptic plasticity-related genes.[1][4]
Furthermore, in a chronic spinal cord injury (SCI) model, systemic administration of CSP-TTK21 promoted a significant regenerative response.[12] This included reduced axonal retraction and enhanced growth of corticospinal tract (CST) axons.[12] The treatment also increased the sprouting of raphe-spinal axons and led to a higher number of excitatory (vGlut1-positive) synaptic boutons on motor neurons below the injury site, indicating the formation of new, functional synaptic connections.[12]
Role in Neurogenesis and Memory Enhancement
Pharmacological activation of CBP/p300 by CSP-TTK21 directly influences adult neurogenesis in the hippocampus.[5][8][9] Studies show that treatment promotes the formation of highly branched, mature neurons (doublecortin-positive) in the subgranular zone of the dentate gyrus.[5][8][9] Concurrently, it reduces the proliferation of progenitor cells (BrdU incorporation), suggesting that CBP/p300 activation shifts the balance from proliferation towards the maturation and differentiation of adult neuronal progenitors.[5][8]
This enhancement of neurogenesis and synaptic plasticity translates into tangible cognitive benefits. In healthy adult mice, while CSP-TTK21 did not improve initial learning in a spatial memory task, it significantly extended the duration of the memory.[5][8] This finding is critical, as it suggests that CBP/p300 activation strengthens the consolidation and persistence of long-term memories.[5] In a mouse model of tauopathy, CSP-TTK21 treatment was able to reverse deficits in spatial memory and plasticity, rescuing nearly 95% of the H2B acetylome and re-establishing the expression of key memory-enhancing genes.[13]
Experimental Protocols
In Vitro HAT Assays
-
Objective: To measure the direct activation of CBP and p300 by this compound.
-
Methodology: Filter-binding assays and in-gel fluorography studies are performed. Recombinant CBP or p300 is incubated with core histones, [³H]acetyl-CoA, and varying concentrations of this compound (or DMSO as a control).
-
Filter-Binding Assay: The reaction mixture is spotted onto P81 phosphocellulose filter paper. After washing to remove unincorporated [³H]acetyl-CoA, the radioactivity retained on the filter (representing acetylated histones) is measured by liquid scintillation counting.
-
In-Gel Fluorography: Following the HAT reaction, proteins are separated by SDS-PAGE. The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled, acetylated histones.[5]
Cell Culture and Immunoblotting
-
Objective: To assess the ability of CSP-TTK21 to induce histone acetylation in a cellular context.
-
Treatment: Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) or CSP alone for various durations (e.g., 6, 12, 24 hours).[5][9]
-
Histone Extraction: Histones are acid-extracted from the cell nuclei.
-
Immunoblotting: Extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone marks (e.g., acetyl-H3K14) and total histone H3 (as a loading control).[5][10]
Animal Studies and Drug Administration
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
CSP-TTK21 Formulation: this compound is covalently conjugated to glucose-based carbon nanospheres.
-
Administration:
-
Intraperitoneal (i.p.) Injection: CSP-TTK21 is suspended in a suitable vehicle (e.g., saline) and administered at a dose of ~20 mg/kg.[5][6]
-
Oral Gavage (p.o.): Recent studies have shown that oral administration of CSP-TTK21 is also effective, inducing LTP and promoting functional recovery in SCI models comparably to i.p. injection.[15][16]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Objective: To visualize and quantify changes in histone acetylation and neurogenesis markers in the brain.
-
Tissue Preparation: Following treatment, animals are transcardially perfused with 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected. 20-40 µm thick cryosections are prepared.
-
Staining: Sections are incubated with primary antibodies against targets like acetylated-H2BK5, acetylated-H3K14, or Doublecortin (DCX).[5] This is followed by incubation with fluorescently-labeled secondary antibodies. Nuclei are counterstained with Hoechst or DAPI.
-
Imaging and Analysis: Images are captured using a confocal microscope. Quantification of fluorescence intensity or cell counting is performed using image analysis software.
Morris Water Maze (MWM)
-
Objective: To assess spatial learning and long-term memory.
-
Protocol: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.
-
Treatment: CSP-TTK21 or vehicle is administered during the training period.
-
Probe Test: At various time points after training (e.g., 2 days and 16 days), the platform is removed, and memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.[5][10]
Conclusion and Future Directions
This compound, particularly when delivered via carbon nanospheres, is a potent pharmacological tool for enhancing CBP/p300 HAT activity in the central nervous system. The evidence strongly indicates that this activation promotes synaptic plasticity, enhances the consolidation and duration of long-term memory, and stimulates the maturation of adult-born neurons.[5][9] Its ability to rescue synaptic and cognitive deficits in models of neurodegeneration and promote regeneration after physical injury highlights its significant therapeutic potential.[12][13][14]
Future research should focus on optimizing oral delivery formulations, exploring the full transcriptional and epigenomic landscape altered by this compound in different disease contexts, and conducting long-term safety and efficacy studies in more complex animal models. The direct stimulation of acetyltransferase function with molecules like this compound represents a promising strategy for developing novel treatments for a range of neurological disorders characterized by cognitive decline and neuronal damage.[5]
References
- 1. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. abmole.com [abmole.com]
- 12. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 13. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]
- 14. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on p300/CBP Activators, Featuring TTK21
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and memory formation. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the foundational research on p300/CBP activators, with a particular focus on the small molecule TTK21. We will delve into the experimental methodologies used to characterize these activators, present quantitative data from key studies, and illustrate the core signaling pathways and experimental workflows.
Introduction to p300/CBP and Their Activation
The paralogous proteins p300 and CBP are master regulators of gene expression. They function by acetylating histone proteins, which leads to a more relaxed chromatin structure, thereby facilitating gene transcription.[1] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, modulating their activity and stability. Their involvement in crucial signaling pathways, such as the Wnt and CREB pathways, underscores their importance in cellular homeostasis.
The development of small molecule activators of p300/CBP, such as this compound, has opened new avenues for therapeutic intervention in diseases characterized by hypoacetylation. This compound is a novel activator that has shown promise in preclinical models of neurodegenerative diseases and spinal cord injury.[2][3] To facilitate its passage across the blood-brain barrier, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
| Parameter | Value | Assay | Reference |
| In vitro p300/CBP Activation | 50-275 µM | Histone Acetyltransferase (HAT) Assay | [2] |
| Induction of p300 auto-acetylation | 100 µM | In vitro auto-acetylation assay | [5] |
Table 1: In Vitro Efficacy of this compound
| Model System | Compound | Dose | Route | Effect | Reference |
| Wild-type mice | CSP-TTK21 | 20 mg/kg | IP | Increased histone acetylation in hippocampus and frontal cortex | [2] |
| Spinal cord injury rat model | CSP-TTK21 | 10 mg/kg | Oral (gavage) | Improved motor function and histone acetylation | [2][6] |
| SH-SY5Y neuronal cells | CSP-TTK21 | 50 µg/mL | In vitro | Increased histone H3 acetylation |
Table 2: In Vivo and Cell-Based Efficacy of CSP-TTK21
| Gene/Protein | Fold Change | Condition | Model System | Reference |
| Histone H2B acetylation | 1.39 | CSP-TTK21 treatment | Dorsal hippocampus of mice | [5] |
| Histone H3 acetylation | 1.47 | CSP-TTK21 treatment | Dorsal hippocampus of mice | [5] |
| Wnt signaling pathway genes | Upregulated | CSP-TTK21 treatment in the presence of Aβ(1–42) | Hippocampal slices | [2] |
Table 3: Effects of CSP-TTK21 on Histone Acetylation and Gene Expression
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of p300/CBP activators.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of a compound to directly activate the enzymatic activity of p300/CBP.
Materials:
-
Recombinant p300 or CBP protein
-
Histone H3 or H4 substrate
-
Acetyl-CoA (containing a radiolabeled or fluorescent tag)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the test compound (e.g., this compound at concentrations ranging from 50-275 µM).
-
Initiate the reaction by adding recombinant p300/CBP protein and Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an equal volume of 2x SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Quantify the incorporation of the labeled acetyl group into the histone substrate using autoradiography or fluorescence imaging.
Cell-Based Histone Acetylation Assay (Immunofluorescence)
This method visualizes and quantifies changes in histone acetylation within cells upon treatment with a p300/CBP activator.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)
-
CSP-TTK21
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a specific acetylated histone mark (e.g., anti-acetyl-Histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with CSP-TTK21 (e.g., 50 µg/mL) or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of histone acetylation.
In Vivo Spinal Cord Injury (SCI) Model and Treatment
This protocol describes the induction of a spinal cord injury in a rodent model and subsequent treatment with a p300/CBP activator.
Animal Model: Adult female Sprague-Dawley rats.
Procedure:
-
SCI Induction: Anesthetize the animal and perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord. Induce a contusion or transection injury using a standardized impactor device or surgical blade.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.
-
Treatment: Administer CSP-TTK21 (e.g., 10 mg/kg) or vehicle control via oral gavage or intraperitoneal (IP) injection at specified time points post-injury (e.g., weekly).
-
Behavioral Assessment: Evaluate locomotor recovery using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion at regular intervals. The BMS is a 9-point scale that assesses hindlimb movements, coordination, and paw placement.[7][8][9]
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess tissue sparing, axonal regeneration, and histone acetylation levels.
RNA Sequencing of Hippocampal Slices
This protocol outlines the procedure for analyzing gene expression changes in response to CSP-TTK21 treatment in hippocampal tissue.
Materials:
-
Acutely prepared hippocampal slices from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
CSP-TTK21.
-
RNA extraction kit.
-
Next-generation sequencing platform.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Treat the slices with CSP-TTK21 or vehicle control for a specified duration.
-
Isolate the CA1 region of the hippocampus.
-
Extract total RNA from the tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Prepare cDNA libraries from the extracted RNA.
-
Perform high-throughput sequencing using a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating a p300/CBP activator.
Caption: p300/CBP Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Evaluating p300/CBP Activators.
Conclusion
The foundational research on p300/CBP activators like this compound has provided compelling evidence for their therapeutic potential in a range of diseases. This technical guide has summarized the key quantitative findings, detailed the essential experimental protocols, and visualized the underlying biological pathways and research workflows. By providing this comprehensive resource, we aim to facilitate further research and development in this promising field, ultimately accelerating the translation of these novel therapeutic strategies from the laboratory to the clinic.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New reliable scoring system, Toyama mouse score, to evaluate locomotor function following spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
The CBP/p300 Histone Acetyltransferase Activator TTK21: A Technical Guide
A Comprehensive Overview of the Discovery, Chemical Properties, and Mechanism of Action of a Novel Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), enzymes pivotal in the regulation of gene expression and chromatin architecture.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activity of this compound. It details the experimental protocols for its synthesis and for in vitro and in vivo characterization, presents its chemical and physical properties in a structured format, and visualizes its mechanism of action and experimental workflows. Notably, this compound's therapeutic potential is being explored in neurological contexts, where its ability to modulate histone acetylation has shown promise in promoting neurogenesis, enhancing memory, and facilitating spinal cord repair.[2][4][5] Due to its limited cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSPs) to enable its passage across the blood-brain barrier for in vivo applications.[2][6]
Discovery and Synthesis
This compound, chemically identified as N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide, was developed as a derivative of the first-generation HAT activator, CTPB.[1][7] Its synthesis originates from salicylic (B10762653) acid, as depicted in the following workflow.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from salicylic acid.[1]
Caption: Synthesis workflow of this compound from salicylic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | [8] |
| Molecular Formula | C17H15ClF3NO2 | [8] |
| Molecular Weight | 357.76 g/mol | [6][8] |
| CAS Number | 709676-56-2 | [6] |
| Appearance | Solid | [9] |
| Solubility | DMSO: 72 mg/mL (201.25 mM) | [4][6] |
| XLogP3 | 5.1 | [8] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 7 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [8] |
Mechanism of Action and Biological Activity
This compound functions as a direct activator of the histone acetyltransferases CBP and p300.[1][6] This activation leads to an increase in the acetylation of histone proteins, primarily H3 and H4, at specific lysine (B10760008) residues.[1][10] Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcription factors and the transcriptional machinery, ultimately leading to the expression of genes involved in processes such as neurogenesis and synaptic plasticity.[1][5]
Caption: Signaling pathway of this compound-mediated CBP/p300 activation.
In vitro studies have demonstrated a concentration-dependent activation of CBP and p300 by this compound, with maximal activation observed at a concentration of 275 µM.[1][4][6] While this compound alone exhibits poor cell permeability, its conjugation to glucose-based carbon nanospheres (CSP-TTK21) facilitates its entry into cells and across the blood-brain barrier.[1][2][11] In vivo studies using CSP-TTK21 have shown significant increases in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2] This has been correlated with enhanced neurogenesis, extended memory duration in mice, and promotion of axon regeneration in models of spinal cord injury.[1][2][4]
Experimental Protocols
Synthesis of this compound
-
Salicylic acid and iodopropane are dissolved in acetone and added to anhydrous K2CO3.[1]
-
The reaction mixture is refluxed for 3-4 hours.[1]
-
The solvent is evaporated, and the residue is treated with ethyl acetate and water.[1]
-
The organic extract is dried and evaporated to yield a crude product.[1]
-
The crude product is purified using a 1:20 mixture of ethyl acetate and hexane (B92381) as an eluent to yield the intermediate product C.[1]
-
Potassium tertiary butoxide is added to a solution of intermediate C in DMSO at 0°C to yield this compound.[1]
In Vitro Histone Acetyltransferase (HAT) Assays
This assay quantifies the incorporation of radiolabeled acetyl groups into histones.
-
Reaction Mixture: Highly purified HeLa core histones are incubated in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT) with recombinant p300 or CBP.[1]
-
Treatment: this compound, dissolved in DMSO, is added to the reaction mixture at desired concentrations (e.g., 50, 100, 200, 275 µM).[1]
-
Initiation: The reaction is initiated by the addition of [3H]acetyl-CoA and incubated at 30°C for 10-30 minutes.[1]
-
Termination and Detection: The reaction mixture is spotted onto P81 phosphocellulose filters. The filters are washed to remove unincorporated [3H]acetyl-CoA, and the radioactivity retained on the filters, corresponding to acetylated histones, is measured using a scintillation counter.[1]
This assay visualizes the acetylation of histones.
-
Reaction: The HAT assay is performed as described for the filter-binding assay.[1]
-
Separation: The reaction products are separated by SDS-PAGE.[1]
-
Detection: The gel is treated with a fluorographic reagent, dried, and exposed to X-ray film to visualize the radiolabeled acetylated histones.[1]
Cell-Based Assays
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with CSP-TTK21 (e.g., 50 µg/mL) for various time points (e.g., 6, 12, 24 hours).[1][2]
-
Histone Extraction: Histones are extracted from the treated cells using an acid extraction protocol.[1]
-
Western Blot Analysis: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14) and total histones (as a loading control).[1][2]
In Vivo Studies
Caption: A typical experimental workflow for in vivo studies with CSP-TTK21.
-
Animals: Studies have utilized mouse and rat models to investigate the effects of this compound on neurogenesis, memory, and spinal cord injury.[1][4]
-
Drug Formulation: this compound is conjugated to glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier.[2]
-
Administration: CSP-TTK21 is administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 10 to 20 mg/kg.[6]
-
Treatment Schedule: Treatment can range from a single dose to weekly administrations for several weeks, depending on the experimental design.[6]
-
Behavioral Analyses: Cognitive functions are assessed using tasks such as the Morris water maze for spatial memory.[12] Motor function recovery after spinal cord injury is evaluated using behavioral scales.[4]
-
Immunohistochemistry: Brain and spinal cord tissues are collected and analyzed by immunohistochemistry to assess levels of histone acetylation, expression of neuronal markers (e.g., DCX for neurogenesis), and axonal growth.[2][4]
-
Biochemical Analyses: Western blotting and quantitative real-time PCR (qRT-PCR) are used to measure changes in protein levels and gene expression of relevant targets in the brain and spinal cord tissue.[13]
Quantitative Data Summary
| Parameter | Value | Assay/Method | Source |
| Maximal CBP/p300 Activation | 275 µM | In vitro HAT assays | [1][4][6] |
| In vitro Histone Targets | H3 and H4 | Gel Fluorography | [1][10] |
| CSP-TTK21 in vivo dose (mice) | 20 mg/kg (i.p.) | Immunohistochemistry, Behavioral tests | [2] |
| CSP-TTK21 in vivo dose (rats) | 10 mg/kg (oral) | Motor recovery studies | [6] |
| CSP-TTK21 cellular concentration | 50 µg/mL | Western Blot (SH-SY5Y cells) | [1][2] |
Conclusion
This compound is a valuable research tool for investigating the roles of CBP/p300 in various biological processes. Its ability to activate these key epigenetic regulators has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. The development of the CSP-TTK21 conjugate has been a critical advancement, enabling the in vivo exploration of CBP/p300 activation in the central nervous system. Further research is warranted to fully elucidate the therapeutic applications of this compound and to optimize its delivery and efficacy for potential clinical use. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this novel epigenetic modulator.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics, Metabolism and Toxicity of Carbon Nanotubes for Biomedical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetic issues of imaging with nanoparticles: focusing on carbon nanotubes and quantum dots. [vivo.weill.cornell.edu]
- 8. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Role of Glucose-Based Carbon Nanospheres (CSP) in Enhancing the Bioavailability and Efficacy of the CBP/p300 Activator TTK21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of glucose-based carbon nanospheres (CSP) as a drug delivery system to enhance the bioavailability and therapeutic potential of TTK21, a novel small-molecule activator of the histone acetyltransferases (HATs) CBP and p300. The inherent challenges of this compound's poor cell permeability and its inability to cross the blood-brain barrier are addressed through its conjugation with CSPs, enabling its application in neurological research, including neurogenesis, memory enhancement, and spinal cord injury repair.
Introduction: The Therapeutic Promise and Bioavailability Hurdles of this compound
This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide) is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[1][2][3] These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, which in turn regulates gene expression critical for synaptic plasticity, neurogenesis, and memory.[2][4] The therapeutic potential of activating CBP/p300 has been investigated for treating memory dysfunctions, neurodegenerative diseases like Alzheimer's, and promoting recovery from spinal cord injury.[2][5][6]
However, the clinical utility of this compound is hampered by a significant bioavailability challenge. In its unconjugated form, this compound is unable to effectively penetrate cell membranes to reach its nuclear targets.[2][7] This inherent impermeability necessitates a sophisticated delivery mechanism to unlock its therapeutic efficacy, particularly for central nervous system (CNS) applications, which require crossing the formidable blood-brain barrier (BBB).
CSP: A Nanocarrier for CNS Drug Delivery
To overcome the limitations of this compound, researchers have employed glucose-based carbon nanospheres (CSPs) as a drug delivery vehicle.[2][7] These nanospheres are biocompatible and possess the unique ability to cross the blood-brain barrier.[2][5] Conjugating this compound to CSPs creates a nanoscale drug delivery system (CSP-TTK21) that effectively transports the activator molecule across cellular and biological barriers.
The CSP-TTK21 Conjugate
This compound is chemically conjugated to the CSPs.[2] This conjugation has been confirmed through various analytical techniques, including infrared spectroscopy and Energy-Dispersive X-ray (EDX) analysis, which shows the presence of fluorine from this compound on the nanosphere.[2] Scanning electron microscopy confirms that the conjugated particle retains its spherical shape.[2] The resulting CSP-TTK21 complex is designed to be stable and capable of reaching various tissues after systemic administration.
Mechanism of Enhanced Bioavailability and Efficacy
The conjugation of this compound to CSPs fundamentally alters its pharmacokinetic profile, enabling it to reach its intracellular targets and exert its biological effects.
-
Blood-Brain Barrier Penetration : CSPs are able to ferry the conjugated this compound across the BBB, a critical step for treating neurological conditions.[5][6][7]
-
Cellular and Nuclear Uptake : While this compound alone is impermeable to cells, the CSP-TTK21 conjugate is readily taken up by neuronal cells, such as SH-SY5Y cells.[2][7] Following administration, the conjugate has been observed to localize within the cell nucleus, where its targets, CBP/p300, reside.[5]
-
Systemic Distribution : After intraperitoneal (i.p.) injection, CSP-TTK21 has been detected in the brain, liver, and spleen.[2][7] Studies have also demonstrated that oral administration of CSP-TTK21 is as effective as i.p. injection, highlighting its potential as an orally available therapeutic.[6][7][8]
-
Sustained Activity : The use of CSPs as a slow-release nanoparticle allows for weekly administration while maintaining stable activity levels in target tissues.[5]
Downstream Signaling and Biological Effects of CSP-TTK21
Once delivered to the cell nucleus, CSP-TTK21 activates CBP/p300, leading to a cascade of downstream effects that underpin its therapeutic action.
dot
Caption: CSP-TTK21 signaling cascade from delivery to therapeutic effect.
-
Histone Acetylation : CSP-TTK21 significantly increases the acetylation of histones H3 and H4 in vitro and in various brain regions in vivo, including the hippocampus, frontal cortex, and brainstem, as well as in the spinal cord.[2][7][8][9]
-
Gene Expression : This enhanced histone acetylation leads to changes in gene expression.
-
Upregulation : It upregulates genes involved in synaptic health, the Wnt signaling pathway, and Regeneration-Associated Genes (RAGs) like ATF3, SPRR1a, cJUN, KLF7, and GAP43.[5][7][10]
-
Downregulation : It can downregulate genes associated with inflammation, thereby reducing neuroinflammatory responses.[7]
-
-
Biological Outcomes : These molecular changes translate into significant physiological effects:
-
Neurogenesis : Promotes the differentiation and maturation of newly generated neurons.[2][7][9]
-
Synaptic Plasticity : Enhances long-term potentiation (LTP), a cellular correlate of learning and memory, and can ameliorate Aβ-impaired LTP.[4][7][8]
-
Functional Recovery : Leads to improvements in motor function in rat models of spinal cord injury and extends memory duration in mice.[6][7][9]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and CSP-TTK21.
Table 1: In Vitro Activity of this compound
| Parameter | Concentration | Effect | Reference |
| CBP/p300 Activation | 50-275 µM | Concentration-dependent activation | [7][9] |
| Maximal Effect | 275 µM | Maximal activation of CBP/p300 HAT activity | [1][9] |
| Cell Permeability | 50-275 µM (24h) | Ineffective penetration of HeLa cell membranes | [2][7] |
Table 2: In Vivo Efficacy of CSP-TTK21
| Administration Route & Dose | Animal Model | Key Findings | Reference |
| 20 mg/kg (single dose, i.p.) | Wild-type Mice | Extended memory duration; Increased H3 & H2B acetylation in hippocampus & brainstem | [2][7] |
| 20 mg/kg (single dose, p.o.) | Wild-type Mice | Enhanced LTP comparably to intraperitoneal injection | [6][7] |
| 10 mg/kg (weekly, p.o.) | Rat (Spinal Cord Injury) | Promoted motor recovery; Increased histone acetylation in the spinal cord | [6][7] |
| 20 mg/kg (weekly, i.p.) | Mouse (Chronic Spinal Cord Injury) | Enhanced expression of RAGs in DRG neurons; Increased H3K9ac in DRG neurons | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Synthesis and Conjugation of CSP-TTK21
-
CSP Synthesis : Glucose-derived carbon nanospheres are synthesized as previously described in the literature.
-
Activation : The CSPs are activated for conjugation.
-
Conjugation Reaction : this compound, dissolved in a solvent like dichloromethane (B109758) (DCM), is added dropwise to the activated CSP solution. The reaction mixture is stirred at room temperature for 8-9 hours.
-
Purification : The solvent is evaporated. The crude product is washed repeatedly with cold water (7-8 times) followed by DCM to remove any unconjugated this compound. The absence of free this compound in the supernatant is confirmed.
-
Drying : The final CSP-TTK21 conjugate is dried at 60°C for 2-3 days.[2]
dot
Caption: Overall experimental workflow from synthesis to in vivo testing.
Western Blotting for Histone Acetylation
-
Cell Culture : SH-SY5Y or HeLa cells are cultured under standard conditions.[2]
-
Treatment : Cells are treated with CSP-TTK21 (e.g., 50 µg/ml) or controls (unconjugated this compound, CSP alone, DMSO) for specified durations (e.g., 6, 12, 24 hours).[2]
-
Protein Extraction : Nuclear or total protein extracts are prepared from the treated cells.
-
SDS-PAGE and Transfer : Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against specific acetylated histones (e.g., Acetyl H3 Lys14) and total histone antibodies (e.g., H3) as a loading control.[2]
-
Detection : The blot is incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
Animal Studies for In Vivo Efficacy
-
Animal Models : Studies have utilized wild-type mice (e.g., C57/BL6) and rat models of spinal cord injury.[2][6][10]
-
Administration : CSP-TTK21 is administered via intraperitoneal (i.p.) injection or oral gavage at specified doses (e.g., 10-20 mg/kg).[5][7] Control groups receive vehicle or CSP alone.
-
Behavioral Analysis :
-
Tissue Processing : At the end of the experiment, animals are euthanized, and tissues (brain, spinal cord, liver, spleen) are collected.[2]
-
Immunohistochemistry : Brain or spinal cord sections are processed for immunohistochemistry using antibodies against acetylated histones (e.g., H3K14ac, H4K12ac) or neuronal markers to assess changes in protein levels and localization.[2][8]
Electrophysiology for Long-Term Potentiation (LTP)
-
Slice Preparation : Hippocampal slices are prepared from mice treated with CSP-TTK21 or controls.
-
Field Recordings : Extracellular field recordings are conducted in the hippocampal CA1 region (Schaffer collateral pathway).[8]
-
LTP Induction : LTP is induced using high-frequency stimulation (HFS) or theta-burst stimulation (TBS).[4]
-
Data Analysis : The potentiation of the synaptic response is measured and compared between treatment groups to assess the effect of CSP-TTK21 on synaptic plasticity.[8]
Conclusion and Future Directions
dot
Caption: The problem, solution, and outcome of using CSP for this compound delivery.
The conjugation of the CBP/p300 activator this compound to glucose-based carbon nanospheres represents a significant advancement in overcoming the pharmacokinetic limitations of this promising therapeutic agent. The CSP delivery system effectively enhances the bioavailability of this compound, enabling it to cross the blood-brain barrier, enter target cells, and activate downstream epigenetic and transcriptional pathways. Preclinical data robustly supports the efficacy of CSP-TTK21 in promoting neurogenesis, enhancing synaptic plasticity, and facilitating functional recovery in models of neurological damage, with oral administration proving as effective as parenteral routes.[6][7][8]
Future research should focus on detailed pharmacokinetic and toxicology studies to further validate the safety and efficacy of CSP as a drug delivery platform for CNS disorders. The successful translation of CSP-TTK21 from preclinical models to clinical applications could offer a novel therapeutic strategy for a range of debilitating neurological conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 6. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
The Influence of TTK21 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTK21 is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key epigenetic regulators involved in chromatin remodeling and gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, its influence on chromatin structure, and its effects on downstream cellular processes. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing this compound activity, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the epigenome with HAT activators like this compound.
Core Mechanism of Action
This compound functions as a potent activator of the KAT3 family of histone acetyltransferases, specifically CBP and p300. The primary mechanism of action involves the induction of autoacetylation of p300/CBP, which enhances their catalytic activity.[1] This heightened HAT activity leads to the transfer of acetyl groups to the lysine (B10760008) residues of histone tails, particularly on histones H3 and H4.[2][3] Histone acetylation neutralizes the positive charge of lysine residues, thereby weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This process results in a more relaxed or "open" chromatin conformation, known as euchromatin. The accessible chromatin structure allows for the recruitment of transcription factors and the basal transcriptional machinery to gene promoters and enhancers, ultimately leading to the activation of gene expression.[1]
A significant challenge with this compound is its poor cell permeability. To address this, this compound is often conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21. This conjugation facilitates the passage of this compound across the blood-brain barrier and cellular membranes, enabling its therapeutic application in various neurological and disease models.[2][3][4]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound and its conjugate, CSP-TTK21, in various experimental settings.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | This compound Concentration | Observed Effect | Reference |
| In Vitro HAT Assay (Gel Fluorography) | CBP/p300 | 50-275 µM | Concentration-dependent activation of HAT activity, with maximal activation at 250-275 µM.[2] | [2] |
| In Vitro HAT Assay (Filter-Binding) | CBP | 50-275 µM | Concentration-dependent activation of CBP HAT activity.[2] | [2] |
| In Vitro HAT Assay (Filter-Binding) | p300 | 50-275 µM | Concentration-dependent activation of p300 HAT activity.[2] | [2] |
| p300 Autoacetylation Assay | p300 | 100 µM | Significant induction of p300 autoacetylation.[2] | [2] |
| Cellular Histone Acetylation (Western Blot) | Histone H3 (H3K14ac) | 50-275 µM (in HeLa cells) | No significant alteration in histone H3 acetylation, indicating poor cell permeability.[2] | [2] |
| Cellular Histone Acetylation (Western Blot) | Histone H3 (H3K14ac) | 50 µg/ml (CSP-TTK21 in SH-SY5Y cells) | Time-dependent enhancement of H3K14 acetylation, with maximum levels observed at 12 hours.[2] | [2] |
Table 2: In Vivo Activity of CSP-TTK21
| Animal Model | Dosage and Administration | Tissue/Cell Type | Observed Effect | Reference |
| Adult Mice | 20 mg/kg (single i.p. injection) | Hippocampus, Frontal Cortex | Significant increase in histone acetylation (H2BK5, tetra-acetylated H2B, H3K14ac).[2] | [2] |
| Spinal Cord Injury (Rat Model) | 10 mg/kg (weekly p.o.) | Prefrontal Cortex, Cerebellum | Enhanced histone acetylation (H4K12ac, H3K27ac, H3K9ac).[3] | [3] |
| Spinal Cord Injury (Mouse Model) | 20 mg/kg (weekly i.p. injection for 10 weeks) | Dorsal Root Ganglia (DRG) Neurons | Increased H3K9ac immunostaining.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from studies demonstrating the direct enzymatic activation of CBP/p300 by this compound.[2]
Materials:
-
Recombinant CBP or p300 enzyme
-
Core histones (H3, H4)
-
[³H]-Acetyl-CoA
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, core histones, and varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO as a control.
-
Initiate the reaction by adding recombinant CBP or p300 enzyme and [³H]-Acetyl-CoA.
-
Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).
-
Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.
-
Wash the filter papers multiple times in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]-acetyl groups incorporated into the histones.
Cellular Histone Acetylation Assessment by Western Blot
This protocol is designed to evaluate the effect of CSP-TTK21 on intracellular histone acetylation levels.[2]
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
CSP-TTK21 and CSP control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H2BK5) and total histone antibodies for loading control (e.g., anti-H3, anti-H2B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting apparatus and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with CSP-TTK21 (e.g., 50 µg/ml) or CSP control for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a total histone antibody as a loading control.
In Vivo Administration and Immunohistochemical Analysis in a Mouse Model
This protocol outlines the in vivo administration of CSP-TTK21 and subsequent analysis of histone acetylation in brain tissue.[2][5]
Materials:
-
Adult mice
-
CSP-TTK21 and CSP control
-
Anesthetic and perfusion solutions (e.g., saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H2BK5)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Administer CSP-TTK21 (e.g., 20 mg/kg) or CSP control to mice via intraperitoneal (i.p.) injection.
-
After a specified time (e.g., 3 days), anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain tissue using a cryostat or microtome.
-
Perform immunohistochemistry on the brain sections by incubating with the primary antibody against the desired acetylated histone mark.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the sections and visualize them using a fluorescence microscope.
Signaling Pathways and Logical Relationships
This compound-mediated chromatin remodeling influences several key signaling pathways critical for cellular function, particularly in the nervous system. The following diagrams illustrate these relationships.
Caption: Core mechanism of this compound action on chromatin remodeling.
Caption: Experimental workflow for evaluating this compound's effects.
Caption: Overview of signaling pathways influenced by this compound.
Conclusion
This compound represents a promising pharmacological tool for modulating the epigenome. Its ability to activate CBP/p300 histone acetyltransferases and subsequently remodel chromatin has demonstrated significant therapeutic potential in preclinical models of neurological disorders. The development of the CSP-TTK21 conjugate has been a critical advancement, enabling in vivo studies and highlighting the feasibility of targeting HATs for therapeutic benefit. This guide provides a foundational understanding of this compound's core functions and offers practical insights for researchers aiming to explore its applications further. Future investigations will likely focus on elucidating the full spectrum of genes and pathways regulated by this compound-induced chromatin remodeling and translating these findings into clinical applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of the TTK Inhibitor CSP-TTK21
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK, also known as monopolar spindle 1 (Mps1), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key regulatory mechanism of mitosis.[1][2] This checkpoint ensures the proper segregation of chromosomes during cell division.[3] Due to its high expression in various malignant tumors compared to normal tissues, and its association with poor prognosis, TTK has emerged as a promising target for cancer therapy.[1][4]
Inhibition of TTK abrogates the spindle assembly checkpoint, leading to mitotic errors, aneuploidy, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[2] This mechanism makes TTK inhibitors a compelling class of anti-cancer agents, particularly for aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC).[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of TTK inhibitors, both as monotherapy and in combination with other chemotherapeutic agents like taxanes.[5][6]
This document provides detailed experimental protocols for the in vivo evaluation of CSP-TTK21, a hypothetical, potent, and selective small-molecule inhibitor of TTK, in cancer models. These protocols are based on established methodologies for the preclinical assessment of kinase inhibitors.
Disclaimer: The compound designation "CSP-TTK21" has also been used in neuroscience research to refer to a histone acetyltransferase (HAT) activator (TTK21) conjugated to a carbon nanosphere (CSP) for blood-brain barrier penetration.[7][8][9] The protocols outlined below are for a hypothetical TTK kinase inhibitor intended for oncology research and are distinct from the HAT activator.
Mechanism of Action and Signaling Pathway
CSP-TTK21 is designed to selectively bind to the ATP-binding pocket of the TTK kinase, inhibiting its catalytic activity.[2][4] This inhibition prevents the phosphorylation of downstream targets essential for the activation of the spindle assembly checkpoint.[1] As a result, cancer cells with unattached or improperly aligned chromosomes can prematurely exit mitosis, leading to severe chromosomal missegregation and cell death.[5]
TTK (Mps1) Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of TTK in the spindle assembly checkpoint.
Caption: Role of TTK in the Spindle Assembly Checkpoint and its inhibition by CSP-TTK21.
In Vivo Efficacy Studies: Experimental Protocols
The following protocols are designed to assess the anti-tumor efficacy of CSP-TTK21 in preclinical cancer models.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the efficacy of CSP-TTK21.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC, NCI-H929 for multiple myeloma)[10]
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Cell culture medium and supplements
-
CSP-TTK21 formulation for in vivo administration
-
Vehicle control
-
Calipers, syringes, needles
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.
-
Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, CSP-TTK21 low dose, CSP-TTK21 high dose, positive control).
-
Drug Administration: Administer CSP-TTK21 and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule (e.g., daily, once weekly).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue monitoring tumor volume throughout the study.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
-
Survival: Monitor survival if a survival endpoint is planned.
-
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis.
Pharmacodynamic (PD) Biomarker Analysis Protocol
This protocol is for assessing the on-target activity of CSP-TTK21 in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Protein lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-Histone H3, anti-total Histone H3)
-
Immunohistochemistry (IHC) reagents
Procedure:
-
Tissue Collection: Collect tumor tissues at specified time points after the final dose of CSP-TTK21.
-
Western Blotting:
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Perform protein quantification, SDS-PAGE, and transfer to a membrane.
-
Probe with primary antibodies to detect changes in the phosphorylation of TTK substrates or downstream markers. Inhibition of TTK can lead to a decrease in the phosphorylation of Histone H3 (Ser10), a marker of mitotic arrest.[11]
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Section the tissue and perform IHC staining for markers of mitosis (e.g., phospho-Histone H3), apoptosis (e.g., cleaved caspase-3), and cell proliferation (e.g., Ki-67).
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of CSP-TTK21.
Caption: General workflow for in vivo efficacy studies of CSP-TTK21.
Data Presentation
Quantitative data from in vivo studies with TTK inhibitors should be summarized in tables for clear comparison.
Table 1: Representative In Vivo Efficacy of TTK Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| CFI-402257 | MDA-MB-468 (TNBC) | 10 mg/kg, daily, p.o. | 95 | [12] |
| NTRC 0066-0 | CTNNB1 mutant cell line | Not specified | Complete inhibition | [5] |
| OSU-13 | NCI-H929 (Multiple Myeloma) | Not specified | Significant decrease | [10] |
| BAY 1161909 | HCT-116 (Colon) | 20 mg/kg, daily, p.o. | ~50 (monotherapy) | [6] |
| BAY 1217389 | HeLa-MaTu-ADR (Cervical) | 10 mg/kg, daily, p.o. | ~60 (monotherapy) | [6] |
Table 2: Combination Therapy with TTK Inhibitors
| TTK Inhibitor | Combination Agent | Cancer Model | Outcome | Reference |
| BAY 1161909 | Paclitaxel | HCT-116 (Colon) | Strong synergistic efficacy | [6] |
| BAY 1217389 | Paclitaxel | HeLa-MaTu-ADR (Cervical) | Strong synergistic efficacy | [6] |
| CFI-402257 | Duvelisib (PI3K inhibitor) | T-Cell Lymphoma | Synergistic anti-tumor effects | [13] |
| OSU-13 | Anti-PD-1 | Colon Cancer | Prominent tumor inhibition and improved survival | [14] |
Conclusion
CSP-TTK21, as a representative TTK inhibitor, holds significant therapeutic potential for the treatment of various cancers. The protocols and workflows detailed in these application notes provide a robust framework for the in vivo evaluation of its efficacy and mechanism of action. Further studies, including combination therapies and the identification of patient stratification biomarkers, will be crucial for the clinical development of this class of inhibitors.[5][6]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Targeting TTK Inhibits Tumorigenesis of T-Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - TTK inhibitor OSU13 promotes immunotherapy responses by activating tumor STING [insight.jci.org]
Application Notes and Protocols for TTK21 in Mouse Models of Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of TTK21, an epigenetic activator, in mouse models of spinal cord injury (SCI). The information is compiled from preclinical studies aimed at promoting neuronal regeneration and functional recovery.
Introduction
This compound is a small molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases. By modifying the epigenetic state of genes, this compound promotes the expression of regeneration-associated genes, leading to enhanced axonal growth, sprouting, and synaptic plasticity following spinal cord injury.[1][2][3][4] To facilitate its passage across the blood-brain barrier, this compound is typically conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21.[2][5][6][7][8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of CSP-TTK21 in rodent models of spinal cord injury based on published preclinical data.
Table 1: Recommended Dosage and Administration of CSP-TTK21
| Parameter | Mouse Model | Rat Model | Source |
| Dosage | 20 mg/kg | 10 mg/kg | [2][8] |
| Formulation | CSP-TTK21 | CSP-TTK21 | [2][8] |
| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage | Oral Gavage | [2][5][6][7][11] |
| Frequency | Once per week | Once per week | [1][2][3][4][8] |
| Treatment Duration | 10 weeks (for chronic injury models) | Not specified | [1][2][4] |
| Timing of Initiation | 12 weeks post-injury (chronic model) | Not specified | [1][2][4] |
Table 2: Summary of Observed Effects of this compound Treatment in SCI Models
| Outcome Measure | Observed Effect | Animal Model | Source |
| Neuronal Regrowth | Increased axon sprouting in the spinal cord. | Mouse | [1][2][3][4] |
| Halted retraction of motor axons above the injury. | Mouse | [1][3][4] | |
| Increased sensory axon growth. | Mouse | [1][3][4] | |
| Synaptic Plasticity | Increased density of synapses contacting motoneurons. | Mouse | [1][2] |
| Gene Expression | Increased expression of regeneration-associated genes. | Mouse, Rat | [2][5][11] |
| Functional Recovery | Improvement in motor function. | Rat | [5][8][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in a mouse model of spinal cord injury.
Preparation and Administration of CSP-TTK21
a. Reconstitution of CSP-TTK21:
-
CSP-TTK21 is typically supplied as a lyophilized powder.
-
Reconstitute the powder in a sterile vehicle solution (e.g., saline or phosphate-buffered saline) to the desired stock concentration.
-
Ensure complete dissolution by gentle vortexing or trituration.
b. Dosing:
-
For mice, a dosage of 20 mg/kg is recommended.[2]
-
Calculate the required volume of the CSP-TTK21 solution based on the individual animal's body weight.
c. Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of CSP-TTK21 solution.
-
-
Oral Gavage:
Chronic Spinal Cord Injury (SCI) Mouse Model and Treatment Paradigm
a. SCI Induction:
-
A dorsal laminectomy is performed at the desired thoracic level (e.g., T9-T10) under anesthesia.
-
A complete transection or a severe contusion/compression injury of the spinal cord is induced.
-
Post-operative care, including analgesics and bladder expression, is critical.
b. Post-Injury Housing:
-
House mice in an enriched environment to provide opportunities for physical activity, which can complement the effects of the treatment.[1][2][4]
c. Treatment Schedule:
-
Allow a chronic phase to establish post-injury. Treatment in published studies was initiated 12 weeks after the SCI.[1][2][4]
-
Administer CSP-TTK21 or a vehicle control (CSP nanoparticles alone) once per week for a duration of 10 weeks.[1][2][4]
Assessment of Outcomes
a. Histological Analysis:
-
At the end of the treatment period (e.g., 22 weeks post-injury), perfuse the animals with paraformaldehyde.
-
Dissect the spinal cord and process it for immunohistochemistry.
-
Use specific antibodies to stain for:
-
Axonal markers (e.g., neurofilament) to assess sprouting and regeneration.
-
Synaptic markers (e.g., vGlut1) to quantify synaptic density.
-
Serotonergic fibers (e.g., 5-HT) to evaluate sprouting of raphe-spinal axons.[2]
-
Histone acetylation marks (e.g., H3K9ac) to confirm the epigenetic effect of this compound.[2]
-
b. Behavioral Analysis:
-
Conduct regular behavioral testing to assess motor function recovery.
-
Examples of tests include the Basso Mouse Scale (BMS) for locomotion, grid walk test for foot-fall accuracy, and beam walk test for balance and coordination.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates CBP/p300, leading to histone acetylation and pro-regenerative gene expression.
Experimental Workflow for this compound Treatment in a Chronic SCI Mouse Model
Caption: Workflow for evaluating this compound efficacy in a chronic mouse model of spinal cord injury.
Logical Relationship between this compound Treatment and Outcomes
Caption: Logical flow from this compound administration to potential functional recovery in spinal cord injury.
References
- 1. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 2. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 3. news-medical.net [news-medical.net]
- 4. Epigenetic treatment in mice improves spinal cord regeneration after injury | EurekAlert! [eurekalert.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of Oral Gavage and Intraperitoneal Injection of CSP-TTK21 for Neuro-Regenerative Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CSP-TTK21, a novel small-molecule activator of the p300/CREB-binding protein (CBP) histone acetyltransferases, has emerged as a promising therapeutic agent for promoting neurogenesis and facilitating recovery from neurological damage. Conjugated to a glucose-derived carbon nanosphere (CSP), TTK21 is engineered to efficiently cross the blood-brain barrier.[1][2] This document provides a detailed comparison of two common administration routes for CSP-TTK21 in preclinical research: oral gavage (P.O.) and intraperitoneal (I.P.) injection. Recent studies have demonstrated that oral administration of CSP-TTK21 is as effective as intraperitoneal injection, offering a less invasive and more clinically translatable method of delivery.[1][3][4]
These notes summarize the equivalent efficacy data, provide detailed protocols for administration and subsequent analysis, and visualize the underlying signaling pathway and experimental workflows.
Data Presentation: Efficacy Comparison
Quantitative data from recent studies indicate that oral gavage and intraperitoneal injection of CSP-TTK21 yield comparable therapeutic effects across various neurological models.[1][5]
| Parameter | Oral Gavage (P.O.) | Intraperitoneal Injection (I.P.) | Animal Model | Key Findings | Citations |
| Histone Acetylation (Hippocampus) | Significant increase in H3K14 acetylation | Comparable significant increase in H3K14 acetylation | Wild-type Mice | Oral delivery is equally effective as I.P. injection in inducing target engagement in the brain.[5] | [1][5] |
| Long-Term Potentiation (LTP) Induction | Marked enhancement of LTP | Similar magnitude of LTP enhancement | Wild-type Mice | Both routes of administration effectively enhance synaptic plasticity.[1] | [1][2] |
| Motor Function Recovery (Post-Spinal Cord Injury) | Significant improvement in locomotion and rearing activity | Established improvements in functional recovery | Rat SCI Model | Oral administration mirrors the effectiveness of I.P. injection in promoting functional recovery.[1][3] | [1][3] |
| Regeneration-Associated Gene (RAG) Expression | Increased expression | Established increase in expression | Rat SCI Model | Both delivery methods effectively modulate gene expression related to neural regeneration.[1][3] | [1][3] |
| Safety and Toxicity | No toxic or mutagenic effects observed at a maximum tolerated dose of 1 g/kg. | No toxicity reported at therapeutic doses. | Sprague-Dawley Rats | Oral administration demonstrates a high safety profile.[3][4] | [2][3][4] |
Signaling Pathway and Experimental Visualization
CSP-TTK21 Signaling Pathway
CSP-TTK21 acts as an activator of the p300/CBP histone acetyltransferases.[1][2] This activation leads to the acetylation of histone tails, which remodels chromatin to a more relaxed state, thereby promoting the transcription of genes associated with neuronal survival, plasticity, and regeneration.[1][3]
Caption: CSP-TTK21 activates p300/CBP, leading to histone acetylation and pro-regenerative gene expression.
Experimental Workflow: Comparative Study
The following diagram outlines the typical workflow for a study comparing the efficacy of oral gavage and intraperitoneal injection of CSP-TTK21.
Caption: Workflow for comparing oral gavage and I.P. injection of CSP-TTK21.
Experimental Protocols
Protocol 1: Preparation and Administration of CSP-TTK21
Materials:
-
CSP-TTK21
-
Vehicle (e.g., sterile deionized water or saline)
-
Sonicator
-
Appropriate gauge oral gavage needles (for P.O. administration)
-
Sterile syringes and needles (for I.P. injection)
Preparation of Dosing Solution:
-
Weigh the required amount of CSP-TTK21 based on the animal's body weight and the desired dosage (e.g., 20 mg/kg for mice, 10 mg/kg for rats).[1][6]
-
Suspend the CSP-TTK21 powder in the chosen vehicle. For in vitro studies, CSP-TTK21 has been prepared as a stock solution in deionized water with sonication.[7] A similar preparation in a sterile vehicle like saline is recommended for in vivo use.
-
Ensure a homogenous suspension by vortexing and/or sonicating the solution.
Administration Procedures:
A. Oral Gavage (P.O.)
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the prepared CSP-TTK21 suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently deliver the solution into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
B. Intraperitoneal (I.P.) Injection
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert a sterile needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the CSP-TTK21 suspension into the peritoneal cavity.
-
Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Assessment of Histone Acetylation by Western Blot
Materials:
-
Brain tissue (e.g., hippocampus)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membranes (0.2 µm)
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K14, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate histone proteins from brain tissue samples using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Gel Electrophoresis: Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K14) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Protocol 3: Spinal Cord Injury (SCI) Model and Behavioral Assessment
Materials:
-
Adult rats
-
Surgical instruments
-
Anesthesia
-
Animal care facilities
Procedure:
-
Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induction of Injury: Create a spinal cord contusion or transection injury using a standardized impactor device or surgical transection.
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesics and bladder expression.
-
CSP-TTK21 Administration: Begin the dosing regimen (e.g., weekly oral gavage of 10 mg/kg CSP-TTK21) at the designated time point post-injury.[6]
-
Behavioral Assessment:
-
Open Field Test: Place the rat in an open field arena and record locomotor and rearing activity over a set period (e.g., 30 minutes).[8]
-
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale: Score the animal's hindlimb movements, coordination, and weight support during locomotion in an open field.
-
Conduct behavioral assessments at regular intervals (e.g., weekly) to monitor functional recovery.
-
Conclusion
The available evidence strongly supports that oral gavage is a viable and equally effective alternative to intraperitoneal injection for the administration of CSP-TTK21 in preclinical models of neurological research.[1][3] The oral route offers significant advantages in terms of ease of administration, reduced animal stress, and higher clinical relevance. These application notes and protocols provide a framework for researchers to design and execute studies comparing these administration routes and to further explore the therapeutic potential of CSP-TTK21.
References
- 1. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Western blots [bio-protocol.org]
- 5. Histone western blot protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for TTK21 in Primary Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTK21 is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in regulating gene expression by modifying chromatin structure through histone acetylation. In the context of neuroscience, the activation of CBP/p300 is linked to enhanced neuronal plasticity, regeneration, and memory.[5][6][7]
A critical consideration for in vitro studies is that this compound by itself is not cell-permeable.[1][8] To facilitate its entry into cells and the nucleus, this compound is conjugated to glucose-derived carbon nanospheres (CSP), forming a complex known as CSP-TTK21.[2][8][9] This formulation efficiently crosses cell membranes and has been shown to promote the expression of regeneration-associated genes (RAGs), stimulate axon growth, and enhance synaptic plasticity in neuronal models.[9][10][11] These application notes provide a comprehensive guide for utilizing CSP-TTK21 in primary neuronal cell cultures.
Mechanism of Action
CSP-TTK21 acts by directly stimulating the lysine (B10760008) acetyltransferase activity of CBP/p300. Upon entering a neuron, the complex translocates to the nucleus where it enhances the acetylation of histone tails, particularly on H3 and H4 histones.[1][8] This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in key neuronal processes. The signaling pathway promotes the expression of genes critical for neuronal survival, differentiation, neurite outgrowth, and synaptic function, such as Brain-Derived Neurotrophic Factor (BDNF) and NeuroD1.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 10. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
Application Notes and Protocols: Detection of Histone Acetylation Following TTK21 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), leads to a more open chromatin structure, facilitating gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. Dysregulation of this process is implicated in various diseases, making the enzymes involved attractive therapeutic targets.[1][2]
TTK21 is a small molecule activator of the histone acetyltransferases CBP/p300.[3][4] By enhancing the activity of these enzymes, this compound treatment is expected to increase global histone acetylation, thereby modulating gene expression.[3][5] This application note provides a detailed protocol for the detection and semi-quantification of changes in histone acetylation levels in response to this compound treatment using the Western blot technique.
Signaling Pathway of this compound-Induced Histone Acetylation
This compound directly activates the catalytic activity of the CBP/p300 histone acetyltransferases. This leads to the transfer of acetyl groups from acetyl-CoA to lysine residues on the N-terminal tails of histone proteins, particularly histones H3 and H4.[2][5] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of target genes.[6]
Caption: Mechanism of this compound-induced histone acetylation.
Data Presentation
The following table provides an example of how to present quantitative data from a Western blot analysis of histone H3 acetylation in cells treated with this compound. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., total Histone H3 or β-actin).
| Treatment Group | This compound Concentration (µM) | Normalized Acetyl-H3 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.0 |
| This compound | 50 | 1.85 | 1.85 |
| This compound | 100 | 2.50 | 2.50 |
| This compound | 275 | 3.20 | 3.20 |
Note: The data presented in this table are for illustrative purposes only and represent expected trends based on the known mechanism of this compound.
Experimental Workflow
The overall workflow for detecting histone acetylation after this compound treatment involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, Western blotting, and data analysis.
Caption: Western blot workflow for histone acetylation analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 50-275 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6-24 hours).[3]
-
Note: As this compound may have low cell permeability, co-administration with a delivery vehicle like glucose-based carbon nanospheres (CSP) may be necessary to achieve significant intracellular concentrations.[3][5]
Histone Extraction (Acid Extraction Method)
This protocol is adapted for the extraction of highly basic histone proteins.[1][7]
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with protease and deacetylase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.[1][6]
SDS-PAGE
-
Prepare protein samples by mixing 15-30 µg of histone extract with Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[6][8]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[1]
Protein Transfer
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[1][9] A smaller pore size is recommended for the low molecular weight histones.
-
Perform the transfer using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes in a wet transfer system).[1]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][10]
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle agitation.[1][10]
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total histone H3 or another loading control to normalize for protein loading.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
Signal Detection and Data Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6]
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6][11]
-
Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone or loading control band to account for any variations in protein loading.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
Application Notes and Protocols: Immunohistochemical Staining for p300/CBP Activation by TTK21
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] These enzymes play a critical role in chromatin remodeling and gene transcription, making them attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders and cancer. This compound has been shown to enhance histone acetylation, promote neurogenesis, and extend memory duration in preclinical models.[2][4] However, due to its poor cell permeability, this compound is often conjugated with glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier and into cells, forming CSP-TTK21.[1][2]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of p300/CBP activation in response to this compound treatment. The protocol is designed to assist researchers in visualizing and quantifying the effects of this compound on histone acetylation, a key downstream marker of p300/CBP activity, in tissue samples.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and CSP-TTK21 from in vitro and in vivo studies.
| Assay | Model System | Treatment | Concentration/Dose | Observed Effect | Reference |
| In-gel fluorography assay | Recombinant CBP/p300 | This compound | 50-275 µM | Concentration-dependent activation of CBP and p300 HAT activity. | [2][5] |
| Filter-binding assay | Recombinant CBP/p300 | This compound | 275 µM | Maximal activation of CBP and p300 HAT activity. | [2][3] |
| Auto-acetylation assay | Recombinant p300 | This compound | 100 µM | Significant induction of p300 auto-acetylation. | [2] |
| Western Blot | HeLa cells | This compound | 50-275 µM (24h) | No significant change in histone H3 acetylation (due to poor cell permeability). | [2][6] |
| Western Blot | SH-SY5Y neural cells | CSP-TTK21 | 50 µg/ml (6, 12, 24h) | Increased acetylation of histone H3 at Lysine 14 (H3K14ac). | [2] |
| Immunohistochemistry | Adult Mice (in vivo) | CSP-TTK21 | 20 mg/kg (i.p.) | Increased acetylation of H2BK5, tetra-acetylated H2B, and H3K14 in the dorsal hippocampus. | [2][5][6] |
| Immunohistochemistry | Adult Mice (in vivo) | CSP-TTK21 | 20 mg/kg (i.p.) | Increased number of Doublecortin (DCX)-positive neurons in the dentate gyrus. | [2][5][7] |
| Behavioral Assay (Morris Water Maze) | Adult Mice (in vivo) | CSP-TTK21 | 20 mg/kg (i.p.) | Extended memory duration up to 16 days after learning. | [4] |
| Spinal Cord Injury Model | Rats (in vivo) | CSP-TTK21 | 10 mg/kg (p.o., weekly) | Improved motor recovery and increased histone acetylation in the spinal cord. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated p300/CBP activation and the general workflow for the immunohistochemistry protocol.
Caption: this compound signaling pathway.
Caption: Immunohistochemistry workflow.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Histone Acetylation in Paraffin-Embedded Tissues
This protocol is adapted from standard immunohistochemistry procedures and is suitable for detecting changes in histone acetylation following treatment with CSP-TTK21.[8][9][10]
Materials:
-
Paraffin-embedded tissue sections (5-10 µm) on coated slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys14) or anti-acetyl-Histone H4 (Lys12))
-
Biotinylated Secondary Antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)
-
VECTASTAIN® ABC Kit (or equivalent)
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Blocking:
-
Wash slides with PBS for 5 minutes.
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Prepare the ABC reagent according to the manufacturer's instructions and incubate the slides with it for 30 minutes.
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Apply the DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope.
-
The intensity and localization of the brown stain indicate the level and distribution of histone acetylation. Quantitative analysis can be performed using image analysis software.
-
Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for different tissues and antibodies. Always include appropriate positive and negative controls in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Autoimmunity - CAT N°: 21959 [bertin-bioreagent.com]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IHC-P protocols | Abcam [abcam.com]
- 9. Immunohistochemistry Procedure [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Morris Water Maze with TTK21 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3][4] This protocol details the application of the MWM in conjunction with the administration of TTK21, a small-molecule activator of the histone acetyltransferases CBP/p300.[5][6][7] this compound, particularly when conjugated with a glucose-based carbon nanosphere (CSP-TTK21) to facilitate blood-brain barrier penetration, has been shown to enhance long-term memory and ameliorate memory deficits in preclinical models.[5][8][9][10][11] These application notes provide a comprehensive protocol for utilizing CSP-TTK21 in MWM studies to investigate its effects on spatial memory.
Mechanism of Action: this compound
This compound is an activator of the histone acetyltransferases (HATs) CBP and p300.[5][6][7] These enzymes play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins, primarily histones H3 and H4.[5][7] Histone acetylation leads to a more relaxed chromatin structure, allowing for increased gene transcription. In the context of memory formation, CBP/p300 activation and subsequent histone acetylation are associated with the expression of genes crucial for synaptic plasticity and neuronal function.[12][13] CSP-TTK21 has been demonstrated to increase histone H2B and H3 acetylation in the hippocampus, promoting the expression of genes involved in synaptic health and cognitive function.[8][12]
Experimental Protocols
Materials and Equipment
-
Morris Water Maze: A circular pool (approximately 90-214 cm in diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[2][4][14]
-
Escape Platform: A submerged platform (10-12 cm in diameter) placed 0.5-2 cm below the water surface.[14]
-
Visual Cues: Various distinct visual cues placed around the maze on the walls of the room.[2][14]
-
Tracking System: A video camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, Ethovision).[2][15]
-
CSP-TTK21: this compound conjugated to glucose-based carbon nanospheres.
-
Vehicle Control: Solution used to dissolve CSP-TTK21 (e.g., saline, DMSO).
CSP-TTK21 Administration
-
Dosage: A single intraperitoneal (i.p.) injection of CSP-TTK21 at a dose of 20 mg/kg has been shown to be effective.[5] Oral gavage is also a viable administration route.[11]
-
Timing: Administer CSP-TTK21 as a single dose. The timing relative to the MWM trials should be consistent across all animals. For studying effects on memory acquisition, administration can occur before the training phase. To assess effects on memory consolidation or retrieval, administration can be timed after training.
Morris Water Maze Procedure
The MWM protocol generally consists of three phases: habituation, acquisition training, and a probe trial.[1][16]
1. Habituation (Day 1-2)
-
Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Place each mouse in the pool for 60-120 seconds without the escape platform to allow for free swimming and adaptation to the environment.
-
On the second day of habituation, a visible platform trial can be conducted where the platform is marked with a visible cue to ensure animals can see and are motivated to escape the water.
2. Acquisition Training (Days 3-6)
-
The pool is divided into four virtual quadrants (e.g., North, South, East, West), and the submerged platform is placed in the center of one quadrant and remains there for all training trials.[14]
-
For each trial, gently place the mouse into the water facing the pool wall at one of the four starting positions. The starting position should be varied for each trial in a semi-random order.[14]
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[4]
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.[17]
-
Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.
3. Probe Trial (Day 7)
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a starting position opposite the target quadrant.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located during training), the number of times the mouse crosses the former platform location, and the swim path.
Data Presentation
Quantitative data from the Morris water maze experiment should be collected and organized for clear comparison between treatment groups (e.g., Vehicle vs. CSP-TTK21).
Table 1: Acquisition Training Performance
| Day | Treatment Group | Escape Latency (seconds) | Path Length (cm) | Swim Speed (cm/s) |
| 3 | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CSP-TTK21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 4 | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CSP-TTK21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 5 | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CSP-TTK21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 6 | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CSP-TTK21 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) | Time to First Platform Crossing (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CSP-TTK21 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of CSP-TTK21 in enhancing memory function.
Experimental Workflow
Caption: Experimental workflow for the Morris water maze with CSP-TTK21.
References
- 1. cyagen.com [cyagen.com]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. news-medical.net [news-medical.net]
- 4. mmpc.org [mmpc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 10. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator | EMBO Molecular Medicine [link.springer.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
electrophysiological recording techniques with TTK21 application
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a key model for studying the cellular basis of these processes. Dysregulation of synaptic plasticity is implicated in numerous neurological and neurodegenerative disorders.
TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the acetylation of histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. By activating CBP/p300, this compound can up-regulate the expression of plasticity-related genes, promoting synaptic health and function.[2] Studies have shown that a formulation of this compound conjugated to a glucose-based carbon nanosphere (CSP-TTK21) can cross the blood-brain barrier, restore histone acetylation, and ameliorate deficits in LTP in models of neurodegenerative disease.[2][3]
This document provides detailed protocols for utilizing this compound in electrophysiological assays to study its effects on synaptic plasticity in acute rodent hippocampal slices. The primary technique described is field excitatory postsynaptic potential (fEPSP) recording, the gold standard for quantifying LTP.
Principle of the Assay
The effect of this compound on synaptic plasticity is quantified by measuring LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices. A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral axons projecting from CA3 neurons, and a recording electrode is placed in the same layer to record the fEPSP, which represents the summed synaptic response of a population of CA1 pyramidal neurons.
After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol. The fEPSP slope is measured before and after HFS. An increase in the fEPSP slope post-HFS indicates the induction of LTP. By comparing the magnitude of LTP in slices treated with this compound to control slices, researchers can quantify the compound's ability to modulate synaptic strength.
Data Presentation
The following tables present representative data obtained from fEPSP recording experiments in the hippocampal CA1 region.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Parameter | Control (Vehicle) | This compound (10 µM) |
| Fiber Volley Amplitude (mV) | 0.45 ± 0.03 | 0.47 ± 0.04 |
| fEPSP Slope (mV/ms) | 0.52 ± 0.05 | 0.51 ± 0.06 |
| Paired-Pulse Ratio (50ms ISI) | 1.48 ± 0.07 | 1.51 ± 0.09 |
Data are presented as mean ± SEM. No significant differences were observed, indicating this compound does not alter basal synaptic transmission or presynaptic release probability at the tested concentration.
Table 2: Dose-Dependent Enhancement of LTP by this compound
| This compound Concentration | LTP Magnitude (% of Baseline) |
| 0 µM (Vehicle) | 145.2 ± 8.5% |
| 1 µM | 160.7 ± 9.1% |
| 10 µM | 185.4 ± 10.2% |
| 50 µM | 188.1 ± 9.8% |
LTP magnitude was measured as the average fEPSP slope from 50-60 minutes post-HFS, expressed as a percentage of the pre-HFS baseline.
Signaling Pathway and Mechanism of Action
This compound enhances synaptic plasticity by activating the CBP/p300 histone acetyltransferases. This activation leads to increased histone acetylation at the promoters of plasticity-related genes, facilitating their transcription and the synthesis of proteins required for the long-term maintenance of LTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: ChIP-seq Analysis of TTK21-Induced Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications are critical epigenetic regulators of gene expression and chromatin architecture. The acetylation of histone proteins, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Dysregulation of histone acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making HATs attractive therapeutic targets.[1][2][3][4]
TTK21 is a novel small-molecule activator of the histone acetyltransferases CBP/p300.[5][6][7] To effectively cross the blood-brain barrier and cellular membranes, this compound is often conjugated with a glucose-based carbon nanosphere (CSP-TTK21).[6][8][9] Upon entering the cell, CSP-TTK21 activates CBP/p300, leading to an increase in histone acetylation and has shown potential in promoting neurogenesis and memory.[6][8][9][10]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide locations of specific histone modifications.[11][12][13][14][15] This document provides detailed application notes and protocols for the analysis of this compound-induced histone modifications using ChIP-seq, offering a valuable tool for researchers in drug development and epigenetic studies.
Signaling Pathway of this compound-Induced Histone Acetylation
The mechanism of action for this compound involves the direct activation of the CBP/p300 histone acetyltransferases. This leads to the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure, making it more accessible for transcription.
Experimental Protocols
This section outlines a detailed protocol for performing ChIP-seq to analyze histone modifications induced by CSP-TTK21 treatment.
I. Cell Culture and CSP-TTK21 Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., SH-SY5Y neuronal cells for neurobiology studies).
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
CSP-TTK21 Treatment:
-
Prepare a stock solution of CSP-TTK21 in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Treat cells with the desired concentration of CSP-TTK21 (e.g., 50 µg/ml) for a specified duration (e.g., 6, 12, or 24 hours).[9]
-
Include a vehicle control (CSP without this compound) and an untreated control.
-
II. Chromatin Immunoprecipitation (ChIP)
-
Crosslinking:
-
To crosslink proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (containing protease inhibitors) and incubate on ice.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (see Table 1 for suggestions).
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
-
III. ChIP-seq Library Preparation and Sequencing
-
Library Preparation:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Experimental Workflow Diagram
Data Presentation and Analysis
Quantitative data from ChIP-seq experiments should be summarized in a clear and structured manner to facilitate comparison between different treatment conditions and histone marks.
Table 1: Recommended Antibodies for ChIP-seq of this compound-Induced Histone Acetylation
| Histone Mark | Function | Recommended Antibody (Example) |
| H3K27ac | Active enhancer mark | Abcam ab4729 |
| H3K9ac | Active promoter mark | Millipore 07-352 |
| H4K12ac | Associated with active transcription | Active Motif 39165 |
| H2BK5ac | Involved in transcriptional activation | Cell Signaling Technology 2574 |
| H3K14ac | Associated with active genes | Abcam ab52946 |
| Pan-acetyl H3 | General histone H3 acetylation | Millipore 06-599 |
| Pan-acetyl H4 | General histone H4 acetylation | Millipore 06-866 |
| IgG | Negative control for immunoprecipitation | Species- and isotype-matched |
Note: The choice of antibody is critical for a successful ChIP-seq experiment. It is essential to use ChIP-validated antibodies.
Table 2: Example of a Quantitative Summary of ChIP-seq Peak Calling
| Treatment | Histone Mark | Number of Peaks | Mean Peak Width (bp) |
| Untreated | H3K27ac | 25,000 | 800 |
| Vehicle (CSP) | H3K27ac | 25,500 | 810 |
| CSP-TTK21 (6h) | H3K27ac | 35,000 | 950 |
| CSP-TTK21 (12h) | H3K27ac | 45,000 | 1100 |
| CSP-TTK21 (24h) | H3K27ac | 50,000 | 1200 |
| Untreated | H3K9ac | 30,000 | 600 |
| Vehicle (CSP) | H3K9ac | 30,200 | 605 |
| CSP-TTK21 (6h) | H3K9ac | 40,000 | 750 |
| CSP-TTK21 (12h) | H3K9ac | 52,000 | 850 |
| CSP-TTK21 (24h) | H3K9ac | 58,000 | 900 |
This table illustrates a hypothetical increase in the number and width of histone acetylation peaks upon treatment with CSP-TTK21, suggesting a global increase in these modifications.
Data Analysis Pipeline
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of the genome with significant enrichment of the histone modification using peak calling algorithms like MACS2.
-
Differential Binding Analysis: Identify genomic regions with statistically significant changes in histone modification levels between different conditions (e.g., untreated vs. CSP-TTK21 treated).
-
Functional Annotation and Pathway Analysis: Annotate the identified peaks to nearby genes and perform gene ontology and pathway analysis to understand the biological functions of the genes regulated by this compound-induced histone modifications.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the genome-wide effects of the CBP/p300 activator this compound on histone acetylation. By employing ChIP-seq, researchers can gain valuable insights into the epigenetic mechanisms underlying the therapeutic potential of this compound, aiding in the development of novel epigenetic drugs.
References
- 1. Therapeutic Targeting of Histone Modifications: Insights from the Experts | EpigenTek [epigentek.com]
- 2. Medicines for influencing the posttranslational modifications of histones – a tutorial review | Semantic Scholar [semanticscholar.org]
- 3. Histone modification and histone modification-targeted anti-cancer drugs in breast cancer: Fundamentals and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone modifications in cocaine, methamphetamine and opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 14. Genome-Wide Profiling of Histone Modifications with ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TTK21 in Spinal Cord Injury Recovery Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating condition with limited therapeutic options, primarily due to the failure of mature central nervous system neurons to regenerate. Recent advancements in epigenetic research have identified promising therapeutic targets. TTK21, a small molecule activator of the histone acetyltransferases CBP/p300, has emerged as a significant agent in promoting neural repair and functional recovery in preclinical models of SCI.[1][2] When conjugated with a glucose-derived carbon nanosphere (CSP) to facilitate its passage across the blood-brain barrier, CSP-TTK21 has demonstrated the ability to enhance histone acetylation, promote the expression of regeneration-associated genes (RAGs), and stimulate axonal growth and synaptic plasticity.[2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in SCI recovery models, including its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols.
Mechanism of Action
This compound functions as an activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[2][6] In the context of SCI, the proposed mechanism involves the following key steps:
-
Epigenetic Modification : Following systemic administration, CSP-TTK21 crosses the blood-brain barrier and enters neuronal cells.[2][6]
-
Histone Acetylation : this compound activates CBP/p300, leading to increased acetylation of histones (e.g., H3K27ac, H3K9ac, H4K12ac) in neurons.[3][5][6]
-
Gene Expression : Enhanced histone acetylation opens up the chromatin structure, making it more accessible for transcription factors. This leads to the increased expression of RAGs such as Atf3, Sprr1a, cJun, Klf7, and Gap43.[3][5]
-
Neuronal Regeneration : The upregulation of RAGs and other plasticity-related genes promotes axonal sprouting, reduces axonal retraction, and enhances synaptic plasticity, ultimately contributing to functional recovery.[1][3][7]
Signaling Pathway of this compound in Neuronal Regeneration
Caption: this compound activates CBP/p300, leading to histone acetylation and pro-regenerative gene expression.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of CSP-TTK21 in rodent models of SCI.
Table 1: Effects of CSP-TTK21 on Axonal Growth and Sprouting
| Parameter | Animal Model | Injury Type | Treatment Details | Control Group | CSP-TTK21 Treated | % Change | Reference |
| Corticospinal Tract (CST) Axon Retraction | Mouse | Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | -329.8 ± 41.4 µm | -366.2 ± 54.6 µm | - | [3][7] |
| CST Axon Growth (Rostral to Lesion) | Mouse | Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | -329.8 ± 41.4 µm | 438.3 ± 40.4 µm | Significant Growth | [3][7] |
| Sensory Axon Growth (Rostral to Lesion) | Mouse | Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | -361.2 ± 47.3 µm | 301.6 ± 35.8 µm | Significant Growth | [3][7] |
| Sensory Axon Growth (Caudal to Lesion) | Mouse | Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | -610.5 ± 25.2 µm | -227.8 ± 22.7 µm | Significant Growth | [3][7] |
| 5-HT Axon Sprouting Intensity (Lumbar Ventral Horn) | Mouse | Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | 2,410.0 ± 549.3 | 5,189.0 ± 662.2 | +115% | [3][7] |
Table 2: Effects of CSP-TTK21 on Regeneration-Associated Gene and Protein Expression
| Marker | Cell Type | Animal Model | Treatment Details | Control Group | CSP-TTK21 Treated | Fold Change | Reference |
| Atf3 (protein) | DRG Neurons | Mouse | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | 2,113.0 ± 461.5 | 4,614.0 ± 449.4 | ~2.2 | [3] |
| Histone Acetylation (H4K12ac, H3K27ac, H3K9ac) | Prefrontal Cortex & Cerebellum | Rat | 10 mg/kg, p.o., weekly | Baseline | Notably Increased | - | [6] |
Table 3: Effects of CSP-TTK21 on Functional Recovery
| Functional Test | Animal Model | Injury Type | Treatment Details | Outcome | Reference |
| Locomotion and Rearing Activity | Rat | Spinal Injury | 10 mg/kg, p.o., weekly | Significant Improvement vs. Control | [6] |
| Motor Functions | Rat | Spinal Injury | Oral administration | Improvements mirroring IP administration | [2][4][5] |
| Sensorimotor Recovery (BMS Score) | Mouse | Chronic Thoracic Transection | 20 mg/kg, IP, weekly for 10 weeks, starting 12 weeks post-SCI | No significant improvement | [3][7] |
Note: While CSP-TTK21 promotes axonal growth and plasticity, significant functional recovery in chronic, severe injury models may require combination therapies.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in SCI recovery models.
Protocol 1: Chronic Spinal Cord Injury Model and this compound Administration in Mice
This protocol is adapted from studies investigating the effects of this compound on chronic SCI.[3][7]
1. Animals and Housing:
- Use adult female C57BL/6J mice.
- House animals in an enriched environment (e.g., with toys, tunnels, running wheels) as this can influence recovery.[1][8]
2. Spinal Cord Transection Surgery:
- Anesthetize the mouse (e.g., with isoflurane).
- Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
- Completely transect the dorsal half of the spinal cord using fine surgical scissors.
- Suture the muscle and skin layers.
- Provide post-operative care including analgesics, antibiotics, and manual bladder expression twice daily.
3. Post-Injury Period:
- Allow the animals to recover for 12 weeks to establish a chronic injury state.
4. CSP-TTK21 Administration:
- Prepare CSP-TTK21 at a concentration of 20 mg/kg. The vehicle control will be CSP alone.
- Administer the treatment via intraperitoneal (IP) injection once weekly for 10 consecutive weeks.
5. Axonal Tracing (at week 21 post-injury):
- For corticospinal tract (CST) tracing, inject BDA (Biotinylated Dextran Amine) into the motor cortex.
- For sensory axon tracing, inject a retrograde tracer (e.g., Dextran-488) into the sciatic nerve.[3]
- Allow 5-7 days for the tracer to transport.
6. Tissue Processing and Analysis:
- At 22 weeks post-injury, perfuse the animals with 4% paraformaldehyde (PFA).
- Dissect the spinal cord and process for cryosectioning.
- Perform immunohistochemistry for the tracer (e.g., using streptavidin for BDA) and other markers of interest (e.g., GFAP to identify the lesion site, 5-HT for serotonergic fibers).
- Quantify axonal growth and sprouting relative to the lesion border using fluorescence microscopy.
Experimental Workflow for Chronic SCI Study
Caption: Workflow for evaluating this compound in a chronic mouse SCI model.
Protocol 2: Rat Spinal Cord Contusion Model and Oral this compound Administration
This protocol describes a contusion injury model, which is clinically more relevant for many human SCIs, and evaluates the efficacy of oral this compound administration.[2][5][6]
1. Animals:
- Use adult male Sprague-Dawley rats (240-280g).
2. Spinal Cord Contusion Surgery:
- Anesthetize the rat (e.g., with ketamine/xylazine).
- Perform a laminectomy at the T8-T10 level.
- Induce a moderate contusion injury using a spinal cord impactor device (e.g., MASCIS impactor) by dropping a 10g rod from a specific height onto the exposed dura.[9]
- Suture the muscle and skin in layers.
- Provide standard post-operative care.
3. CSP-TTK21 Oral Administration:
- Beginning one week post-injury, administer CSP-TTK21 at a dose of 10 mg/kg via oral gavage.
- Administer the treatment once weekly for the duration of the study (e.g., 8-10 weeks).
- The control group receives CSP vehicle via oral gavage.
4. Behavioral Assessment:
- Perform weekly behavioral testing to assess motor function recovery. The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a standard method.
- Other tests can include grid walk (to assess fine motor control) and open field tests for general locomotor activity.
5. Endpoint Analysis:
- At the end of the study period, perfuse the animals and collect spinal cord and brain tissue (prefrontal cortex, cerebellum).
- Perform immunohistochemistry on spinal cord sections to assess histone acetylation (e.g., H4K12ac) and axonal regeneration.
- Use Western blot or qRT-PCR on brain tissue to quantify the expression of RAGs.
Concluding Remarks
This compound represents a promising therapeutic agent for promoting neural repair after spinal cord injury. Its ability to be delivered orally and effectively modulate the epigenetic landscape to favor a pro-regenerative state makes it a strong candidate for further development.[2][4] The protocols and data presented here provide a framework for researchers to design and execute studies evaluating this compound and similar epigenetic modulators in the context of SCI. Future research should focus on optimizing dosing regimens, exploring combination therapies to bridge the lesion site, and translating these encouraging preclinical findings toward clinical application.
References
- 1. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Awakening dormant neurons long after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
preparing CSP-TTK21 solution for experimental use
For Research Use Only
Introduction
CSP-TTK21 is a novel compound designed for neuroscience research, demonstrating significant potential in preclinical studies for its neuroprotective and neuroregenerative properties. It is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1][2][3] To overcome the blood-brain barrier, TTK21 is conjugated to glucose-based carbon nanospheres (CSP), enabling efficient delivery to the central nervous system.[1][2][4] This document provides detailed application notes and experimental protocols for the use of CSP-TTK21 in a research setting.
Mechanism of Action
CSP-TTK21 functions by activating the catalytic activity of CBP and p300, two crucial histone acetyltransferases that play a pivotal role in regulating gene expression related to synaptic plasticity, memory formation, and neuronal survival.[3][5] By promoting histone acetylation, specifically on histone H3 and H4, CSP-TTK21 enhances the transcription of genes associated with neuronal health and regeneration.[1][4] This epigenetic modulation has been shown to ameliorate deficits in models of neurodegenerative diseases and spinal cord injury.[1][5][6]
Signaling Pathway
The proposed signaling pathway for CSP-TTK21 involves its entry into neuronal cells, followed by the activation of CBP/p300. This leads to increased histone acetylation at the promoter regions of target genes, resulting in a more open chromatin structure and enhanced transcription of plasticity-related and regeneration-associated genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
Application Note: In Vitro Histone Acetyltransferase (HAT) Assay for the Characterization of TTK21, a CBP/p300 Activator
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro Histone Acetyltransferase (HAT) assay to characterize the activity of TTK21, a known activator of the CBP/p300 enzymes. Histone acetyltransferases are crucial regulators of gene expression, and their dysregulation is implicated in various diseases.[1][2] this compound has been identified as a small-molecule activator of CBP/p300, promoting neurogenesis and showing potential in models of spinal cord injury.[3][4][5][6] This application note outlines a fluorescence-based assay to quantify the activation of CBP/p300 by this compound, offering a robust method for studying its enzymatic kinetics and mechanism of action.
Introduction to this compound and HATs
Histone Acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to lysine (B10760008) residues on histone tails.[1] This modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and generally activating gene transcription.[1] The HATs CBP (CREB-binding protein) and its paralog p300 are key regulators of this process.
This compound is a small-molecule activator of CBP/p300.[3][7][8] In vitro studies have shown that this compound can concentration-dependently activate both CBP and p300, leading to increased acetylation of histones H3 and H4.[4][7] For cellular applications, this compound is often conjugated to glucose-based carbon nanospheres (CSP) to facilitate its passage across the blood-brain barrier and cell membranes.[4][5][7] This protocol focuses on the direct in vitro enzymatic activation of purified CBP/p300 by this compound.
Signaling Pathway
Quantitative Data Summary
The following table summarizes the concentration-dependent activation of CBP/p300 by this compound as observed in filter-binding assays.[4]
| This compound Concentration (µM) | CBP Activity (% of Control) | p300 Activity (% of Control) |
| 0 (DMSO control) | 100% | 100% |
| 50 | ~120% | ~115% |
| 100 | ~150% | ~140% |
| 200 | ~180% | ~170% |
| 275 | ~200% | ~190% |
Note: Data is approximated from published graphical representations for illustrative purposes.[4] Maximal activation is observed around 250-275 µM.[4]
Experimental Protocols
This section details a fluorescence-based in vitro HAT assay adapted for measuring the activation of CBP/p300 by this compound. The principle of this assay is to measure the production of Coenzyme A (CoA-SH), a product of the acetylation reaction. The free thiol group of CoA-SH reacts with a developer reagent to produce a fluorescent signal.[1]
Materials and Reagents
-
Enzymes: Recombinant human CBP or p300 (catalytic domain or full-length).
-
Activator: this compound (dissolved in DMSO).
-
Substrates:
-
Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3.
-
Acetyl-Coenzyme A (Acetyl-CoA).
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.
-
Developer Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).
-
Control: DMSO (vehicle for this compound).
-
Plate: Black, flat-bottom 96-well or 384-well plate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations (e.g., 0-300 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant CBP or p300 enzyme in cold assay buffer to the desired working concentration.
-
Prepare a substrate mix containing the histone H3 peptide and Acetyl-CoA in assay buffer. The optimal concentrations should be determined experimentally but are typically around the Km values for the enzyme.
-
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound solution or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation:
-
Mix gently by shaking the plate.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 15 µL of the substrate mix (histone peptide and Acetyl-CoA) to each well. The final volume should be 50 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding a stopping agent if required by the developer kit.
-
Add the developer reagent according to the manufacturer's instructions to detect the generated CoA-SH.
-
Incubate at room temperature for 5-10 minutes to allow the fluorescent signal to develop.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence values from "no-enzyme" control wells from all other wells.
-
Calculate Percent Activation: Determine the activity relative to the DMSO vehicle control.
-
% Activation = [(Fluorescence_this compound - Fluorescence_Control) / Fluorescence_Control] * 100
-
-
Dose-Response Curve: Plot the percent activation against the logarithm of the this compound concentration. Fit the data using a suitable nonlinear regression model to determine the EC50 (the concentration of this compound that produces 50% of the maximal activation).
Conclusion
This application note provides a framework for conducting an in vitro HAT assay to measure the activation of CBP/p300 by this compound. The described fluorescence-based method is a sensitive and reliable approach for characterizing the potency and efficacy of HAT activators, which is essential for both basic research and drug development applications. Researchers should optimize substrate concentrations and incubation times for their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Acetyltransferase (HAT) Assay | EpigenTek [epigentek.com]
- 3. abmole.com [abmole.com]
- 4. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Behavioral Testing in Mice Treated with CSP-TTK21
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSP-TTK21 is a novel small-molecule activator of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. To overcome the blood-brain barrier, TTK21 is conjugated to a glucose-based carbon nanosphere (CSP). This compound has emerged as a promising therapeutic candidate for neurological disorders by promoting neurogenesis, enhancing synaptic plasticity, and improving memory.[1][2][3] These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of CSP-TTK21 in mouse models, along with a summary of expected quantitative outcomes and a schematic of the underlying signaling pathway.
Mechanism of Action: The CBP/p300 Signaling Pathway
CSP-TTK21 functions by activating the lysine (B10760008) acetyltransferase activity of CBP and p300.[1] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, leading to a more open chromatin structure that facilitates transcription. This epigenetic modification is particularly important for the expression of genes involved in synaptic plasticity, neurogenesis, and memory formation.[1][2][3]
The signaling cascade initiated by CSP-TTK21 involves its passage across the blood-brain barrier, followed by the activation of CBP/p300 in neuronal cells. Activated CBP/p300 then acetylates histones (e.g., H3K27ac) at the promoter and enhancer regions of target genes, including Brain-Derived Neurotrophic Factor (BDNF) and c-Fos, which are critical for neuronal function and long-term potentiation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration of rotational acceleration for the rotarod test of rodent motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
Application Notes and Protocols for Surgical Models of Spinal Cord Injury in TTK21 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surgical models of spinal cord injury (SCI) utilized in preclinical studies of TTK21, a small molecule activator of the histone acetyltransferases CBP/p300. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the associated signaling pathways to guide researchers in designing and implementing their own investigations into the therapeutic potential of this compound for spinal cord regeneration.
Introduction to this compound in Spinal Cord Injury Research
This compound is a novel compound that has shown promise in promoting neuronal regrowth and synaptic plasticity following spinal cord injury.[1] By activating the CBP/p300 family of co-activator proteins, this compound modulates the epigenetic state of genes, leading to the upregulation of regeneration-associated genes (RAGs).[2][3] To facilitate its passage across the blood-brain barrier, this compound is often conjugated with a glucose-derived carbon nanosphere (CSP) to form CSP-TTK21.[2] Preclinical studies have primarily utilized rodent models of severe spinal cord injury to evaluate the efficacy of this compound.
Surgical Models of Spinal Cord Injury
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for SCI. The most common models used in this compound research are transection and contusion injuries, typically performed at the thoracic level in mice and rats.[2]
Complete Transection Model (Mouse)
A complete transection model creates a total severance of the spinal cord, providing a rigorous model to study axonal regeneration.
Experimental Protocol: Complete Thoracic Spinal Cord Transection in Mice
This protocol is adapted from established methods for inducing a complete transection-type injury in C57BL/6 mice at the thoracic vertebral level 10 (T10).[4][5]
-
Animal Preparation:
-
Anesthetize an 8-10 week old female C57BL/6 mouse using 5% isoflurane (B1672236) in 1 L/min oxygen for induction, maintained with 1.5-2% isoflurane.[5] Confirm proper anesthetic depth by lack of pedal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.[5]
-
Shave the dorsal fur over the thoracic spine and sterilize the area with povidone-iodine and surgical spirit.[5]
-
Administer pre-operative analgesics (e.g., buprenorphine, 0.03 mg/kg) and antibiotics (e.g., enrofloxacin, 10 mg/kg) subcutaneously.[5]
-
-
Laminectomy:
-
Spinal Cord Transection:
-
Closure and Post-operative Care:
-
Suture the muscle layers and close the skin incision.
-
Provide post-operative analgesia and antibiotics as required.
-
Manually empty the bladder twice daily until autonomic control is regained.
-
House animals in an enriched environment with easy access to food and water.
-
Experimental Design for this compound Studies
A typical experimental design for evaluating this compound in a chronic SCI model is as follows:
-
Animal Model: Adult mice with a complete thoracic spinal cord transection.
-
Treatment Groups:
-
Control Group: Weekly intraperitoneal (IP) injections of vehicle (e.g., CSP alone).
-
This compound Group: Weekly IP injections of CSP-TTK21 (e.g., 20 mg/kg).[2]
-
-
Treatment Timeline: Initiate treatment at a chronic time point post-injury (e.g., 12 weeks) and continue for a specified duration (e.g., 10 weeks).[1][2]
-
Outcome Measures:
-
Histological Analysis: Axon growth and sprouting, synaptic plasticity, and lesion size.
-
Molecular Analysis: Expression of regeneration-associated genes and histone acetylation levels.
-
Functional Analysis: Behavioral tests such as the Basso Mouse Scale (BMS) for locomotion.
-
Quantitative Data from this compound Studies
The following tables summarize key quantitative findings from a study by Müller et al. (2022) in a chronic mouse model of SCI.[2]
Table 1: Effect of CSP-TTK21 on Histone Acetylation in Neurons
| Histone Mark | Neuronal Type | Control (Mean ± SEM) | CSP-TTK21 (Mean ± SEM) | p-value |
| H3K9ac | DRG Neurons | 3,505.0 ± 399.8 | 6,549.0 ± 122.1 | < 0.001 |
| H3K27ac | Layer 5 Cortical Neurons | 22.9 ± 2.9 | 42.1 ± 1.3 | < 0.001 |
Table 2: Expression of Regeneration-Associated Proteins in DRG Neurons
| Protein | Control (Mean ± SEM) | CSP-TTK21 (Mean ± SEM) | p-value |
| Atf3 | 2,113.0 ± 461.5 | 4,614.0 ± 449.4 | < 0.05 |
| Sprr1a | 4,904.0 ± 1,033.0 | 9,331.0 ± 914.6 | < 0.05 |
| cJun | 3,697.0 ± 302.2 | 4,904.0 ± 340.7 | < 0.05 |
Table 3: Axonal Growth and Synaptic Plasticity
| Parameter | Control (Mean ± SEM) | CSP-TTK21 (Mean ± SEM) | p-value |
| CST Axon Retraction (distance from lesion) | -548.6 ± 58.7 µm | -366.2 ± 54.6 µm | < 0.05 |
| Sensory Axon Growth (distance from lesion) | -329.8 ± 41.4 µm | 438.3 ± 40.4 µm | < 0.0001 |
| vGlut1+ boutons on motoneurons | 7.0 ± 1.1 | 9.3 ± 0.9 | 0.15 |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
CSP-TTK21 crosses the blood-brain barrier and enters neurons, where it activates the histone acetyltransferases CBP and p300. This leads to increased acetylation of histones (e.g., H3K9ac, H3K27ac), which remodels chromatin to a more open state. This epigenetic modification enhances the transcription of various regeneration-associated genes (RAGs), ultimately promoting axon growth, sprouting, and synaptic plasticity.
References
- 1. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 2. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 4. Induction of Complete Transection-Type Spinal Cord Injury in Mice [jove.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Troubleshooting & Optimization
TTK21 Technical Support Center: Solubility and Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TTK21 in DMSO and PBS solutions. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Reported solubility values vary across different suppliers, but generally range from 5 mg/mL to as high as 100 mg/mL.[3][4][5] For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[5] Physical methods such as ultrasonication and gentle warming (e.g., to 60°C) can further aid in the dissolution process.[4][6]
Q2: Can I dissolve this compound directly in PBS?
A2: this compound is sparingly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS).[3] Direct dissolution in PBS is not recommended due to the compound's hydrophobic nature. To prepare a working solution in a buffer like PBS, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with PBS to the desired final concentration.[2][3]
Q3: What is the recommended procedure for preparing a this compound solution in a PBS buffer?
A3: To achieve the best results when preparing a this compound solution in a PBS buffer, a two-step process is recommended. First, dissolve the solid this compound in DMSO to make a stock solution.[2][3] Following that, dilute the DMSO stock solution with the aqueous buffer of your choice. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) has been reported to yield a this compound solubility of approximately 0.5 mg/mL.[3]
Q4: How should I store this compound solutions?
A4: Solid this compound is stable for at least four years when stored at -20°C.[3] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[2][4] It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[5]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Solution:
-
Verify DMSO Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO that has absorbed moisture will have reduced solvating power for hydrophobic compounds like this compound.[4][5]
-
Apply Gentle Heat: Warm the solution to 60°C to increase solubility.[4]
-
Use Sonication: Place the vial in an ultrasonic bath to aid in the dissolution of any remaining solid particles.[4][6]
-
Check Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound. Refer to the solubility data tables to ensure your target concentration is achievable.
-
Issue 2: A precipitate forms after diluting the DMSO stock solution with PBS.
-
Solution:
-
Reduce Final Concentration: The final concentration of this compound in the aqueous buffer may be too high, causing it to precipitate out of solution. Try preparing a more dilute solution.
-
Increase DMSO Percentage: A higher percentage of DMSO in the final solution can help maintain the solubility of this compound. However, be mindful of the DMSO tolerance of your specific cell line or experimental model, as high concentrations of DMSO can be toxic.
-
Prepare Freshly: Aqueous solutions of this compound should be prepared fresh before each experiment and should not be stored.[3]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL | MedchemExpress[4] |
| DMSO | 80 mg/mL | AbMole BioScience[6] |
| DMSO | 72 mg/mL | Selleck Chemicals[5] |
| DMSO | 50 mg/mL | Tribioscience[1][2] |
| DMSO | 5 mg/mL | Cayman Chemical[3][7] |
| DMSO:PBS (1:1, pH 7.2) | 0.5 mg/mL | Cayman Chemical[3][7] |
| Ethanol | 2 mg/mL | Cayman Chemical[3] |
| Dimethyl Formamide (DMF) | 3 mg/mL | Cayman Chemical[3] |
| Water | Insoluble | Selleck Chemicals[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Preparation: Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or a specific mg/mL).
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath or warm the solution gently to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in PBS
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of PBS (or other aqueous buffer). While vortexing the PBS, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent precipitation.
-
Final Mixing: Vortex the final solution gently to ensure homogeneity.
-
Use: Use the freshly prepared aqueous solution immediately. Do not store for later use.[3]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
stability of CSP-TTK21 in aqueous solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of CSP-TTK21 in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is CSP-TTK21 and what is its mechanism of action?
A1: CSP-TTK21 is a conjugate of TTK21 and a glucose-based carbon nanosphere (CSP).[1][2] this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[1][3] The CSP conjugation allows this compound to cross the blood-brain barrier and cell membranes.[2][3] Its mechanism of action involves the activation of CBP/p300, leading to increased acetylation of histones, which in turn promotes the expression of genes associated with synaptic plasticity and neuronal function.[4][5][6]
Q2: What are the recommended storage conditions for CSP-TTK21 stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of CSP-TTK21 at low temperatures. Specific durations and temperatures from experimental data suggest that stock solutions in deionized water or DMSO can be kept at -20°C or -80°C.[1] For detailed storage recommendations, please refer to the data summary tables below.
Q3: How should I prepare working solutions of CSP-TTK21 for my experiments?
A3: It is highly recommended to prepare aqueous working solutions of CSP-TTK21 fresh on the day of the experiment.[1] For detailed protocols on preparing stock and working solutions, please see the Experimental Protocols section.
Q4: Is there any data on the long-term stability of CSP-TTK21 in aqueous solutions at room temperature or 37°C?
A4: Currently, there is no publicly available quantitative data detailing the degradation kinetics or percentage of active compound remaining over extended periods in aqueous solutions at room temperature or physiological temperatures. Given the general recommendation to prepare working solutions fresh for daily use, it is best practice to assume that stability may be limited in aqueous buffers over long durations.[1] The core molecule, a benzamide (B126) derivative, is generally stable in dilute aqueous solutions at neutral pH.[7][8]
Data Presentation
Table 1: Recommended Storage of Stock Solutions
| Compound/Formulation | Solvent | Storage Temperature | Recommended Duration |
| CSP-TTK21 | Deionized Water | -20°C | Up to 1 month (based on similar compounds) |
| This compound (unconjugated) | DMSO | -20°C | Up to 1 month |
| This compound (unconjugated) | In solvent | -80°C | Up to 1 year |
| This compound Powder | N/A | -20°C | ≥ 4 years |
Table 2: Solubility of this compound and CSP-TTK21
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 50 mg/mL | - |
| CSP-TTK21 | Deionized Water | 1.88 mg/mL | Sonication may be required.[1][9] |
| CSP-TTK21 | ACSF | 0.36 µg/mL | Prepared from a stock solution for immediate use.[1][9] |
Experimental Protocols
Protocol 1: Preparation of CSP-TTK21 Stock Solution for In Vitro Studies
-
Reconstitution: Prepare a stock solution of CSP-TTK21 at a concentration of 1.88 mg/mL in deionized water.[1][9]
-
Dissolution: Aid dissolution by sonicating the solution.[1][9]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.[1][9]
Protocol 2: Preparation of CSP-TTK21 Working Solution for In Vitro Studies
-
Thawing: Thaw a single-use aliquot of the CSP-TTK21 stock solution (1.88 mg/mL).
-
Dilution: On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 0.36 µg/mL) in the desired aqueous buffer, such as Artificial Cerebrospinal Fluid (ACSF).[1][9]
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Immediate Use: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution for long periods.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Precipitation or insolubility in aqueous buffer | - Poor solubility of the compound.- Aggregation of the carbon nanospheres. | - Ensure the final DMSO concentration from any stock solution is kept low (e.g., below 0.1%).- Use sonication to aid in the dissolution of the working solution.- Prepare the working solution fresh immediately before use. |
| Loss of biological activity in long-term experiments | - Degradation of CSP-TTK21 in the aqueous experimental medium over time.- Adsorption to plasticware. | - For experiments lasting several days, replenish the medium with freshly prepared CSP-TTK21 solution daily.- Consider using low-adhesion plasticware.- If possible, perform a dose-response curve to ensure the effective concentration is maintained. |
| Inconsistent experimental results | - Freeze-thaw cycles of the stock solution.- Incomplete dissolution. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure the stock solution is fully dissolved and homogenous before preparing the working solution. Sonication is recommended.[1][9] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
optimizing TTK21 concentration for maximal p300/CBP activation in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the use of TTK21, a potent activator of p300/CBP histone acetyltransferases (HATs), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for maximal p300/CBP activation in vitro?
A1: The maximal activation of CBP/p300 histone acetyltransferase activity is typically observed at a concentration range of 250-275 µM.[1] this compound's activation of p300/CBP is concentration-dependent, with studies often evaluating a range of concentrations such as 50, 100, 200, and 275 µM to determine the optimal dose for a specific experimental setup.[1][2]
Q2: I am observing low or no p300/CBP activation. What are the common causes?
A2: Several factors could contribute to suboptimal results:
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Concentration: The this compound concentration may be too low. Refer to the concentration-response data to ensure you are using an effective dose.
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Solubility: this compound has poor solubility in aqueous solutions.[3] Ensure it is properly dissolved in a suitable solvent like DMSO before adding it to your assay buffer.
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Cell Permeability: this compound alone has poor permeability in many mammalian cell lines.[1][4] For cell-based assays, consider using this compound conjugated to glucose-based carbon nanospheres (CSP-TTK21) to facilitate cellular uptake.[2][4]
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Compound Stability: Ensure the compound has been stored correctly and that the solvent (e.g., DMSO) is fresh, as moisture can reduce solubility.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[3] For a stock solution, dissolve this compound in fresh, high-quality DMSO.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[2]
Q4: Which histone substrates are acetylated by p300/CBP upon activation by this compound in vitro?
A4: In highly purified in vitro assay systems, this compound activation of p300/CBP predominantly leads to the acetylation of core histones H3 and H4.[1][5][6] Acetylation of histones H2A and H2B may not be detectable in these in vitro settings.[1][5][6]
Q5: Can I use this compound in cell-based assays?
A5: Yes, but with an important consideration. This compound by itself does not efficiently penetrate mammalian cell membranes.[1][2] Studies have shown that treatment of HeLa cells with this compound alone did not significantly increase histone H3 acetylation.[1] To overcome this, this compound can be conjugated to glucose-based carbon nanospheres (CSP). This complex, CSP-TTK21, has been shown to enter neuronal cells and significantly increase histone H3 acetylation levels.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in media/buffer | Poor solubility of this compound in aqueous solutions.[3] | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed 0.1-0.5%. Prepare a high-concentration stock in DMSO and perform serial dilutions. |
| Inconsistent results between experiments | 1. Degradation of this compound stock solution. 2. Variability in cell passage number or health. 3. Use of old or moisture-absorbed DMSO.[3] | 1. Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure high viability. 3. Use fresh, anhydrous DMSO for preparing stock solutions.[3] |
| No increase in histone acetylation in cell-based assays | Poor cell permeability of unconjugated this compound.[1][4] | Use this compound conjugated with a cell-penetrating moiety like carbon nanospheres (CSP-TTK21).[2][4] As a positive control, treat cells with a known HDAC inhibitor like Sodium Butyrate (NaBu) to confirm the assay can detect hyperacetylation.[1][4] |
| High background signal in HAT assays | Contamination of reagents or enzyme. | Use high-purity recombinant p300/CBP and fresh, filtered buffers. Include a "no enzyme" or "no substrate" control to determine background levels. |
Quantitative Data Summary
Table 1: this compound Concentration for p300/CBP Activation
| Concentration (µM) | Effect on p300/CBP Activity | Reference |
| 50 - 200 | Concentration-dependent activation | [1][2] |
| 250 - 275 | Maximal activation observed in vitro | [1][3] |
| 100 | Promotes auto-acetylation of p300 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 72 mg/mL (201.25 mM) | [3] |
| Ethanol | 5 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMF | 3 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocols & Methodologies
Histone Acetyltransferase (HAT) Filter-Binding Assay
This assay measures the incorporation of radiolabeled acetyl groups into histone substrates.
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Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and histone H3 or H4 substrates.
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This compound Addition: Add varying concentrations of this compound (e.g., 50, 100, 200, 275 µM) or DMSO (vehicle control) to the reaction mixture.
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Initiate Reaction: Start the reaction by adding ³H-labeled Acetyl-CoA. Incubate at 30°C for a specified time (e.g., 30 minutes).
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Stop Reaction & Spotting: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.
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Washing: Wash the filters multiple times with carbonate-bicarbonate buffer to remove unincorporated ³H-Acetyl-CoA.
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Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.
Western Blot for Histone Acetylation in Cells
This method is used to detect changes in histone acetylation levels within cells following treatment.
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Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuronal cells) and allow them to adhere. Treat the cells with CSP-TTK21 (e.g., 50 µg/ml) or CSP as a control for various time points (e.g., 6, 12, 24 hours).[4]
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Histone Extraction: Lyse the cells and perform histone extraction using an acid extraction protocol.
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Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
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SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K14).[4]
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Also, probe a separate blot or strip and re-probe the same blot with an antibody against a total histone (e.g., anti-H3) as a loading control.[4]
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
Visualizations
Caption: Signaling pathway of this compound-mediated p300/CBP activation.
Caption: Experimental workflow for an in vitro HAT filter-binding assay.
Caption: Troubleshooting guide for suboptimal this compound activity.
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Autoimmunity - CAT N°: 21959 [bertin-bioreagent.com]
troubleshooting inconsistent results in TTK21 experiments
Welcome to the technical support center for TTK21 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound, a potent activator of the CBP/p300 histone acetyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2] Its primary function is to enhance the acetylation of histones and other protein targets of CBP/p300, leading to the modulation of gene expression.[1]
Q2: Is this compound cell-permeable?
A2: No, this compound by itself has poor cell permeability and is not effective in cell-based assays.[1][3] To facilitate cellular uptake, it needs to be conjugated to a carrier molecule, such as a glucose-based carbon nanosphere (CSP).[1][3]
Q3: What is CSP-TTK21?
A3: CSP-TTK21 is a conjugate of this compound and a carbon nanosphere. This formulation allows the this compound molecule to effectively cross cell membranes and, in in vivo studies, the blood-brain barrier.[1]
Q4: What are the typical concentrations of this compound used in experiments?
A4: In in vitro enzymatic assays, this compound has been shown to activate CBP/p300 in a concentration-dependent manner, typically in the range of 50-275 µM.[1][3] For cell-based assays using CSP-TTK21, concentrations around 50 µg/ml have been used.[3][4]
Troubleshooting Inconsistent Results
This section addresses specific issues that may lead to inconsistent experimental outcomes.
Issue 1: No or low activity of this compound in cell-based assays.
Possible Cause 1: Poor cell permeability of unconjugated this compound.
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Recommendation: Ensure you are using a cell-permeable form of this compound, such as CSP-TTK21, for all cell-based experiments. Unconjugated this compound will not efficiently enter the cells to exert its effect.[1][3]
Possible Cause 2: Incorrect concentration of CSP-TTK21.
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Recommendation: The activity of this compound is concentration-dependent.[1][3] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to the table below for reported effective concentrations.
Possible Cause 3: Insufficient treatment time.
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Recommendation: The effects of CSP-TTK21 on histone acetylation can be time-dependent. In SH-SY5Y cells, maximum acetylation of H3K14 was observed after 12 hours of treatment.[3][5] A time-course experiment is recommended to establish the optimal treatment duration.
Issue 2: High variability between replicate experiments.
Possible Cause 1: Inconsistent preparation of CSP-TTK21.
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Recommendation: If you are preparing the CSP-TTK21 conjugate in-house, ensure the protocol is standardized and followed precisely for each batch. Inconsistent conjugation efficiency will lead to variable concentrations of active compound.
Possible Cause 2: Instability of the compound.
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Recommendation: Follow the manufacturer's instructions for storage and handling of this compound and CSP-TTK21. Improper storage can lead to degradation of the compound. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Possible Cause 3: Variability in cell culture conditions.
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Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can affect the cellular response to treatment.
Data Summary Tables
Table 1: Concentration-Dependent Activation of CBP/p300 by this compound (In Vitro)
| This compound Concentration (µM) | CBP Activation | p300 Activation |
| 50 | Concentration-dependent increase | Concentration-dependent increase |
| 100 | Concentration-dependent increase | Concentration-dependent increase |
| 200 | Concentration-dependent increase | Concentration-dependent increase |
| 275 | Maximal activation observed | Maximal activation observed |
Data synthesized from filter-binding assays.[3]
Table 2: CSP-TTK21 Treatment in Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| HeLa | 50-275 µM (unconjugated) | 24 hours | No significant change in histone H3 acetylation.[3] |
| SH-SY5Y | 50 µg/ml (CSP-conjugated) | 6, 12, 24 hours | Time-dependent increase in H3K14 acetylation, peaking at 12 hours.[3][4] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a generalized procedure based on filter-binding assays described in the literature.[3]
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Prepare the reaction mixture: In a final volume of 30 µL, combine HAT buffer, 500 ng of core histones, 200 ng of recombinant CBP or p300, and 0.25 µCi of [³H]acetyl-CoA.
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Add this compound: Add this compound dissolved in DMSO to the desired final concentration (e.g., 50, 100, 200, 275 µM). Include a DMSO-only control.
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Incubate: Incubate the reaction mixture at 30°C for 30 minutes.
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Stop the reaction: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
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Wash: Wash the paper three times with 50 mM sodium bicarbonate buffer (pH 9.2).
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Dry and measure: Air dry the paper and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Western Blot for Histone Acetylation in Cell Culture
This protocol is based on experiments with SH-SY5Y cells.[3][4]
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Cell Culture: Plate SH-SY5Y cells and grow to the desired confluency.
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Treatment: Treat cells with CSP-TTK21 (e.g., 50 µg/ml) or a vehicle control (CSP alone) for the desired duration (e.g., 6, 12, 24 hours).
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Histone Extraction: Harvest the cells and perform histone extraction using an appropriate method (e.g., acid extraction).
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Protein Quantification: Determine the protein concentration of the histone extracts.
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SDS-PAGE and Western Blotting:
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Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with a primary antibody against the specific histone acetylation mark of interest (e.g., anti-acetyl-H3K14).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
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Normalization: Re-probe the blot with an antibody against a total histone (e.g., anti-H3) to ensure equal loading.
Visualizations
Caption: this compound signaling pathway leading to gene expression.
Caption: General experimental workflow for a this compound cell-based assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
potential off-target effects of TTK21 and how to control for them
Welcome to the technical support center for TTK21, a potent activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and ensuring the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule activator of the histone acetyltransferases CBP and p300.[1][2][3] Its primary on-target effect is to enhance the catalytic activity of these enzymes, leading to increased acetylation of histone proteins (primarily H3 and H4) and other substrates.[1][3][4][5][6] This epigenetic modification typically results in a more open chromatin structure, facilitating gene transcription. For effective cell permeability and blood-brain barrier penetration, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), referred to as CSP-TTK21.[1][3][7][8]
Q2: What are the potential off-target effects of this compound?
As a small molecule, this compound has the potential to interact with proteins other than CBP and p300. While specific, validated off-target binding partners of this compound are not extensively documented in publicly available literature, potential off-target effects could manifest as:
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Non-specific binding: Interaction with other proteins, potentially leading to their activation or inhibition.
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Pathway-level effects: Unintended modulation of signaling pathways that are not direct downstream targets of CBP/p300.
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General cellular stress: At high concentrations, small molecules can sometimes induce cellular stress responses that are independent of their primary target.
It is crucial to perform rigorous control experiments to validate that the observed biological effects of this compound are due to its on-target activity.
Q3: How can I be sure that the effects I see in my experiment are due to CBP/p300 activation?
To confirm that the observed phenotype is a direct result of CBP/p300 activation by this compound, a multi-pronged approach is recommended. This involves a logical progression of experiments to first confirm target engagement and then to demonstrate target dependency. The following troubleshooting guides provide detailed protocols for these validation experiments.
Troubleshooting Guides & Experimental Controls
This section provides a systematic workflow to validate the on-target activity of this compound and control for potential off-target effects.
Guide 1: Confirming Direct Target Engagement in a Cellular Context
Before assessing downstream functional effects, it is critical to confirm that this compound physically interacts with CBP and/or p300 within your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[6][9][10][11][12]
Issue: I am not sure if this compound is binding to CBP/p300 in my cells.
Solution: Perform a Cellular Thermal Shift Assay (CETSA).
Principle: Ligand binding can increase the thermal stability of a target protein. CETSA measures the temperature at which a protein denatures and aggregates. A shift to a higher denaturation temperature in the presence of a ligand (this compound) indicates direct binding.
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Cell Treatment: Culture your cells of interest and treat them with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
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Heating: Aliquot the cell lysates into separate tubes for each temperature point in a thermal cycler. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C).
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
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Protein Detection: Analyze the amount of soluble CBP or p300 remaining at each temperature point using Western blotting or ELISA with validated antibodies.
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Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Table 1: Interpreting CETSA Results
| Observation | Interpretation | Next Steps |
| Rightward shift in melting curve | This compound is binding to and stabilizing the target protein. | Proceed to Guide 2 to confirm target dependency. |
| No shift in melting curve | No evidence of direct binding under these conditions. | Troubleshoot CETSA protocol (e.g., this compound concentration, incubation time). Consider if this compound requires a cofactor for binding. |
| Leftward shift in melting curve | This compound may be destabilizing the target protein. | This is still an indication of binding. Investigate the functional consequences. |
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Guide 2: Demonstrating Target Dependency of this compound's Effects
Once target engagement is confirmed, the next crucial step is to show that the biological effects of this compound are dependent on the presence of CBP and p300.
Issue: How do I prove that the phenotype I observe (e.g., changes in gene expression, cell differentiation) is specifically caused by this compound acting on CBP/p300?
Solution: Use siRNA or CRISPR/Cas9 to reduce the expression of CBP and p300.
Principle: If the effect of this compound is on-target, then reducing the levels of the target proteins should abolish or significantly diminish the effect. It is important to knock down both CBP and p300, as they have redundant functions.[13]
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Design and Validate: Design and validate siRNA or gRNA sequences that effectively reduce CBP and p300 mRNA and protein levels.
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Transfection/Transduction: Introduce the siRNA (for transient knockdown) or CRISPR/Cas9 components (for knockout) into your cells. Include a non-targeting control (scrambled siRNA or gRNA).
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Treatment: After confirming successful knockdown/knockout, treat the cells with this compound or a vehicle control.
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Phenotypic Analysis: Measure the biological endpoint of interest (e.g., qRT-PCR for a target gene, immunofluorescence for a specific marker, cell viability assay).
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Data Analysis: Compare the effect of this compound in control cells versus knockdown/knockout cells.
Table 2: Interpreting Target Dependency Results
| Observation | Interpretation |
| This compound effect is abolished or significantly reduced in CBP/p300 knockdown/knockout cells. | Strong evidence for on-target activity. The observed phenotype is dependent on CBP/p300. |
| This compound effect persists in CBP/p300 knockdown/knockout cells. | Suggests a potential off-target effect. The phenotype is not solely mediated by CBP/p300. |
| Knockdown/knockout itself causes a strong phenotype. | This can complicate interpretation. Ensure the knockdown is not causing general cellular toxicity.[14] |
Diagram: Logic of Target Dependency Experiment
Caption: Logical framework for a target dependency experiment.
Guide 3: Identifying Potential Off-Target Interactions
If the previous experiments suggest that off-target effects may be contributing to your results, or if you want to proactively characterize the specificity of this compound, unbiased proteomic approaches are recommended.
Issue: I suspect this compound might be binding to other proteins in the cell. How can I identify them?
Solution: Use chemical proteomics or thermal proteome profiling (TPP) to identify the full spectrum of this compound binding partners.
Principle: These mass spectrometry-based techniques can identify proteins that interact with a small molecule across the entire proteome. TPP is an extension of CETSA to the proteome level, identifying all proteins that show a thermal shift upon drug treatment.
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Sample Preparation: Prepare cell lysates and treat with this compound or vehicle. For TPP, samples are heated as in CETSA.
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Enrichment/Separation:
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Chemical Proteomics: Use an immobilized version of this compound to "pull down" binding proteins from the lysate.
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TPP: Separate soluble from aggregated proteins after heating.
-
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Mass Spectrometry: Digest the protein samples and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
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Data Analysis: Identify proteins that are significantly enriched in the this compound-treated samples compared to controls. These are potential on- and off-targets.
Table 3: Key Proteomics-Based Methods for Off-Target ID
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics | Uses a modified, immobilized version of the drug to capture binding partners. | Can identify both direct and indirect binders. | Requires chemical synthesis of a probe, which may alter binding properties. |
| Thermal Proteome Profiling (TPP) | A proteome-wide version of CETSA. Identifies all proteins that change thermal stability in the presence of the drug. | Does not require drug modification; performed in a more native context. | Technically complex; may not detect binders that do not induce a thermal shift. |
Guide 4: Using Appropriate Negative Controls
A fundamental principle in pharmacology is the use of a negative control compound.
Issue: How can I control for potential artifacts of simply adding a small molecule to my cells?
Solution: Use a structurally similar but biologically inactive analog of this compound as a negative control.
Principle: An ideal negative control compound shares the physicochemical properties of the active compound but lacks the specific chemical moieties required for binding to the target. This helps to distinguish the specific, on-target pharmacological effects from non-specific effects of the chemical scaffold.
Recommendation: While a validated inactive analog for this compound is not commercially prominent, researchers should consider synthesizing or obtaining a close structural analog that is shown to be inactive in an in vitro HAT assay.[15] This compound should then be used in parallel with this compound in all functional assays. The vehicle control (e.g., DMSO) remains essential but does not control for effects of the chemical scaffold itself.
Diagram: Signaling Pathway and Control Points
Caption: On-target pathway of this compound and key experimental control points.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Epigenetics Methods in Biological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CBP/p300 double null cells reveal effect of coactivator level and diversity on CREB transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the delivery and efficacy of CSP-TTK21 in vivo
Technical Support Center: CSP-TTK21 In Vivo Studies
This guide is designed for researchers, scientists, and drug development professionals working with the investigational malaria vaccine candidate, CSP-TTK21. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to improve the delivery, efficacy, and reproducibility of your in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical in vivo evaluation of CSP-TTK21.
Issue 1: Low or Variable Antibody Titers Post-Immunization
Q: We are observing significantly lower anti-CSP IgG titers than expected, or high variability between animals in the same cohort. What are the potential causes and solutions?
A: Low or variable immunogenicity is a common challenge. The root cause can typically be traced to issues with the vaccine itself, the administration procedure, or host factors.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Formulation | 1. Confirm the final concentration of CSP and TTK21 components via UV-Vis or HPLC. 2. Assess the integrity and aggregation state of the CSP protein using SDS-PAGE or Dynamic Light Scattering (DLS). 3. Ensure the adjuvant (this compound) is fully solubilized and homogenously mixed before administration. | The precise dose and physical state of the antigen and adjuvant are critical for inducing a robust and consistent immune response. Aggregated protein may be less immunogenic or lead to variable uptake. |
| Suboptimal Administration | 1. Refine injection technique (e.g., subcutaneous, intramuscular) to ensure consistent delivery to the target tissue. 2. Verify the injection volume is accurate for the animal model (e.g., 50-100 µL for mice). 3. Use low dead-space syringes to minimize dose variability. | Inconsistent delivery can lead to significant differences in antigen presentation and subsequent immune activation among animals, causing high inter-animal variability. |
| Route of Administration | 1. Compare different administration routes. For subunit vaccines, intramuscular (I.M.) or subcutaneous (S.C.) routes are standard. | The route of administration dictates which antigen-presenting cells (APCs) are first engaged and can significantly impact the magnitude and quality of the immune response. |
| Host Factors | 1. Ensure use of a consistent and well-characterized mouse strain (e.g., C57BL/6, BALB/c). 2. Check for underlying health issues in the animal colony that could suppress immune function. | Genetic background heavily influences immune responsiveness. Underlying infections or stress can introduce confounding variables. |
A logical workflow for troubleshooting low immunogenicity is outlined below.
Issue 2: Poor Protective Efficacy in a Sporozoite Challenge Model
Q: Our immunized animals show high anti-CSP antibody titers, but we are not seeing a significant reduction in liver parasite burden or protection from infection after a sporozoite challenge. Why is there a disconnect?
A: High antibody titers are necessary but not always sufficient for protection. The functionality of the immune response and the timing of the challenge are critical.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Non-functional Antibodies | 1. Perform functional antibody assays, such as the Transgenic Sporozoite Neutralization Assay (TSNA). 2. Analyze antibody isotypes (e.g., IgG1 vs. IgG2c in mice) to assess the Th1/Th2 balance. | Protection against malaria sporozoites requires antibodies that can effectively block hepatocyte invasion. Not all epitope-binding antibodies are functionally neutralizing. A Th1-biased response (indicated by IgG2c) is often correlated with better protection. |
| Insufficient T-Cell Response | 1. Conduct an ELISpot or Intracellular Cytokine Staining (ICS) assay on splenocytes from immunized animals to quantify CSP-specific IFN-γ producing T-cells. | Cellular immunity, particularly CD8+ T-cells that can kill infected hepatocytes, is a key component of sterile protection against malaria. The this compound adjuvant is designed to induce this arm of immunity. |
| Suboptimal Challenge Timing | 1. Vary the time between the final boost and the sporozoite challenge (e.g., 2 weeks, 4 weeks, 8 weeks). | The peak of the immune response (both humoral and cellular) is transient. The challenge must be timed to coincide with this peak for maximal efficacy. |
| Challenge Dose Too High | 1. Titrate the sporozoite challenge dose to find an optimal level that causes consistent infection in control animals without overwhelming the vaccine-induced immune response. | An excessively high challenge dose may not be physiologically relevant and can make even a potent vaccine appear ineffective. |
The hypothetical signaling pathway below illustrates how CSP-TTK21 is designed to elicit both B-cell and T-cell responses. Failure in either branch can lead to poor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent and storage condition for CSP-TTK21? A: CSP-TTK21 should be reconstituted using sterile, pyrogen-free Phosphate-Buffered Saline (PBS) at pH 7.4. For short-term storage (up to 8 hours), keep the reconstituted vaccine on ice (2-8°C). For long-term storage, aliquot the unreconstituted lyophilized powder and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the expected local and systemic reactogenicity profiles in mice? A: Due to the this compound adjuvant component, mild to moderate local reactogenicity is expected. This may include transient swelling and redness at the injection site for 24-48 hours. Systemic effects are generally minimal but can include transient weight loss (<5%) within the first 24 hours post-immunization. Monitor animals closely and consult the animal care committee if adverse events exceed these expectations.
Q3: Can CSP-TTK21 be mixed with other adjuvants? A: Co-formulation with other adjuvants is not recommended without extensive validation. This compound is a potent TLR agonist, and mixing it with other immune potentiators (e.g., Alum, other TLR agonists) could lead to hyper-stimulation, excessive toxicity, or antigenic competition, potentially reducing the desired immune response.
Q4: What quality control checks should be performed on each new batch of CSP-TTK21 before starting an in vivo study? A: Every new batch should undergo a standardized panel of QC tests:
-
Concentration & Purity: HPLC and SDS-PAGE.
-
Integrity: Western Blot with an anti-CSP monoclonal antibody.
-
Endotoxin Levels: Limulus Amebocyte Lysate (LAL) assay (must be <5 EU/mL).
-
In Vitro Activity: Use a TLR-reporter cell line to confirm the bioactivity of the this compound component.
Appendices
Appendix A: Key Experimental Protocols
1. Mouse Immunization Protocol (Subcutaneous)
-
Animals: 6-8 week old female C57BL/6 mice.
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Vaccine Prep: Reconstitute CSP-TTK21 in sterile PBS to a final concentration of 1 µg CSP and 5 µg this compound per 50 µL.
-
Procedure:
-
Anesthetize mice lightly with isoflurane.
-
Administer a 50 µL injection subcutaneously at the base of the tail.
-
Immunize on Day 0 and provide a boost on Day 21.
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Collect blood samples for serology via tail vein or retro-orbital sinus on Day -1 (pre-bleed), Day 20, and Day 35 (terminal bleed).
-
2. Anti-CSP IgG ELISA Protocol
-
Plate Coating: Coat 96-well ELISA plates with 1 µg/mL recombinant CSP in PBS overnight at 4°C.
-
Blocking: Block with 5% non-fat milk in PBS-Tween 20 (PBST) for 2 hours at room temperature.
-
Sample Incubation: Add serially diluted mouse serum samples and incubate for 2 hours.
-
Detection: Add HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour.
-
Development: Add TMB substrate. Stop the reaction with 2M H2SO4 and read absorbance at 450 nm. Titers are defined as the reciprocal of the highest dilution giving an OD > 3 standard deviations above the pre-bleed control.
Appendix B: Representative Data
The following tables show expected outcomes from a typical dose-response and adjuvant comparison study.
Table 1: Representative Dose-Response Data (Data collected at Day 35 after prime-boost immunization)
| Cohort | CSP Dose (µg) | This compound Dose (µg) | Mean Anti-CSP IgG Titer (log10) | IFN-γ SFU per 10^6 Splenocytes |
| 1 (Control) | 0 | 0 | < 1.5 | < 10 |
| 2 | 1 | 5 | 4.2 ± 0.3 | 250 ± 45 |
| 3 | 5 | 5 | 4.8 ± 0.4 | 410 ± 60 |
| 4 | 10 | 5 | 4.9 ± 0.3 | 435 ± 55 |
Table 2: Representative Adjuvant Comparison Data (All cohorts received 5 µg of CSP antigen)
| Cohort | Adjuvant (5 µg) | Mean Anti-CSP IgG Titer (log10) | IgG1/IgG2c Ratio | % Protection (Sporozoite Challenge) |
| 1 (Antigen Only) | None | 2.1 ± 0.2 | 8.5 | 0% |
| 2 (Alum) | Alum | 4.5 ± 0.3 | 12.1 (Th2-biased) | 15% |
| 3 (this compound) | This compound | 4.8 ± 0.4 | 0.8 (Th1-biased) | 75% |
The overall experimental workflow from vaccine qualification to final efficacy readout is depicted below.
Technical Support Center: Oral Administration of CSP-TTK21 in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oral administration of CSP-TTK21 in rodent models. While studies indicate that CSP-TTK21 is well-tolerated and effective when administered orally, this guide addresses general challenges that can be encountered with oral gavage of similar compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is CSP-TTK21 and why is it administered orally?
A1: CSP-TTK21 is a small-molecule activator of the p300/CBP histone acetyltransferases (HATs). It is conjugated to a glucose-derived carbon nanosphere (CSP), which facilitates its oral absorption and ability to cross the blood-brain barrier. Oral administration is a less invasive alternative to intraperitoneal (IP) injections and has been shown to be equally effective for CSP-TTK21 in reaching the central nervous system.
Q2: What are the reported effects of orally administered CSP-TTK21 in rodents?
A2: Studies have shown that oral administration of CSP-TTK21 in rodent models of spinal cord injury leads to improved motor function, increased histone acetylation, and enhanced expression of regeneration-associated genes. Its efficacy is comparable to IP administration.
Q3: Have any adverse effects been reported with oral administration of CSP-TTK21 in rodents?
A3: No adverse, toxic, or mutagenic effects of CSP-TTK21 have been observed in Sprague-Dawley rats at a maximum tolerated dose of 1 g/kg when administered orally.[1]
Q4: What are the general challenges associated with oral administration of peptide-based or small-molecule drugs in rodents?
A4: Generally, challenges with oral drug administration in rodents can include enzymatic degradation in the gastrointestinal (GI) tract, low pH in the stomach, poor permeability across the intestinal epithelium, and first-pass metabolism in the liver. These factors can lead to low bioavailability. The formulation of TTK21 with CSP appears to mitigate many of these challenges.
Q5: How can I be sure the compound is being delivered to the stomach and not the lungs?
A5: Proper oral gavage technique is crucial. If you feel resistance during the insertion of the gavage needle, you may have entered the trachea. Additionally, if fluid bubbles from the animal's nose, administration should be stopped immediately as this indicates aspiration.[2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during the oral administration of compounds like CSP-TTK21 in rodents.
| Observed Problem | Potential Cause | Recommended Solution |
| Animal Distress or Resistance During Gavage | Improper restraint, stress, or discomfort. | Ensure proper and firm, but gentle, restraint to immobilize the head and align the esophagus.[2] Habituate the animals to handling prior to the procedure to reduce stress.[2] Using a flexible plastic gavage needle can minimize trauma.[2] Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[4] |
| Regurgitation or Reflux of the Administered Compound | Administering the volume too quickly or excessive volume. | Administer the solution slowly and steadily.[5] Ensure the dose volume is appropriate for the animal's weight (typically not exceeding 10 ml/kg for rats).[6] |
| Suspected Low Bioavailability or Lack of Efficacy | Issues with the formulation, such as compound stability or solubility. | While CSP-TTK21 is designed for oral bioavailability, if you are using a different compound, ensure it is stable in the vehicle solution and at the pH of the stomach. Assess the solubility of the compound in the formulation. For poorly soluble compounds, formulation adjustments may be needed.[7] |
| Inconsistent Results Between Animals | Variability in gavage technique, animal fasting status, or individual animal physiology. | Standardize the oral gavage procedure across all users and animals. Ensure consistent fasting times before dosing, as food can affect drug absorption.[8] Be aware that individual differences in metabolism can contribute to variability.[9] |
| Signs of Esophageal or Gastric Injury (e.g., blood on gavage needle, post-procedure distress) | Improper gavage technique, rough handling, or an inappropriately sized or damaged gavage needle. | Immediately stop the procedure. Use a gavage needle with a smooth, ball-tipped end to prevent tissue damage.[10] Ensure the needle is inserted gently and without force.[10] If injury is suspected, provide appropriate veterinary care and re-evaluate the gavage technique. |
Experimental Protocols
Protocol for Oral Gavage in Rats
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Animal Preparation:
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Weigh the rat to determine the correct dosage volume.
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If required by the experimental design, fast the animal overnight (approximately 12 hours) with free access to water.[8]
-
-
Dose Preparation:
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Prepare the CSP-TTK21 solution at the desired concentration in a suitable vehicle (e.g., sterile water or saline).
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Draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).
-
-
Restraint:
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Gently but firmly restrain the rat, ensuring its body is straight and its head is slightly extended to align the pharynx and esophagus.[2]
-
-
Needle Insertion:
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Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
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Allow the rat to swallow the tip of the needle, which facilitates its passage into the esophagus.
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Advance the needle gently and steadily until it reaches the stomach. There should be no resistance.
-
-
Compound Administration:
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
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Observe the animal for several minutes to ensure there are no signs of respiratory distress or regurgitation.[3]
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Return the animal to its cage and monitor its behavior.
-
Protocol for Assessing Oral Bioavailability
-
Study Design:
-
Two groups of rats are required: one for intravenous (IV) administration and one for oral (PO) administration.
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The IV dose is considered 100% bioavailable and serves as the reference.[8]
-
-
Dosing:
-
Administer a known dose of CSP-TTK21 to the IV group via a suitable vein (e.g., tail vein).
-
Administer a known dose of CSP-TTK21 to the PO group via oral gavage as described above.
-
-
Blood Sampling:
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Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) from both groups.[8]
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Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
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Centrifuge the blood samples to separate the plasma.
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Analyze the concentration of CSP-TTK21 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
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Plot the plasma concentration of CSP-TTK21 versus time for both IV and PO groups.
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Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
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F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100[8]
-
-
Visualizations
Caption: Signaling pathway of orally administered CSP-TTK21.
Caption: Workflow for assessing oral bioavailability in rodents.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. instechlabs.com [instechlabs.com]
- 3. youtube.com [youtube.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Technical Support Center: CSP-TTK21 Biodistribution and Clearance in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the biodistribution and clearance of CSP-TTK21 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CSP-TTK21 and what is its primary mechanism of action?
A1: CSP-TTK21 is a conjugate of TTK21, a small molecule activator of the histone acetyltransferases (HATs) CBP/p300, and a glucose-based carbon nanosphere (CSP).[1][2][3][4] The CSP acts as a carrier to facilitate the passage of this compound across the blood-brain barrier.[1][3][4] The primary mechanism of action of this compound is the activation of CBP/p300, leading to increased histone acetylation.[1][2][3][4] This epigenetic modification can enhance the transcription of genes associated with synaptic health, cognitive function, and neuronal regeneration.[1][2]
Q2: Which animal models have been used to study the biodistribution of CSP-TTK21?
A2: The biodistribution of CSP-TTK21 has been primarily studied in mice and rats.[1][3][4] These studies have investigated both wild-type animals and models of neurodegenerative diseases and spinal cord injury.[2][3][5]
Q3: What are the main organs where CSP-TTK21 accumulates?
A3: Following administration, CSP-TTK21 is predominantly detected in the brain, liver, and spleen.[1]
Q4: Can CSP-TTK21 be administered orally?
A4: Yes, studies have demonstrated that CSP-TTK21 is orally effective.[1][3] Oral administration has been shown to achieve comparable effects to intraperitoneal injections in terms of enhancing long-term potentiation and promoting motor recovery in animal models.[1][3][4]
Q5: How long does CSP-TTK21 remain in the brain and other organs?
A5: The retention time of CSP-TTK21 varies between organs. In the brain, the concentration of intranuclear CSP-TTK21 has been observed to peak around day 3 to 4 after administration.[6] In contrast, the levels in the liver and spleen decrease significantly by day 3 and are almost undetectable by day 7.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable levels of CSP-TTK21 in the brain. | Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) or gavage procedure. | Ensure proper training on administration techniques. For IP injections, aim for the lower quadrant of the abdomen to avoid puncturing organs. For oral gavage, ensure the gavage needle reaches the stomach without causing esophageal injury. |
| Degradation of CSP-TTK21: Improper storage or handling of the compound. | Store CSP-TTK21 according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect timing of tissue collection: Brain accumulation of CSP-TTK21 peaks around 3-4 days post-administration. | Optimize the tissue collection time point based on the administration route. For IP, consider day 3. For oral administration, consider day 4. | |
| High variability in biodistribution data between animals. | Biological variability: Differences in metabolism, age, or health status of the animals. | Use a sufficient number of animals per group to ensure statistical power. Ensure animals are age-matched and healthy. |
| Inconsistent administration: Variation in the administered dose or volume. | Calibrate all dosing equipment. Ensure the dose is accurately calculated based on the most recent body weight of each animal. | |
| Unexpected toxicity or adverse effects in animals. | High dosage: The administered dose may be too high for the specific animal model or strain. | A maximum tolerated dose of 1 g/kg via the oral route has been reported as non-toxic in Sprague-Dawley rats.[7] However, it is recommended to perform a dose-escalation study to determine the optimal and non-toxic dose for your specific experimental conditions. |
| Contamination of the compound: The CSP-TTK21 solution may be contaminated. | Use sterile techniques for the preparation and administration of the compound. Visually inspect the solution for any precipitates or changes in color before administration. |
Quantitative Data Summary
The following tables summarize the available semi-quantitative data on the biodistribution of CSP-TTK21 in animal models. It is important to note that precise pharmacokinetic parameters such as clearance rates (mL/min) and elimination half-life have not been extensively reported in publicly available literature.
Table 1: Time-Dependent Presence of Intranuclear CSP-TTK21 in Mouse Organs Following a Single Intraperitoneal Injection
| Time Post-Injection | Brain (% of cells with intranuclear CSP-TTK21) | Liver (% of cells with intranuclear CSP-TTK21) | Spleen (% of cells with intranuclear CSP-TTK21) |
| Day 1 | ~15% | High | High |
| Day 3 | ~61% (Peak) | Dramatically Decreased | Dramatically Decreased |
| Day 7 | Gradual Decrease | Almost Undetectable | Almost Undetectable |
| Day 14 | Further Decrease | Undetectable | Undetectable |
| Day 21 | Almost Undetectable | Undetectable | Undetectable |
Data is based on fluorescence microscopy imaging and represents the percentage of cells showing nuclear localization of the fluorescent CSP carrier.
Table 2: Peak Brain Accumulation Time by Administration Route
| Administration Route | Animal Model | Peak Accumulation in Brain |
| Intraperitoneal (IP) | Mouse | Day 3 |
| Oral Gavage (p.o.) | Mouse | Day 4 |
Experimental Protocols
1. Biodistribution Study of CSP-TTK21 via Intraperitoneal Injection in Mice
-
Animal Model: Wild-type mice (e.g., C57BL/6), age-matched.
-
Compound Preparation: Dissolve CSP-TTK21 in a sterile vehicle (e.g., saline or PBS) to the desired concentration (e.g., 20 mg/kg body weight).
-
Administration: Administer a single dose of the CSP-TTK21 solution via intraperitoneal (IP) injection.
-
Time Points for Tissue Collection: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 3, 7, 14, and 21 days).
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Tissue Harvesting: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Collect the brain, liver, spleen, lungs, and kidneys.
-
Sample Processing: Post-fix the organs in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution. Embed the tissues in an optimal cutting temperature (OCT) compound and section using a cryostat.
-
Analysis: Visualize the distribution of CSP-TTK21 using fluorescence microscopy, as the CSP carrier is autofluorescent. Quantify the presence of CSP-TTK21 in different organs and cellular compartments (e.g., nucleus).
2. Assessment of Oral Bioavailability of CSP-TTK21 in Mice
-
Animal Model: Wild-type mice, fasted overnight before administration.
-
Compound Preparation: Prepare a suspension or solution of CSP-TTK21 suitable for oral gavage (e.g., in water or a specific vehicle).
-
Administration: Administer a single dose of CSP-TTK21 (e.g., 20 mg/kg) via oral gavage.
-
Tissue Collection: Euthanize mice at the predetermined time point for peak brain accumulation (e.g., day 4).
-
Analysis: Harvest the brain and other organs of interest. Analyze the tissues for the presence of CSP-TTK21 as described in the protocol above. Compare the levels of brain accumulation to those observed with IP administration to assess relative bioavailability.
Visualizations
Caption: Signaling pathway of CSP-TTK21 action.
Caption: Experimental workflow for a biodistribution study.
References
- 1. Nano-Advantage in Enhanced Drug Delivery with Biodegradable Nanoparticles: Contribution of Reduced Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon Dots from Sugars and Ascorbic Acid: Role of the Precursors on Morphology, Properties, Toxicity, and Drug Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TTK21-Based Behavioral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize variability and enhance the reproducibility of your TTK21-based behavioral studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in Behavioral Readouts Between Animals in the Same Treatment Group
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Question: We are observing significant variability in the behavioral performance (e.g., Morris water maze escape latency) of mice treated with the same dose of CSP-TTK21. What could be the cause?
-
Answer: High inter-animal variability can stem from several factors. Here is a checklist of potential causes and solutions:
-
Inconsistent CSP-TTK21 Preparation and Administration:
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Preparation: Ensure the CSP-TTK21 solution is homogeneously mixed before each administration. Nanoparticle suspensions can settle over time. Gentle vortexing or sonication as per the manufacturer's instructions is recommended.
-
Administration Technique: For intraperitoneal (IP) injections, ensure consistent anatomical placement to avoid injection into the gut or adipose tissue, which can alter absorption rates. For oral gavage, improper technique can cause stress or aspiration, impacting behavior. Ensure all personnel are thoroughly trained and consistent in their technique.
-
-
Animal-Specific Factors:
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Genetics and Microbiome: Use animals from a reputable supplier and ensure they are from the same genetic background. Be aware that variations in the gut microbiome can influence drug metabolism and behavior.
-
Baseline Health: Conduct a thorough health check before starting the experiment. Any underlying health issues can significantly impact behavioral performance.
-
-
Environmental Stressors:
-
Handling: Handle animals consistently and gently. Acclimate them to the experimenter and the testing room for a sufficient period before starting the behavioral assays.
-
Housing Conditions: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. Avoid sudden loud noises or changes in routine.
-
-
Issue 2: Inconsistent Efficacy of CSP-TTK21 Across Different Experimental Batches
-
Question: We have performed the same behavioral study twice, but the effect of CSP-TTK21 was significant in the first batch and not in the second. What could explain this discrepancy?
-
Answer: Batch-to-batch variability is a common challenge in preclinical research. Consider the following:
-
CSP-TTK21 Batch and Storage:
-
Lot-to-Lot Variability: If you are using different manufacturing lots of CSP-TTK21, there might be slight variations in particle size or drug loading. It is advisable to use the same lot for the entire study if possible.
-
Storage Conditions: Ensure that the CSP-TTK21 is stored according to the manufacturer's recommendations (e.g., -20°C or -80°C) to prevent degradation.[1]
-
-
Procedural Drift:
-
Protocol Adherence: Even minor deviations from the experimental protocol can introduce variability. Regularly review the protocol with all personnel involved to ensure consistent execution.
-
Experimenter Effect: If different experimenters conducted the two batches, subtle differences in handling or observation could contribute to the variability. Blinding the experimenters to the treatment groups can help mitigate this.
-
-
Environmental Changes:
-
Seasonal or Room Changes: Be aware of any changes in the animal facility environment between the two experiments, such as construction noise, changes in bedding, or fluctuations in temperature and humidity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it conjugated to carbon nanospheres (CSP)?
A1: this compound is a small-molecule activator of the histone acetyltransferases (HATs) CBP and p300.[1][2] These enzymes play a crucial role in regulating gene expression related to synaptic plasticity, neurogenesis, and memory.[2] However, this compound on its own has poor cell permeability.[1][2] To overcome this, it is conjugated to glucose-based carbon nanospheres (CSP), forming CSP-TTK21. This conjugation allows the molecule to cross the blood-brain barrier and enter cells more effectively.[1][2]
Q2: What is the proposed signaling pathway for this compound's action in the brain?
A2: this compound activates CBP/p300, which then acetylates histone proteins. This process of histone acetylation leads to a more open chromatin structure, allowing for the transcription of genes involved in neuronal function and plasticity.
Caption: this compound signaling pathway.
Q3: What are the recommended dosages and administration routes for CSP-TTK21 in mice?
A3: The most commonly reported dosages in mice are between 10 mg/kg and 20 mg/kg.[1][3] Both intraperitoneal (IP) injection and oral gavage have been shown to be effective.[1][4][5] The choice of administration route may depend on the specific experimental design and goals. Oral administration is less invasive but may have different pharmacokinetic profiles compared to IP injection.
Q4: How should I design my control groups for a this compound behavioral study?
A4: A robust experimental design should include at least two control groups:
-
Vehicle Control: This group receives the same vehicle used to dissolve/suspend the CSP-TTK21 (e.g., saline or a specific buffer), administered via the same route and schedule as the treatment group.
-
CSP-only Control: This group receives the carbon nanospheres alone (without this compound) to control for any potential effects of the nanoparticle vehicle itself.
Data Presentation
Table 1: Summary of CSP-TTK21 Dosages and Administration Routes in Rodent Studies
| Species | Dosage | Administration Route | Frequency | Behavioral Outcome |
| Mouse | 20 mg/kg | Intraperitoneal (IP) | Single dose | Extended memory duration in Morris water maze |
| Mouse | 20 mg/kg | Intraperitoneal (IP) | Weekly | Did not promote sensorimotor recovery in chronic SCI |
| Mouse | 20 mg/kg | Oral gavage (p.o.) | Single dose | Enhanced long-term potentiation |
| Rat | 10 mg/kg | Oral gavage (p.o.) | Weekly | Promoted motor recovery after spinal cord injury |
Experimental Protocols
Protocol: Assessing the Effect of CSP-TTK21 on Spatial Memory in Mice using the Morris Water Maze
This protocol is a synthesized example based on common practices in the field.
1. Animals and Housing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House 3-5 mice per cage in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any procedures.
2. CSP-TTK21 Preparation and Administration:
-
Prepare CSP-TTK21 in sterile saline at a concentration that allows for a final injection volume of 10 ml/kg.
-
On the day of administration, gently vortex the solution to ensure a uniform suspension.
-
Administer a single dose of 20 mg/kg CSP-TTK21 via intraperitoneal (IP) injection. Control groups should receive vehicle or CSP-only.
3. Experimental Workflow:
Caption: Experimental workflow for a this compound behavioral study.
4. Morris Water Maze Procedure:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Training (Days 1-5):
-
Four trials per day for each mouse.
-
For each trial, place the mouse in the water facing the pool wall from one of four starting positions.
-
Allow the mouse to search for the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Test (Day 6 and Day 21):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
5. Data Analysis:
-
Training: Analyze escape latencies using a two-way repeated-measures ANOVA to assess learning across days and between treatment groups.
-
Probe Test: Use a one-way ANOVA or t-test to compare the time spent in the target quadrant and platform crossings between groups.
By following these guidelines and protocols, researchers can enhance the reliability and reproducibility of their this compound-based behavioral studies, leading to more robust and impactful scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
optimizing western blot conditions for detecting subtle changes in histone acetylation
Welcome to the technical support center for optimizing Western blot conditions for detecting subtle changes in histone acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting histones for Western blot analysis?
A1: Acid extraction is the most common and recommended method for enriching histone proteins for Western blot analysis.[1][2] This method uses a low pH solution (typically hydrochloric acid or sulfuric acid) to solubilize the basic histone proteins, effectively separating them from other cellular components.[1] It is crucial to include histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA) or sodium butyrate, in your lysis buffer to prevent the loss of acetylation marks during sample preparation.[3]
Q2: How can I avoid histone degradation during extraction?
A2: To prevent degradation, always work on ice and use fresh protease and phosphatase inhibitors in your buffers.[3][4] Some protocols suggest that specific extraction methods, like the FASP method, can prevent the N-terminal clipping of histone H3, which can be an artifact of standard extraction protocols.[5]
Q3: What type of gel is best for resolving acetylated histones?
A3: Due to their low molecular weight, histones are best resolved on high-percentage polyacrylamide gels. A 15% SDS-PAGE gel is frequently recommended for good separation of histone proteins.[4][6][7] Bis-Tris gels can also provide excellent resolution.[7]
Q4: Which loading controls are appropriate for histone acetylation Western blots?
A4: Total histone H3 or total histone H4 are the most appropriate loading controls, as their levels are generally stable across different experimental conditions.[2][8] It is not recommended to use housekeeping genes like GAPDH or β-actin as loading controls for histone analysis because they are cytosolic proteins and their expression can vary under different treatments.[9][10] Ponceau S staining of the membrane after transfer can also be used to verify equal loading.[4]
Q5: How can I quantify subtle changes in histone acetylation?
A5: Densitometry software, such as ImageJ, can be used to quantify the band intensities on your Western blot.[2][3] To accurately determine the relative change in acetylation, you should normalize the signal intensity of the acetylated histone to the signal intensity of your loading control (e.g., total histone H3).[2][3][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal for Acetylated Histone | Insufficient protein loading. | Quantify your histone extracts using a protein assay (e.g., BCA) and load 15-30 µg of histone extract per lane.[3] |
| Poor antibody quality or incorrect dilution. | Use a validated antibody specific for the acetylation mark of interest. Optimize the antibody dilution as recommended by the manufacturer.[11][12][13][14][15] | |
| Inefficient transfer of low molecular weight histones. | Use a 0.2 µm pore size PVDF or nitrocellulose membrane for efficient transfer of small histone proteins.[4] Optimize transfer time and voltage. | |
| Deacetylation during sample preparation. | Always include HDAC inhibitors (e.g., TSA, sodium butyrate) in your lysis and extraction buffers.[3][16] | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.[5] |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of your antibodies. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations.[4] | |
| Inconsistent Loading Control | Using an inappropriate loading control. | Use total histone H3 or H4 as a loading control for histone PTMs.[2][8] |
| Inaccurate protein quantification. | Ensure accurate protein quantification of your histone extracts before loading. | |
| Uneven transfer. | Verify transfer efficiency with Ponceau S staining.[4] | |
| Aberrant Band Sizes | Histone degradation. | Add protease inhibitors to all buffers and keep samples on ice.[4] |
| Incomplete dissociation of nucleosome complexes. | Ensure complete acid extraction to dissociate histones from the nucleosome.[1] |
Experimental Protocols
Protocol 1: Acid Extraction of Histones from Mammalian Cells
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) containing protease and HDAC inhibitors.[16]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[4]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the nuclei.[4]
-
-
Acid Extraction:
-
Protein Precipitation and Quantification:
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20% and incubating on ice.[4]
-
Alternatively, precipitate with 8 volumes of ice-cold acetone.[5]
-
Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.[5]
-
Resuspend the histone pellet in water or a suitable buffer.
-
Quantify the protein concentration using a BCA assay.[4]
-
Protocol 2: Western Blot for Histone Acetylation
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[4][5]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3 or anti-acetyl-H4) diluted in blocking buffer overnight at 4°C.[4][5]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection and Quantification:
Visualizations
Caption: Workflow for Western Blotting of Histone Acetylation.
Caption: Troubleshooting Decision Tree for Weak Western Blot Signal.
References
- 1. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 2. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Acetyl-Histone H4 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Histone Acetylation Antibodies | EpigenTek [epigentek.com]
- 15. Anti-acetyl-Histone H3 Antibody from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 16. biochem.slu.edu [biochem.slu.edu]
Technical Support Center: Ensuring Reproducibility of TTK21's Effects on Neurogenesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reproducing the neurogenic effects of TTK21. Adherence to established protocols is critical for achieving consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote neurogenesis?
A1: this compound is a small-molecule activator of the histone acetyltransferases CBP/p300.[1][2][3] By activating these enzymes, this compound enhances histone acetylation, leading to a more open chromatin structure. This epigenetic modification facilitates the transcription of genes involved in neuronal differentiation and maturation.[3] Specifically, this compound has been shown to increase the expression of genes like NeuroD1 and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for the development and survival of new neurons.[3]
Q2: Why is this compound conjugated to a glucose-based carbon nanosphere (CSP)?
A2: this compound alone has poor cell permeability.[4] To overcome this limitation and enable it to cross the blood-brain barrier, this compound is conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1][3][4] This conjugation allows for effective delivery to the brain, where it can exert its neurogenic effects.[3][5]
Q3: What is the primary mechanism of action for this compound in the context of neurogenesis?
A3: The primary mechanism of action for this compound is the activation of CBP/p300 histone acetyltransferases. This leads to increased acetylation of histones, particularly H3 and H4, on the promoters of neurogenesis-related genes.[1][4] This enhanced acetylation promotes the transcription of genes that drive the differentiation and maturation of adult neuronal progenitors.[3] The Wnt signaling pathway has also been identified as being upregulated by CSP-TTK21 treatment.[1]
Q4: Can this compound be administered orally?
A4: Yes, studies have demonstrated that CSP-TTK21 can be administered effectively via oral gavage, yielding comparable results to intraperitoneal injections in terms of inducing histone acetylation in the brain.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no induction of histone acetylation | Poor cell permeability of unconjugated this compound. | Ensure you are using this compound conjugated to a glucose-based carbon nanosphere (CSP-TTK21) for in vivo and cell culture experiments to ensure cell and blood-brain barrier penetration.[4] |
| Incorrect dosage or administration route. | For in vivo mouse studies, a commonly used dosage is 20 mg/kg administered intraperitoneally.[1][4] For oral administration, similar dosages have been shown to be effective.[5] | |
| Improper sample preparation or analysis. | Follow validated protocols for histone extraction and Western blotting or immunohistochemistry to detect changes in histone acetylation levels (e.g., H3K27ac, H3K9ac, H4K12ac).[1] | |
| Variability in neurogenesis readouts (e.g., DCX, BrdU staining) | Timing of analysis is critical. | The effects of CSP-TTK21 on proliferation and differentiation occur over different time courses. For instance, an anti-proliferative effect was observed 1.5 days post-injection, while increased neuronal maturation (DCX-positive neurons with longer dendrites) was evident after 3 days.[4][7] |
| Inconsistent staining or imaging procedures. | Standardize immunohistochemistry protocols, including fixation, sectioning, antibody concentrations, and imaging parameters to ensure comparability across experimental groups. | |
| Unexpected Toxicity or Adverse Effects | High dosage or improper formulation. | While this compound is reported to have low toxicity, it is crucial to adhere to recommended dosages.[1][3] Ensure proper solubilization of CSP-TTK21. Stock solutions can be prepared in deionized water with sonication.[8] |
| Contamination of the compound. | Use high-purity, quality-controlled this compound and CSP. Verify the conjugation of this compound to CSP.[4] | |
| Difficulty dissolving this compound | Inappropriate solvent. | For in vivo working solutions, if precipitation occurs, heating and/or sonication can aid dissolution. One protocol suggests adding a DMSO stock solution to corn oil.[2] Another formulation involves DMSO, PEG300, Tween80, and ddH2O.[2] Always prepare fresh working solutions for in vivo experiments.[1] |
Experimental Protocols
In Vivo Administration of CSP-TTK21 in Mice
-
Compound Preparation: Prepare a stock solution of CSP-TTK21 at 1.88 mg/ml in deionized water with sonication and store at -20°C.[8] For intraperitoneal or oral administration, a common dosage is 20 mg/kg body weight.[1][4]
-
Administration: Administer the prepared CSP-TTK21 solution to mice via intraperitoneal injection or oral gavage.
-
Timeline for Analysis:
-
For histone acetylation analysis: Sacrifice animals 3 days post-injection.[4]
-
For analysis of immature neurons (DCX staining): Sacrifice animals 3 days post-injection.[4][7]
-
For cell proliferation studies (BrdU labeling): Administer BrdU (e.g., 100 mg/kg) at specific time points post-CSP-TTK21 injection (e.g., 1.5 days for proliferation, 21 days for survival and differentiation).[4][7]
-
Western Blot for Histone Acetylation
-
Histone Extraction: Isolate histones from brain tissue (e.g., hippocampus, frontal cortex) or cultured cells.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford).
-
SDS-PAGE and Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H2BK5) and a loading control (e.g., anti-H3).[4]
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection: Visualize protein bands using an appropriate detection reagent and imaging system.
Quantitative Data Summary
Table 1: In Vitro Activation of CBP/p300 by this compound
| Concentration of this compound (µM) | CBP Activation (Fold Change vs. DMSO) | p300 Activation (Fold Change vs. DMSO) |
| 50 | ~1.5 | ~1.5 |
| 100 | ~2.0 | ~2.0 |
| 200 | ~2.5 | ~2.5 |
| 275 | ~3.0 | ~2.8 |
| Data are approximate values derived from graphical representations in the source literature. *p < 0.05, **p < 0.01.[4] |
Table 2: In Vivo Effects of CSP-TTK21 (20 mg/kg, i.p.) in Mice
| Measurement | Brain Region | Fold Change (CSP-TTK21 vs. CSP control) | Significance |
| H2B Acetylation | Dorsal Hippocampus | 1.39 | p = 0.0432 |
| H3 Acetylation | Dorsal Hippocampus | 1.47 | p = 0.0119 |
| H2B Acetylation | Brainstem | 1.72 | **p = 0.001 |
| H3 Acetylation | Brainstem | 1.58 | p = 0.0284 |
| DCX-positive Neurons (Number per section) | Dentate Gyrus | No significant change | - |
| Longest Dendrite Length of DCX+ Neurons | Dentate Gyrus | ~1.25 (176.9 µm vs 141.1 µm) | p = 0.0177 |
| BrdU-positive Cells (1.5 days post-injection) | Dentate Gyrus | Decreased (~36% reduction) | *p = 0.0383 |
| Data extracted from the source literature.[4] |
Visualizations
Caption: this compound signaling pathway in neurogenesis.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel activator of CBP/p300 acetyltransferases promotes neurogenesis and extends memory duration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor cell permeability of unconjugated TTK21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unconjugated TTK21, focusing on its characteristically poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My unconjugated this compound is not showing any effect on histone acetylation in my cell-based assays. Why is this happening?
A1: A primary reason for the lack of efficacy of unconjugated this compound in cell-based assays is its poor cell permeability.[1] While this compound is a potent activator of CBP/p300 histone acetyltransferases in in vitro assays, its chemical properties hinder its ability to efficiently cross the cell membrane to reach its intracellular targets.[1] Studies have shown that even at concentrations up to 275 µM, unconjugated this compound does not significantly increase histone H3 acetylation in HeLa cells.[1]
Q2: How can I improve the cellular uptake of this compound?
A2: The most effective method documented to enhance the cellular uptake of this compound is through conjugation with a carrier molecule. Specifically, conjugation to a glucose-based carbon nanosphere (CSP) has been shown to dramatically improve its permeability across both the cell membrane and the blood-brain barrier.[1][2][3][4] The resulting CSP-TTK21 complex effectively enters cells and demonstrates biological activity, such as inducing histone hyperacetylation in SH-SY5Y cells.[1]
Q3: Are there any alternative strategies to improve the permeability of unconjugated this compound without conjugation?
A3: While conjugation to CSP is the most validated method, researchers can explore general strategies for improving the permeability of small molecules. These include the use of permeabilizing agents or transfection reagents. However, it is crucial to carefully control for the off-target effects of these agents on your experimental system. Another approach could be to explore structural modifications of the this compound molecule itself to enhance its lipophilicity, though this would constitute a medicinal chemistry effort beyond the scope of using the existing compound.
Q4: What is the recommended solvent and storage condition for unconjugated this compound?
A4: Unconjugated this compound is soluble in DMSO.[2][5][6] It is recommended to prepare stock solutions in fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2][6] For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Problem: No significant increase in histone acetylation observed after treating cells with unconjugated this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | 1. Positive Control: Include a known cell-permeable histone deacetylase (HDAC) inhibitor (e.g., Sodium Butyrate) or a cell-permeable histone acetyltransferase (HAT) activator in your experiment. 2. Permeability Assay: Perform a cell permeability assay (e.g., Caco-2 or PAMPA) to quantitatively assess the permeability of your batch of unconjugated this compound. 3. Use Conjugated this compound: If possible, switch to a cell-permeable form of this compound, such as CSP-TTK21. | A robust signal from the positive control will confirm that the downstream assay components (e.g., antibodies for western blotting) are working correctly. The permeability assay will provide quantitative data on the extent of this compound's ability to cross the cell membrane. CSP-TTK21 should effectively enter the cells and lead to a detectable increase in histone acetylation. |
| Suboptimal Compound Concentration or Incubation Time | 1. Dose-Response Experiment: Titrate unconjugated this compound over a wide concentration range (e.g., 50 µM to 275 µM).[2] 2. Time-Course Experiment: Vary the incubation time (e.g., 6, 12, 24 hours).[2] | While unconjugated this compound is poorly permeable, these experiments will help determine if any minimal activity can be detected at higher concentrations or longer incubation times. |
| Compound Solubility Issues | 1. Fresh Solvent: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[2][6] 2. Solubility Check: After preparing the working dilution in your cell culture medium, visually inspect for any precipitation. | Using fresh solvent will ensure optimal dissolution of the compound. A clear solution in the final culture medium indicates that the compound is not precipitating out. |
Quantitative Data Summary
The following table summarizes the comparative efficacy of unconjugated this compound and CSP-conjugated this compound on histone acetylation in cell lines.
| Compound | Cell Line | Concentration | Treatment Duration | Effect on Histone H3 Acetylation | Reference |
| Unconjugated this compound | HeLa | 50-275 µM | 24 hours | No significant alteration | [1] |
| CSP-TTK21 | SH-SY5Y | 50 µg/ml | 6, 12, and 24 hours | Significant increase | [1] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: Mechanism of action of this compound and the role of CSP conjugation.
Troubleshooting Workflow for Poor Permeability
Caption: A logical workflow for troubleshooting unconjugated this compound efficacy.
Key Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a standard method for assessing the permeability of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
1. Cell Culture and Seeding:
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Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Seed Caco-2 cells onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².[7]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer.[7]
-
This can be done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed monolayer.[7]
-
Alternatively, the permeability of a low-permeability marker like Lucifer Yellow can be evaluated. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[8]
3. Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.[7]
-
Apical to Basolateral (A→B) Permeability:
-
Basolateral to Apical (B→A) Permeability (to assess efflux):
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).[7]
-
At various time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Calculate the efflux ratio (ER) to determine if the compound is a substrate of efflux transporters:
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion.
1. Materials:
-
96-well PAMPA plate system (a donor plate with a hydrophobic PVDF filter and an acceptor plate).
-
Artificial membrane solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compound (unconjugated this compound) and control compounds (high and low permeability) dissolved in a suitable buffer.
2. Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.[9]
-
Prepare Donor Plate: Add the test compound and control solutions to the donor plate wells.[9]
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using a simplified equation that takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 4. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of TTK21 in Spinal Cord Injury
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTK21 to treat spinal cord injury (SCI). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: High Variability in Experimental Outcomes
Question: We are observing significant variability in functional recovery and histological outcomes between animals in the same treatment group. What are the potential causes and how can we mitigate this?
Answer: Variability in SCI experiments is a common challenge. Several factors related to the surgical procedure and post-operative care can contribute to this.
-
Surgical Inconsistency: The severity of the spinal cord injury is a critical parameter. Inconsistent injury induction is a primary source of variability.
-
Contusion Injuries: For contusion models, factors like the weight and height of the dropped object, the force of impact, and spinal cord displacement must be precisely controlled. Unrestrained movement of the spinal column during impact can lead to significant errors. Stabilization of the vertebra using specialized frames is crucial.[1]
-
Transection Injuries: While seemingly more straightforward, ensuring a complete and consistent transection without causing additional trauma is challenging. The use of micro-scissors or other specialized tools under a surgical microscope is recommended.
-
-
Choice of SCI Model and Level of Injury:
-
Different SCI models (contusion, compression, transection) mimic different aspects of human SCI. The choice of model should align with the specific research question.[2][3][4]
-
The vertebral level of the injury also introduces variability. Thoracic injuries are primarily white matter injuries and are suitable for studying axonal regeneration, while cervical injuries are more clinically relevant but can lead to higher mortality and more complex post-operative care.[1][2][3]
-
-
Post-operative Complications: Bladder management is a critical aspect of post-operative care in rodent SCI models. Inconsistent bladder expression can lead to urinary tract infections and systemic illness, impacting recovery and experimental outcomes. Regular and consistent manual bladder voiding is essential.
-
Animal Characteristics: The species, strain, sex, and age of the animals can influence the extent of injury and the response to treatment. Ensure these are consistent across all experimental groups.
Recommendations:
-
Standardize surgical procedures with rigorous training for all personnel.
-
Utilize vertebral stabilization frames for contusion injuries.
-
Carefully select the SCI model and injury level based on the experimental goals.
-
Implement a consistent and diligent post-operative care plan, especially for bladder management.
-
Ensure homogeneity in the animal cohorts.
Issue 2: Suboptimal Therapeutic Efficacy of this compound
Question: We are not observing the expected level of axonal regeneration or functional improvement with this compound treatment. What could be the underlying reasons?
Answer: If the therapeutic efficacy of this compound is lower than anticipated, several factors related to the drug's formulation, administration, and the experimental design should be considered.
-
This compound Formulation and Delivery:
-
This compound alone has poor cell membrane permeability.[5] It is crucial to use this compound conjugated with a carrier like glucose-based carbon nanospheres (CSP) to ensure it crosses the blood-brain barrier and cell membranes.[5][6][7]
-
CSP-TTK21 Preparation: The conjugation of this compound to CSP is a critical step. Ensure the synthesis protocol is followed precisely.[7] Commercially available, pre-conjugated CSP-TTK21 can also be an option to ensure consistency.
-
Storage and Handling: Stock solutions of CSP-TTK21 should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[5] Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]
-
-
Dosing and Administration Route:
-
The reported effective dosage of CSP-TTK21 in rodent models is typically around 10-20 mg/kg, administered weekly.[5][6]
-
Both intraperitoneal (IP) and oral gavage administration have been shown to be effective.[8][9][10] Ensure the chosen administration route is performed consistently and accurately.
-
-
Timing of Treatment Initiation:
-
Combination Therapies:
-
Enriched Environment: Housing animals in an enriched environment with opportunities for physical activity has been shown to be beneficial and can potentiate the effects of therapeutic interventions.[11]
Recommendations:
-
Verify the proper conjugation of this compound with CSP.
-
Adhere to recommended storage and handling procedures for CSP-TTK21.
-
Ensure accurate and consistent dosing and administration.
-
Consider the timing of treatment initiation in the context of your experimental design.
-
Explore the potential of combination therapies to augment the effects of this compound.
-
Provide an enriched environment for the experimental animals.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[5][6] By activating these enzymes, this compound promotes histone acetylation, which in turn leads to the expression of regeneration-associated genes (RAGs) in neurons.[6][12] This epigenetic modification enhances the intrinsic growth capacity of neurons, promoting axon sprouting and regeneration after spinal cord injury.
2. Why is this compound conjugated to carbon nanospheres (CSP)? this compound on its own has limited ability to cross the blood-brain barrier and penetrate cell membranes.[5] Conjugating this compound to glucose-based carbon nanospheres (CSP) facilitates its delivery to the central nervous system and into neuronal cells, where it can exert its effects on histone acetylation.[5][6][7]
3. What is the recommended solvent and storage for this compound and CSP-TTK21?
-
This compound: Can be dissolved in DMSO.[13]
-
CSP-TTK21: Stock solutions can be prepared in deionized water with sonication.[14]
-
Storage:
4. Can CSP-TTK21 be administered orally? Yes, recent studies have demonstrated that oral administration of CSP-TTK21 via gavage is as effective as intraperitoneal injections in rodent models of SCI.[8][9][10] This provides a less invasive and clinically more translatable route of administration.
5. What are the expected histological and functional outcomes of successful this compound treatment?
-
Histological Outcomes:
-
Increased histone acetylation (e.g., H3K9ac, H3K27ac) in neurons.[6]
-
Upregulation of regeneration-associated proteins such as ATF3, SPRR1a, cJUN, KLF7, and GAP43 in dorsal root ganglia neurons.[6]
-
Increased sprouting of motor and sensory axons.[6]
-
Halting of motor axon retraction above the injury site.[11]
-
Increased density of synapses.[11]
-
-
Functional Outcomes:
-
Improvements in locomotor function, as assessed by scales such as the Basso Mouse Scale (BMS).[6]
-
6. How should I interpret negative or unexpected results? The absence of a significant therapeutic effect should be interpreted cautiously.
-
Re-evaluate Experimental Parameters: Thoroughly review your experimental protocol, including the SCI model, surgical procedures, drug preparation and administration, and post-operative care, for any inconsistencies or deviations.
-
Consider the Limitations of the Model: Rodent models of SCI have limitations and may not fully recapitulate the complexity of human SCI.[2][15]
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The Importance of Negative Data: The publication of negative results is crucial for the scientific community to avoid repeating experiments that are unlikely to be successful and to refine future research strategies.[16] A lack of effect can provide valuable information about the boundary conditions of a particular therapeutic approach.
Data Presentation
Table 1: Quantitative Data on Axonal Growth and Sprouting with CSP-TTK21 Treatment in Chronic Mouse SCI
| Parameter | Control (CSP) | CSP-TTK21 | p-value | Reference |
| CST Axon Distance from Lesion (Rostral, µm) | -329.8 ± 41.4 | 438.3 ± 40.4 | < 0.0001 | [6] |
| CST Axon Distance from Lesion (Caudal, µm) | -548.6 ± 58.7 | -366.2 ± 54.6 | < 0.05 | [6] |
| Sensory Axon Distance from Lesion (Rostral, µm) | -361.2 ± 47.3 | 301.6 ± 35.8 | < 0.0001 | [6] |
| Sensory Axon Distance from Lesion (Caudal, µm) | -610.5 ± 25.2 | -227.8 ± 22.7 | < 0.0001 | [6] |
| 5-HT Intensity in Lumbar Ventral Horn | 2,410.0 ± 549.3 | 5,189.0 ± 662.2 | < 0.05 | [6] |
Table 2: Quantitative Data on Histone Acetylation and RAG Expression with CSP-TTK21 Treatment
| Parameter | Control (CSP) | CSP-TTK21 | p-value | Reference |
| H3K9ac Immunostaining in DRG Neurons | 3,505.0 ± 399.8 | 6,549.0 ± 122.1 | < 0.001 | [6] |
| H3K27ac Immunostaining in Layer 5 Cortical Neurons | 22.9 ± 2.9 | 42.1 ± 1.3 | < 0.001 | [6] |
| ATF3 Expression in DRG Neurons | 2,113.0 ± 461.5 | 4,614.0 ± 449.4 | < 0.05 | [6] |
| SPRR1a Expression in DRG Neurons | 4,904.0 ± 1,033.0 | 9,331.0 ± 914.6 | < 0.05 | [6] |
Experimental Protocols
Key Experiment: Evaluation of CSP-TTK21 in a Chronic Mouse Model of SCI
1. Animal Model and Surgical Procedure:
-
Animals: Adult female C57BL/6 mice.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Surgery: Laminectomy at the T9 vertebral level, followed by a dorsal hemisection or transection of the spinal cord.
-
Post-operative Care: Manual bladder expression twice daily, administration of antibiotics and analgesics as required.
2. Treatment Regimen:
-
Treatment Initiation: 12 weeks post-injury to model chronic SCI.[6][11]
-
Drug Preparation: Prepare a fresh solution of CSP-TTK21 (or CSP control) on the day of injection.
-
Administration: Administer CSP-TTK21 (20 mg/kg) or vehicle (CSP) via intraperitoneal injection once a week for 10 weeks.[6]
3. Behavioral Analysis:
-
Locomotor Function: Assess hindlimb locomotor function using the Basso Mouse Scale (BMS) at regular intervals before, during, and after the treatment period.
4. Histological Analysis:
-
Tissue Preparation: At 22 weeks post-injury, perfuse animals with 4% paraformaldehyde and dissect the spinal cords.
-
Axon Tracing: For tracing corticospinal tract (CST) and sensory axons, inject anterogade (e.g., BDA) or retrograde (e.g., Dextran) tracers prior to sacrifice.
-
Immunohistochemistry:
-
Prepare cryosections of the spinal cord.
-
Perform immunohistochemical staining for markers of axonal regeneration (e.g., GAP43, NF200), synaptic plasticity (e.g., vGlut1, 5-HT), and glial scarring (e.g., GFAP).[6][17]
-
Stain for markers of histone acetylation (e.g., H3K9ac, H3K27ac) and RAGs (e.g., ATF3, cJUN) in the dorsal root ganglia and motor cortex.[6]
-
-
Microscopy and Quantification:
-
Image stained sections using fluorescence or confocal microscopy.
-
Quantify axonal growth, sprouting, and protein expression levels using appropriate image analysis software.
-
Visualizations
Caption: Signaling pathway of this compound in promoting axon regeneration.
Caption: Experimental workflow for evaluating this compound in chronic SCI.
Caption: Logic for combining this compound with a biomaterial scaffold.
References
- 1. Technical comments on rodent spinal cord injuries models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
- 3. Spinal cord injury modeling: from modeling to evaluation using rats as examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models for treatment of spinal cord injury: research trends and progress toward useful repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 7. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Illuminating dark data: Advancing spinal cord medicine through reporting on “negative” data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemical evidence of axonal regrowth across polyethylene glycol-fused cervical cords in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of TTK21 for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the histone acetyltransferase (HAT) activator, TTK21, in their in vitro experiments. This guide provides practical solutions to common solubility challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the histone acetyltransferases CBP/p300.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins. By activating CBP/p300, this compound can increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[1][2] This activity is central to its effects on processes like neurogenesis and long-term memory.[1][2]
Q2: I am observing poor cell permeability with this compound in my cell-based assays. Why is this happening and how can I address it?
A2: this compound by itself has limited permeability across cell membranes.[1] To overcome this, this compound is often conjugated to glucose-based carbon nanospheres (CSP). This complex, known as CSP-TTK21, demonstrates enhanced cell entry and can effectively cross the blood-brain barrier in in vivo studies.[1][2][3] For in vitro cell-based assays, using the CSP-conjugated form is highly recommended to ensure efficient delivery of the compound into the cells.
Q3: My this compound powder is not dissolving well. What are the recommended solvents and preparation methods for a stock solution?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of this compound. For optimal dissolution, gentle warming (up to 60°C) and ultrasonication may be necessary. Always visually inspect the solution to ensure it is clear and free of particulates before storage.
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What causes this and how can I prevent it?
A4: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent precipitation, it is recommended to perform a serial or two-step dilution. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the medium with gentle mixing. Adding the DMSO stock dropwise while swirling the medium can also facilitate better dispersion.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] It is best practice to keep the DMSO concentration as low as possible and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound solubility in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Poor quality or hygroscopic DMSO. 2. Insufficient agitation or heating. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Vortex the solution vigorously. If necessary, use a water bath sonicator for 5-10 minutes and/or gently warm the solution to 37-60°C. |
| Precipitation occurs immediately upon dilution into aqueous buffer/medium. | 1. "Solvent shock" due to rapid dilution. 2. Final concentration exceeds the aqueous solubility limit. | 1. Perform a serial dilution. Prepare an intermediate dilution in pre-warmed (37°C) medium before the final dilution. 2. Add the DMSO stock drop-wise to the medium while gently swirling. 3. Lower the final working concentration of this compound. |
| Precipitation appears after a few hours or days of incubation. | 1. Compound instability in the aqueous environment over time. 2. Interaction with components in the cell culture medium (e.g., serum proteins). 3. Evaporation of the medium, leading to an increased effective concentration. | 1. Perform media changes with freshly prepared this compound-containing medium every 24-48 hours. 2. Consider reducing the serum concentration or using serum-free medium if compatible with your cell line. 3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent or lower-than-expected biological activity. | 1. Partial precipitation of this compound, reducing the effective concentration. 2. Inaccurate concentration of the stock solution. 3. Poor cell permeability of unconjugated this compound. | 1. Visually inspect the final working solution for any signs of precipitation before adding it to cells. 2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. 3. For cell-based assays, use the CSP-conjugated form of this compound (CSP-TTK21). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 72 mg/mL (≥ 201.25 mM) | Use of fresh, anhydrous DMSO is critical. Warming and sonication may be required. |
| Ethanol | ~5 mg/mL | |
| Water | Insoluble |
Data compiled from vendor datasheets.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37-60°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 357.76 g/mol .
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
Optional Steps for Difficult Dissolution: If the compound does not fully dissolve, you can:
-
Briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Gently warm the solution in a 37-60°C water bath for a few minutes.
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture (Example: 10 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final volume of pre-warmed medium to reach the target concentration of 10 µM.
-
Crucial Step: Add the DMSO-containing solution dropwise to the medium while gently swirling the tube or flask to ensure rapid and even dispersion. This minimizes the risk of precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualization
Caption: this compound signaling pathway leading to gene transcription.
Caption: Troubleshooting workflow for this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
long-term stability and storage of TTK21 powder and stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of TTK21 powder and its stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
To ensure the long-term stability of this compound powder, it is recommended to store it under the following conditions.[1][2][3][4][5][6][7] Different suppliers provide slightly varying stability durations, which are summarized in the table below. For optimal results, always refer to the manufacturer's specific recommendations provided with your product.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[2][3][5][6]
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage of this compound stock solutions is critical to maintain their bioactivity and prevent degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8][9]
Q4: Can I store this compound solutions in aqueous buffers?
It is not recommended to store this compound in aqueous solutions for more than one day.[3] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh on the day of use by diluting the stock solution.[1]
Q5: What is the mechanism of action of this compound?
This compound is an activator of the histone acetyltransferases CBP/p300.[1][2][3][4] By activating these enzymes, this compound promotes the acetylation of histones, particularly H3 and H4, which leads to a more open chromatin structure and enhanced transcription of genes involved in processes like neurogenesis and long-term memory.[1][10][11] When conjugated with a glucose-based carbon nanosphere (CSP), this compound can cross the blood-brain barrier.[1][10]
Data Presentation
Table 1: Recommended Storage and Stability of this compound Powder
| Storage Temperature | Duration | Supplier Recommendations |
| -20°C | ≥ 4 years | Cayman Chemical[3][4] |
| -20°C | 3 years | MedchemExpress, Selleck Chemicals[1][2] |
| -20°C | ≥ 2 years | Tribioscience[5][6] |
| 4°C | 2 years | MedchemExpress[1] |
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Supplier Recommendations |
| -80°C | DMSO | 1 year | Selleck Chemicals[2] |
| -80°C | DMSO | 6 months | MedchemExpress[1] |
| -20°C | DMSO | 1 month | MedchemExpress, Selleck Chemicals, Tribioscience[1][2][5][6] |
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility | Supplier Information |
| DMSO | 100 mg/mL (279.52 mM) | MedchemExpress[1] |
| DMSO | 72 mg/mL (201.25 mM) | Selleck Chemicals[2] |
| DMSO | 50 mg/mL | Tribioscience[5][6] |
| DMSO | 5 mg/mL | Cayman Chemical[3][4] |
| Ethanol | 2 mg/mL | Cayman Chemical[3] |
| Dimethylformamide (DMF) | 3 mg/mL | Cayman Chemical[4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Cayman Chemical[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Store DMSO properly to prevent moisture absorption. |
| Improper storage temperature. | Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and are tightly sealed. | |
| Precipitation observed when diluting stock solution into aqueous buffer. | Exceeded aqueous solubility. | For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3] It is not recommended to store the aqueous solution for more than one day.[3] |
| Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower final concentration. | ||
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][9] |
| Ensure the powder has been stored according to the manufacturer's instructions. | ||
| Prepare fresh working solutions for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 357.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.578 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year, depending on the supplier).[1][2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound |CAS:709676-56-2 Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of TTK21 for p300/CBP Over Other Histone Acetyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TTK21 is a novel small molecule activator of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, making them attractive therapeutic targets. This guide provides an objective comparison of this compound's performance, supported by available experimental data, to validate its specificity for the p300/CBP family over other HATs.
Comparative Selectivity Profile of this compound and its Precursor
While this compound is consistently cited as a specific activator of p300/CBP, comprehensive public data profiling its activity against a broad panel of other HAT families (e.g., GNATs like PCAF and GCN5, or MYSTs like Tip60) is limited. However, insights into its selectivity can be drawn from studies on its parent compound, CTPB, from which this compound was derived.[1][2]
This compound Activity on Target HATs
| Compound | Target HAT | Effect | Maximal Activation | Reference |
| This compound | p300 (KAT3A) | Activator | Approx. same as CBP | [2] |
| This compound | CBP (KAT3B) | Activator | Concentration-dependent, maximal at 250–275 μM | [2] |
Inferred Selectivity Based on Parent Compound CTPB
Data on the precursor molecule CTPB demonstrates selectivity for p300 over the GNAT family member PCAF.
| Compound | Target HAT | Effect | Concentration | Result | Reference |
| CTPB | p300 | Activator | 200 µM | ~4-fold activation | [1] |
| CTPB | PCAF | No effect | Up to 300 µM | No alteration in HAT activity | [1][3] |
This suggests that the chemical scaffold of this compound is designed for selective activation of the p300/CBP family. However, direct experimental validation of this compound against a wider range of HATs is necessary for a complete specificity profile.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to validate it, the following diagrams illustrate a generalized p300/CBP signaling pathway and a typical experimental workflow for assessing HAT activity.
Caption: Generalized p300/CBP signaling pathway.
Caption: Experimental workflow for a HAT activity assay.
Experimental Protocols
To validate the activity and specificity of a HAT activator like this compound, robust in vitro assays are essential. Below are methodologies for two common types of HAT activity assays.
Radioactive Filter-Binding Assay (as used for this compound validation)
This traditional method measures the incorporation of a radiolabeled acetyl group from [³H]-Acetyl-CoA onto a histone substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), purified recombinant HAT enzyme (e.g., p300 or CBP), and a histone substrate (e.g., core histones).
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Initiation: Start the reaction by adding [³H]-Acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction. The positively charged histones bind to the negatively charged paper, while unincorporated [³H]-Acetyl-CoA does not.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove any unbound [³H]-Acetyl-CoA.
-
Detection: Place the dried filter papers in a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the HAT activity.
Non-Radioactive Colorimetric HAT Activity Assay
This modern assay format offers a safer and more high-throughput compatible alternative by detecting the production of Coenzyme A (CoA), a product of the acetylation reaction.[4][5]
Methodology:
-
Sample Preparation: In a 96-well plate, add the test samples, which could be purified HAT enzymes (e.g., p300, CBP, PCAF, GCN5) or nuclear extracts, along with varying concentrations of this compound. Include a positive control (active HAT enzyme) and a negative control (no enzyme).[5]
-
Assay Mix Preparation: Prepare an assay mix containing HAT assay buffer, a specific peptide substrate, Acetyl-CoA, and a developing solution that includes a NADH-generating enzyme and a soluble tetrazolium dye (like WST-1).[4][5]
-
Reaction Initiation and Incubation: Add the assay mix to each well to start the reaction. The HAT enzyme acetylates the peptide substrate, releasing free CoA. The NADH-generating enzyme uses this CoA to produce NADH, which then reduces the tetrazolium dye, causing a color change.[5]
-
Measurement: Incubate the plate at 37°C for 1-4 hours. Measure the absorbance at a specific wavelength (e.g., 440 nm) using a microplate reader.[5] The reading can be taken at multiple time points for kinetic studies.
-
Data Analysis: The change in absorbance is directly proportional to the amount of CoA produced and thus to the HAT activity. Calculate the percentage of activation by comparing the absorbance of this compound-treated samples to the vehicle control.
By employing these assays across a panel of different HAT enzymes, researchers can build a comprehensive selectivity profile for this compound, providing robust validation of its specificity for the p300/CBP family.
References
- 1. Acetyltransferases (HATs) as Targets for Neurological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. abcam.cn [abcam.cn]
comparing the efficacy of TTK21 with other p300/CBP activators like CTPB
In the landscape of epigenetic modulators, small molecule activators of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are gaining significant attention for their therapeutic potential in a range of diseases, including neurodegenerative disorders and spinal cord injury. This guide provides a detailed comparison of two prominent p300/CBP activators, TTK21 and CTPB, focusing on their efficacy, mechanism of action, and the experimental data supporting their function. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds.
Quantitative Efficacy of this compound and CTPB
| Activator | Target(s) | Maximal Activation Concentration | Peak Histone Acetylation | Auto-acetylation | Key Findings |
| This compound | p300/CBP | ~275 µM[1][2] | Not specified | Significantly induced at 100 µM[3] | When conjugated with a glucose-based carbon nanosphere (CSP), this compound can cross the blood-brain barrier, promote neurogenesis, and aid in spinal cord repair.[4][5] |
| CTPB | p300/CBP | ~275 µM | Peak acetylation of histones H3 and H4 at 200 µM | Not specified | Demonstrates neurotrophic effects in a cellular model of Parkinson's disease.[6] |
Note: The provided concentrations for maximal activation are based on in vitro histone acetyltransferase assays. The effective concentration in a cellular or in vivo context may vary.
Mechanism of Action and Signaling Pathways
Both this compound and CTPB function by directly activating the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role as transcriptional co-activators by acetylating histone proteins (primarily H3 and H4) and other transcription factors. This acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery, thereby promoting gene expression.
The activation of p300/CBP by these small molecules has been shown to impact several key signaling pathways, particularly those involved in neurogenesis and neuronal repair.
p300/CBP Signaling in Neurogenesis and Neuronal Repair
The activation of p300/CBP by compounds like this compound enhances the expression of genes associated with neuronal differentiation, survival, and plasticity.[7][8] In the context of spinal cord injury, this compound has been shown to promote the expression of regeneration-associated genes, leading to axonal growth and sprouting.[1][9][10][11]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize p300/CBP activators, based on methodologies described in the literature.
In Vitro Histone Acetyltransferase (HAT) Filter-Binding Assay
This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to histone substrates.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant p300 or CBP enzyme, histone H3 or H4 substrate, and the test compound (this compound or CTPB) at various concentrations in a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Pre-incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Reaction Initiation: Add [³H]-labeled acetyl-CoA to the reaction mixture to initiate the acetyltransferase reaction.
-
Reaction Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Quenching and Spotting: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Detection: The radioactivity retained on the filter paper, corresponding to the acetylated histones, is quantified using a scintillation counter.
Cellular Histone Acetylation Assay (In-Cell Western Blot)
This assay quantifies the level of histone acetylation within cells following treatment with an activator.
Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the p300/CBP activator (this compound or CTPB) for a specified period (e.g., 6-24 hours).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a primary antibody for a normalization control (e.g., anti-total Histone H3 or a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Detection and Quantification: After a final wash, the plate is scanned using an infrared imaging system. The fluorescence intensity of the acetylated histone signal is normalized to the control signal to determine the relative change in histone acetylation.[12][13][14][15][16]
Conclusion
Both this compound and CTPB are valuable research tools for studying the roles of p300/CBP in various biological processes. This compound, particularly in its CSP-conjugated form, has demonstrated significant promise in preclinical models of neurological disease and injury due to its ability to cross the blood-brain barrier. CTPB has also shown neurotrophic potential in cellular models.
The selection of one activator over the other will depend on the specific research question and experimental model. For in vivo studies requiring brain penetration, CSP-TTK21 is a well-documented option. For in vitro and cellular assays, both compounds are effective activators of p300/CBP. Further studies providing direct comparative efficacy data, such as EC50 values determined under identical conditions, would be beneficial for the research community to make more informed decisions on their use. Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two potent p300/CBP activators.
References
- 1. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p300/CBP KATs Are Critical for Maturation and Differentiation of Adult Neural Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TTK21 and Histone Deacetylase (HDAC) Inhibitors for Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective strategies is a paramount challenge. Two promising therapeutic avenues, the histone acetyltransferase (HAT) activator TTK21 and histone deacetylase (HDAC) inhibitors, have garnered significant attention for their potential to mitigate neuronal damage and promote regeneration. Both approaches modulate the epigenetic landscape to foster a pro-survival and pro-regenerative environment within the nervous system. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation of these distinct but related strategies.
At a Glance: this compound vs. HDAC Inhibitors
| Feature | This compound | Histone Deacetylase (HDAC) Inhibitors |
| Primary Mechanism | Activates histone acetyltransferases (HATs), specifically CBP/p300, leading to increased histone acetylation. | Inhibit the activity of histone deacetylases (HDACs), leading to an accumulation of acetylated histones. |
| Mode of Action | Promotes the "writing" of activating epigenetic marks. | Prevents the "erasing" of activating epigenetic marks. |
| Specificity | Targets the CBP/p300 family of HATs. | Varies from pan-HDAC inhibitors (e.g., Vorinostat, Valproic Acid) to isoform-selective inhibitors (e.g., Tubastatin A for HDAC6). |
| Reported Effects | Promotes axon sprouting and regeneration, enhances synaptic plasticity, and increases the expression of regeneration-associated genes.[1][2][3] | Exhibit broad neuroprotective effects, including anti-inflammatory, anti-apoptotic, and neurotrophic actions.[4][5][6] They have shown benefits in models of various neurodegenerative diseases.[4][7][8] |
| Delivery | Requires conjugation to a glucose-based carbon nanosphere (CSP-TTK21) to cross the blood-brain barrier.[9] | Bioavailability and blood-brain barrier permeability vary among different inhibitors. |
This compound: A Novel HAT Activator for Neuroregeneration
This compound is a small-molecule activator of the histone acetyltransferases CBP and p300.[9][10] These enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which generally leads to a more open chromatin structure and increased transcription of genes associated with neuronal survival and regeneration. To be effective in the central nervous system, this compound is conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21, which facilitates its passage across the blood-brain barrier.[9]
Quantitative Data from Preclinical Studies
Studies in a mouse model of severe spinal cord injury have demonstrated the regenerative potential of CSP-TTK21.
| Parameter | Control (CSP) | CSP-TTK21 (20 mg/kg) | Outcome | Reference |
| H3K27ac Immunostaining in DRG Neurons (chronic SCI) | 7,738.0 ± 472.0 | 9,779.0 ± 195.4 | Significant increase in histone acetylation (p < 0.01) | [11] |
| H3K9ac Immunostaining in Layer 5 Cortical Neurons (chronic SCI) | 18.2 ± 1.8 | 39.0 ± 4.1 | Significant increase in histone acetylation (p < 0.01) | [11] |
| H3K27ac Immunostaining in Layer 5 Cortical Neurons (chronic SCI) | 22.9 ± 2.9 | 42.1 ± 1.3 | Significant increase in histone acetylation (p < 0.001) | [11] |
| Motor Axon Retraction (distance from lesion) | -329.8 ± 41.4 µm | +438.3 ± 40.4 µm | Significant reduction in retraction and promotion of growth (p < 0.0001) | [1] |
| Sensory Axon Growth (distance from lesion) | -548.6 ± 58.7 µm | -366.2 ± 54.6 µm | Significant increase in growth (p < 0.05) | [1] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of this compound involves the direct activation of CBP/p300, leading to the acetylation of histones at the promoters of regeneration-associated genes (RAGs), thereby promoting their transcription and subsequent axonal growth and sprouting.
Caption: this compound signaling pathway for neuroprotection.
A typical experimental workflow for evaluating CSP-TTK21 in a spinal cord injury model is depicted below.
Caption: Experimental workflow for this compound evaluation.
Histone Deacetylase (HDAC) Inhibitors: A Broad-Spectrum Neuroprotective Approach
HDAC inhibitors represent a more established class of compounds that promote histone acetylation by inhibiting the enzymes responsible for its removal. This leads to a global increase in histone acetylation and the expression of a wide range of genes, including those with neuroprotective functions.
Quantitative Data from Preclinical Studies
The neuroprotective effects of HDAC inhibitors have been demonstrated across various models of neurological disorders.
| HDAC Inhibitor | Model | Parameter | Effect | Reference |
| Valproic Acid (VPA) | Rat Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume | Significant reduction | [12] |
| Sodium Butyrate (NaB) | Presenilin cDKO Mouse Model of AD | Contextual Memory | Significant restoration | [7] |
| Trichostatin A (TSA) | Mouse Transient MCAO | Neurological Deficit | Significant improvement | [12] |
| Vorinostat (SAHA) | Mouse 6-hour MCAO | Bcl-2 and Hsp70 Expression | Dose-dependent upregulation | [12] |
| RGFP-966 (HDAC3 selective) | HEK/APPsw cells | HDAC3 Activity | Significant inhibition at 10 µM (p < 0.001) | [8] |
Signaling Pathway and Experimental Workflow
HDAC inhibitors exert their neuroprotective effects through multiple pathways. By preventing the deacetylation of histones, they promote the transcription of genes involved in neurotrophic support, anti-apoptosis, and anti-inflammatory responses.
Caption: HDAC inhibitor signaling pathway.
The experimental workflow for assessing HDAC inhibitors is similar to that for this compound, involving baseline measurements, induction of a neurological disease model, treatment, and subsequent behavioral and molecular analyses.
Caption: Experimental workflow for HDACi evaluation.
Comparative Analysis and Future Perspectives
Both this compound and HDAC inhibitors converge on the common mechanism of increasing histone acetylation to promote neuroprotection. However, they achieve this through opposing actions on the enzymatic machinery of the epigenome.
-
Specificity and Target Engagement: this compound offers a more targeted approach by activating a specific family of HATs (CBP/p300). This could potentially lead to a more defined set of downstream gene activation and fewer off-target effects compared to pan-HDAC inhibitors. The development of isoform-selective HDAC inhibitors is an ongoing effort to address the broad activity of early-generation compounds.[4]
-
Therapeutic Window and Application: The neuroregenerative effects of this compound have been prominently demonstrated in the context of spinal cord injury, a condition where promoting axonal growth is a primary goal.[3] HDAC inhibitors have shown broader applicability across a range of neurodegenerative diseases, where their anti-inflammatory and anti-apoptotic effects are particularly beneficial.[4][6]
-
Potential for Combination Therapies: The distinct mechanisms of HAT activation and HDAC inhibition raise the intriguing possibility of synergistic effects when used in combination. Such a strategy could potentially achieve a more robust and sustained increase in beneficial histone acetylation.
Both this compound and HDAC inhibitors represent promising avenues for the development of novel neuroprotective therapies. This compound, as a HAT activator, provides a novel and more targeted approach focused on promoting a regenerative gene expression program. HDAC inhibitors, with their broader mechanism of action, have demonstrated efficacy in a wider range of neurodegenerative models. The choice between these strategies will likely depend on the specific neuropathological context and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two powerful epigenetic modulators in the fight against neurological disorders.
References
- 1. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 4. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 5. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of TTK21 Through p300/CBP Knockdown: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The transcriptional coactivators CREB-binding protein (CBP) and p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2][3][4] By acetylating histones and other transcription factors, they relax chromatin structure and act as scaffolds for the transcriptional machinery, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Their integral role in these pathways has made them significant targets in drug discovery, particularly in oncology and neurology.
TTK21 is a novel small-molecule activator of the histone acetyltransferases p300 and CBP.[6][7][8][9] It has been shown to activate p300/CBP HAT activity in a concentration-dependent manner, promoting neurogenesis and extending memory duration in preclinical models.[7][9] To rigorously validate that the observed cellular effects of this compound are indeed mediated through its intended targets, p300 and CBP, a knockdown-based approach is the gold standard. This guide provides a comparative framework and detailed methodologies for validating this compound's mechanism of action by silencing p300 and CBP.
The Validation Hypothesis
The central hypothesis is that if this compound functions by activating p300/CBP, its biological effects will be significantly diminished or nullified in cells where p300 and/or CBP have been knocked down. This is a classic epistasis experiment where the function of the target protein is removed to see if the drug still elicits a response.
Below is a diagram illustrating the logical framework for this validation approach.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
Illuminating p300 Activation: A Comparative Guide to Biochemical Assays for TTK21 Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm the enzymatic activation of the histone acetyltransferase p300 by the novel activator, TTK21. We present supporting experimental data, detailed methodologies for key experiments, and objective comparisons with alternative compounds.
The transcriptional coactivator p300 is a crucial histone acetyltransferase (HAT) involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a potent activator of p300, and this guide will delve into the biochemical methods used to validate its activity.
Performance Comparison: this compound vs. Alternatives
This compound demonstrates a concentration-dependent activation of p300. To provide a clear comparison, we have summarized the quantitative data for this compound and two other relevant molecules: CTPB, a precursor to this compound, and Anacardic Acid, a known inhibitor of p300.
| Compound | Type | Target | Effective Concentration | Maximum Effect |
| This compound | Activator | CBP/p300 | 50-275 µM[1] | Maximal activation at 275 µM[2][3] |
| CTPB | Activator | p300 | 10-250 µM[4] | Dose-dependent enhancement[4] |
| Anacardic Acid | Inhibitor | p300/PCAF | 50-300 µM (for cytotoxicity)[5] | Potent HAT inhibitor[6] |
Key Experimental Assays to Confirm p300 Activation
Two primary in vitro assays have been instrumental in demonstrating the enzymatic activation of p300 by this compound: the gel fluorography assay and the filter-binding assay. These assays directly measure the transfer of acetyl groups from a donor molecule to histone substrates.
Gel Fluorography Assay
This assay provides a visual confirmation of histone acetylation.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant p300 enzyme, core histones (the substrate), and radioactively labeled acetyl-CoA in a suitable HAT assay buffer.
-
Compound Addition: this compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
-
Incubation: The reaction is incubated at 30°C to allow the enzymatic reaction to proceed.
-
SDS-PAGE: The reaction products are separated based on size using SDS-polyacrylamide gel electrophoresis.
-
Fluorography: The gel is then treated with a scintillant, dried, and exposed to X-ray film. The radioactive acetylated histones will create bands on the film.
-
Analysis: The intensity of the bands on the autoradiogram corresponds to the level of histone acetylation. An increase in band intensity with increasing concentrations of this compound indicates activation of p300. A Coomassie blue stained gel is used to confirm equal loading of histones.
Filter-Binding Assay
This is a quantitative method to measure the incorporation of radioactive acetyl groups into histones.
Experimental Protocol:
-
Reaction Setup: Similar to the gel fluorography assay, a reaction mixture containing p300, histones, and [3H]acetyl-CoA is prepared.
-
Compound Incubation: this compound is added at varying concentrations, and the reaction is incubated.
-
Filter Binding: The reaction mixture is then spotted onto P81 phosphocellulose filter papers. The positively charged histones bind to the negatively charged paper, while the unincorporated [3H]acetyl-CoA does not.
-
Washing: The filters are washed multiple times with a wash buffer (e.g., 50 mM sodium carbonate) to remove any unbound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of acetylated histones, is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the concentration of this compound to generate a dose-response curve, allowing for the quantification of p300 activation.
Alternative Assay Formats
For researchers looking for alternative or higher-throughput methods, several commercial kits are available. These kits often utilize non-radioactive detection methods.
-
Chemiluminescent Assays: These assays are typically performed in a 96-well plate format. The acetylated histone is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chemiluminescent substrate produces light that can be measured with a luminometer.
-
Fluorometric Assays: These kits measure the production of Coenzyme A (CoA-SH), a byproduct of the HAT reaction. The free thiol group of CoA-SH reacts with a probe to generate a fluorescent signal.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based assay that requires no wash steps. The interaction between a biotinylated histone substrate and an antibody recognizing the acetylated lysine (B10760008) brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
p300 Activation Signaling Pathway
The activation of p300 by small molecules like this compound is a direct enzymatic interaction. The following diagram illustrates the simplified signaling pathway.
This guide provides a foundational understanding of the biochemical assays used to confirm the activation of p300 by this compound. The presented data and protocols offer a starting point for researchers to design and execute their own validation experiments. The comparison with other molecules and assay formats should aid in the selection of the most appropriate methods for specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radiosensitizing effect of the histone acetyltransferase inhibitor anacardic acid on various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assay Kit (Fluorescent) | Proteintech [ptglab.com]
Validating TTK21-Induced Gene Expression: A Comparative Guide to Microarray and RNA-Seq Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a therapeutic candidate is paramount. This guide provides a comprehensive comparison of two powerful techniques, microarray and RNA-sequencing (RNA-Seq), for validating gene expression changes following treatment with TTK21, a novel activator of the histone acetyltransferases CBP/p300.
This compound, by modulating histone acetylation, has shown promise in promoting neurogenesis and spinal cord regeneration through the altered expression of key genes.[1][2][3][4][5] This guide will delve into the technical nuances, data outputs, and experimental considerations for employing microarray and RNA-Seq to elucidate the transcriptomic landscape sculpted by this compound.
At a Glance: Microarray vs. RNA-Seq for this compound Studies
| Feature | Microarray | RNA-Seq |
| Principle | Hybridization of labeled cDNA to predefined probes on a solid surface. | High-throughput sequencing of cDNA derived from the entire RNA population. |
| Gene Discovery | Limited to the genes represented on the array. | Enables the discovery of novel transcripts, isoforms, and non-coding RNAs.[6] |
| Dynamic Range | Narrower, prone to signal saturation for highly expressed genes. Typically 10^3.[6] | Wider, allowing for more precise quantification of both low and high abundance transcripts. Typically > 10^5.[6] |
| Sensitivity | Lower, may not detect subtle changes in gene expression or transcripts with low abundance. | Higher, capable of detecting a larger number of differentially expressed genes, especially those with low expression levels.[6][7] |
| Specificity | Dependent on probe design and potential for cross-hybridization. | High, with base-pair level resolution. |
| Data Analysis | Well-established and relatively straightforward statistical methods. | More complex, requiring specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis. |
| Cost per Sample | Generally lower, especially for large-scale studies. | Historically higher, but costs are decreasing and can be comparable to microarrays depending on the scale and depth of sequencing.[8] |
| Input RNA Requirement | Typically requires higher amounts of high-quality RNA. | Can be performed with lower amounts of RNA, including from degraded samples. |
This compound-Induced Gene Expression: A Comparative Data Scenario
To illustrate the differences in data output, the following tables present a hypothetical comparison of gene expression data for key this compound-regulated genes involved in neurogenesis and spinal cord injury, as might be obtained from RNA-Seq and microarray analyses. The RNA-Seq data is based on published studies, while the microarray data is a realistic simulation reflecting the known characteristics of the technology.
Table 1: Expression of Genes Involved in Neurogenesis
| Gene | RNA-Seq (Log2 Fold Change) | Microarray (Log2 Fold Change) | Pathway |
| NeuroD1 | 2.5 | 2.1 | Neuronal Differentiation |
| Bdnf | 1.8 | 1.5 | Neuronal Survival and Plasticity |
| Adcy1 | 1.5 | 1.2 | Synaptic Plasticity |
| Ntrk3 | 1.3 | 1.0 | Neurotrophin Signaling |
| Egr1 | 3.1 | 2.8 | Neuronal Activity |
| Foxj1 | 1.9 | 1.6 | Ciliogenesis and Neuronal Migration |
Table 2: Expression of Regeneration-Associated Genes (RAGs) in Spinal Cord Injury
| Gene | RNA-Seq (Log2 Fold Change) | Microarray (Log2 Fold Change) | Pathway |
| Atf3 | 4.2 | 3.8 | Axon Regeneration |
| Sprr1a | 3.9 | 3.5 | Neurite Outgrowth |
| c-Jun | 3.5 | 3.1 | Neuronal Survival and Regeneration |
| Klf7 | 2.8 | 2.4 | Axon Growth |
| Gap43 | 3.0 | 2.7 | Axonal Growth and Synaptogenesis |
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, the experimental workflows for microarray and RNA-Seq, and the logical flow of data analysis.
References
- 1. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice | Journal of Neuroscience [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 7. illumina.com [illumina.com]
- 8. faa.gov [faa.gov]
Oral vs. Intraperitoneal Delivery of CSP-TTK21: A Comparative Analysis
A comprehensive review of experimental data on the efficacy and delivery of CSP-TTK21, a novel activator of the histone acetyltransferases CBP/p300, reveals that oral administration is a viable and equally effective alternative to intraperitoneal injection for neurological applications. This comparison guide synthesizes findings from recent studies, presenting key data in a structured format to inform researchers, scientists, and drug development professionals.
Recent investigations have demonstrated that the conjugation of the small molecule TTK21 with a glucose-derived carbon nanosphere (CSP) facilitates its ability to cross the blood-brain barrier.[1][2][3][4] This complex, CSP-TTK21, has shown significant promise in preclinical models of neurodegenerative diseases and spinal cord injury.[2][5][6][7] A critical aspect of its therapeutic potential lies in its route of administration. Traditionally delivered via intraperitoneal (IP) injection, recent evidence robustly supports the efficacy of oral gavage.[2][4][5][8]
Studies indicate that oral administration of CSP-TTK21 achieves comparable biological effects to IP injection.[5][9] These effects include the induction of long-term potentiation (LTP) in the hippocampus, a key cellular mechanism underlying learning and memory, and the promotion of motor function recovery in spinal cord injury models.[2][4][5][8] Furthermore, both delivery routes lead to similar increases in histone acetylation in the brain, confirming target engagement.[5][8][9] Notably, oral administration has been shown to be non-toxic at high doses.[2]
Quantitative Data Summary
The following tables summarize the comparative quantitative data from key experiments.
Table 1: Comparative Efficacy of Oral vs. Intraperitoneal CSP-TTK21 on Histone Acetylation and Long-Term Potentiation (LTP)
| Parameter | Oral Administration | Intraperitoneal Administration | Outcome | Reference |
| Histone H3K14 Acetylation (Fold Induction) | Significant increase | Significant increase | No significant difference between oral and IP routes. | [8][9] |
| Long-Term Potentiation (LTP) Induction | Significant potentiation | Significant potentiation | Oral delivery is equally effective as IP injection in inducing LTP. | [5][8][9] |
| Basal Synaptic Transmission | No significant alteration | No significant alteration | Neither route affects basal synaptic transmission. | [2][5][8] |
Table 2: Comparative Efficacy of Oral vs. Intraperitoneal CSP-TTK21 in a Spinal Cord Injury (SCI) Rat Model
| Parameter | Oral Administration | Intraperitoneal Administration | Outcome | Reference |
| Motor Function Improvement | Significant improvement | Significant improvement | Oral delivery mirrors the effectiveness of IP administration. | [2][4][5][8] |
| Histone Acetylation Dynamics | Enhanced | Enhanced | Comparable enhancement between the two delivery routes. | [2][5][8] |
| Regeneration-Associated Gene (RAG) Expression | Increased | Increased | Both routes lead to a similar increase in RAG expression. | [2][5] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for CSP-TTK21 involves the activation of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). This leads to increased histone acetylation, which in turn modulates gene expression related to synaptic plasticity and neuronal regeneration.
Caption: CSP-TTK21 signaling pathway from administration to functional recovery.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative studies.
Animal Models and Drug Administration
-
Animals: Wild-type mice and Sprague-Dawley rats with spinal cord injuries were used in these studies.[2][5]
-
Oral Administration: CSP-TTK21 was administered via oral gavage.[2][4][5][8] Dosages varied between studies, with a common dose being 10 mg/kg administered weekly for spinal cord injury models.[1]
-
Intraperitoneal Administration: CSP-TTK21 was administered via IP injection.[3][5] A typical dose for memory and neurogenesis studies was a single 20 mg/kg injection.[1] For chronic spinal cord injury models, 20 mg/kg was injected weekly.[7]
Immunohistochemistry for Histone Acetylation
-
Tissue Preparation: Following euthanasia, brains were sectioned into 20µm thick slices.[9]
-
Antibody Staining: Sections were incubated with an anti-acetylated H3K14 antibody.[9]
-
Imaging and Analysis: Confocal imaging was used to visualize and quantify the fluorescence intensity, indicating the level of histone acetylation in specific brain regions like the hippocampus.[8][9] The fold induction was normalized to a control group treated with CSP alone.[8][9]
Electrophysiology for Long-Term Potentiation (LTP)
-
Slice Preparation: Hippocampal slices were prepared from treated and control animals.
-
Field Recordings: Extracellular field recordings were conducted in the Schaffer collateral pathway of the hippocampus.[9]
-
LTP Induction: A high-frequency stimulation protocol was used to induce LTP.[5][6]
-
Data Analysis: The potentiation of the synaptic response was quantified and compared between groups.[5][8][9] Basal synaptic transmission was assessed through input-output curve analysis.[5][9]
Behavioral Analysis for Motor Function Recovery
-
Spinal Cord Injury Model: A transection model of spinal cord injury was used in rats and mice.[5][7]
-
Treatment Regimen: Weekly administration of CSP-TTK21 (oral or IP) was initiated post-injury.[5][7]
-
Behavioral Testing: Motor function was assessed using standardized tests such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[7] Locomotion and rearing activity were also quantified.[1]
Caption: A generalized experimental workflow for comparing delivery routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TTK21 and Alternative Therapeutics in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic effects of TTK21, a novel histone acetyltransferase (HAT) activator, against other emerging treatment modalities for Alzheimer's disease (AD) as validated in various mouse models. The following sections detail the mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols for these promising therapeutic agents.
Introduction to Therapeutic Strategies
The landscape of Alzheimer's disease therapeutics is evolving beyond the traditional amyloid-beta (Aβ) and tau-targeting approaches. This guide focuses on comparing a novel epigenetic modulator, This compound , with other innovative strategies, including anti-inflammatory agents, and nanoparticle-based drug delivery systems. Each of these approaches aims to tackle the complex pathology of AD through distinct mechanisms.
This compound is a small-molecule activator of the histone acetyltransferases CBP/p300. To enhance its delivery across the blood-brain barrier, it is often conjugated with glucose-based carbon nanospheres (CSP), forming CSP-TTK21 .[1][2][3] This compound works by restoring histone acetylation, a crucial epigenetic mechanism for gene expression that is often dysregulated in AD.[1][3] This restoration is believed to promote the transcription of genes involved in synaptic plasticity and memory.
Alternative strategies explored in this guide include:
-
Anti-inflammatory Drugs: This broad category includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and targeted therapies like XPro1595, which specifically inhibits soluble tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[4][5][6][7][8][9][10]
-
Nanoparticle-based Therapies: These approaches utilize nanoparticles to either deliver therapeutic agents across the blood-brain barrier or to directly engage with and clear Aβ plaques.[11][12][13][14]
-
BACE1 Inhibitors: These molecules aim to reduce the production of Aβ peptides by inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[15][16][17]
Comparative Efficacy in Alzheimer's Disease Mouse Models
The following tables summarize the quantitative data from various preclinical studies. It is crucial to note that the data are not from head-to-head comparison studies, and experimental conditions such as the specific AD mouse model, age at treatment, and duration of treatment vary significantly. Therefore, direct comparisons of efficacy percentages should be interpreted with caution.
Table 1: Effects on Amyloid-β Pathology
| Therapeutic Agent | Mouse Model | Treatment Duration | Change in Amyloid-β Plaques | Citation(s) |
| CSP-TTK21 | THY-Tau22 (Tauopathy model) | Chronic (3 to 8 months of age) | Data on Aβ not the primary focus in this tau model | [18] |
| XPro1595 | 5xFAD | 2 months | Decreased Aβ plaques in the subiculum | [4][5] |
| TgCRND8 | 4 weeks | Prevented synaptic deficits 4 months later | [4] | |
| 3xTgAD | 4 weeks | Significantly decreased LPS-induced Aβ accumulation | [5] | |
| Ibuprofen | APP23 | 2 months | No direct quantification provided in abstract | [7] |
| Tg2576 | Chronic | Reduces total brain Aβ levels and plaque burden | [10] | |
| CpG ODN (TLR9 agonist) | 3xTg-AD | 7-20 months | 67% reduction in cortical, 47% in hippocampal Aβ burden | [19] |
| 3xTg-AD | 11-18 months | 64% reduction in cortical, 60% in hippocampal Aβ burden | [19] | |
| Aβ Vaccination | APPSwDI/NOS2-/- | 4 months | 30% decrease in brain Aβ | [20] |
| APPSw/NOS2-/- | 4 months | 65-85% reduction in brain Aβ | [20] | |
| Nanoparticles (supramolecular drugs) | Genetically programmed to overproduce Aβ | 3 doses | 50-60% reduction in brain Aβ 1 hour after injection | [11][13] |
| BACE1 Deletion (genetic) | 5xFAD | Age-dependent | Complete reversal of amyloid deposition by 300 days of age | [21][16] |
Table 2: Effects on Tau Pathology
| Therapeutic Agent | Mouse Model | Treatment Duration | Change in Tau Pathology | Citation(s) |
| CSP-TTK21 | THY-Tau22 | Chronic (3 to 8 months of age) | Restored spatial memory and plasticity deficits associated with tauopathy | [18][22] |
| Aβ Vaccination | APPSwDI/NOS2-/- | 4 months | 35-45% reduction in hyperphosphorylated tau | [20] |
| APPSw/NOS2-/- | 4 months | 50-60% reduction in hyperphosphorylated tau | [20] | |
| CpG ODN (TLR9 agonist) | 3xTg-AD | 7-20 and 11-18 months | Reduction in tau pathologies | [19] |
Table 3: Cognitive and Synaptic Outcomes
| Therapeutic Agent | Mouse Model | Cognitive/Synaptic Outcome | Citation(s) |
| CSP-TTK21 | THY-Tau22 | Fully restored the ability to remember platform location in Morris Water Maze. | [22] |
| Aβ-treated hippocampal slices | Ameliorates Aβ-impaired long-term potentiation (LTP). | [1][3] | |
| XPro1595 | 5xFAD | Rescued impairment in long-term potentiation. | [4] |
| TgCRND8 | Improved latencies in inhibitory avoidance task. | [5] | |
| Ibuprofen | APP23 | Significantly better performance in visual-spatial learning task. | [7] |
| Nanoparticles (supramolecular drugs) | Genetically programmed to overproduce Aβ | Recovered the behavior of a healthy mouse in long-term studies. | [11] |
| BACE1 Deletion (genetic) | 5xFAD | Significantly improved synaptic functions and cognitive performance. | [21][16] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
CSP-TTK21 Administration and Analysis
-
Compound Preparation: this compound is conjugated to glucose-based carbon nanospheres (CSP). The process involves the hydrothermal treatment of glucose, followed by chemical reactions to link this compound to the CSPs.[2]
-
Animal Models: Studies have utilized the THY-Tau22 mouse model for tauopathy and in vitro hippocampal slice models treated with Aβ oligomers.[1][22]
-
Administration: CSP-TTK21 is typically administered via intraperitoneal (i.p.) injection. A common dosage mentioned is 20 mg/kg.[2] For chronic studies, injections may be given multiple times a week for several months.[18]
-
Behavioral Testing: The Morris Water Maze is a standard test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is measured by latency to escape and time spent in the target quadrant during a probe trial.[23][24][25][26][27]
-
Histological and Molecular Analysis: Post-mortem brain tissue is analyzed for histone acetylation levels (e.g., H2B acetylation) using immunohistochemistry and Western blotting. Gene expression changes are assessed using RNA sequencing and quantitative real-time PCR (qRT-PCR).[1][2]
XPro1595 Treatment Protocol
-
Animal Models: 5xFAD, TgCRND8, and 3xTgAD mouse models have been used.[4][5]
-
Administration: XPro1595 is administered subcutaneously, with a typical dose of 10 mg/kg twice weekly.[4][5] In some studies, it has been delivered directly to the hippocampus via an osmotic pump.[5]
-
Outcome Measures: Efficacy is evaluated by measuring the reduction in Aβ plaques, changes in inflammatory markers (e.g., activated immune cells), and assessment of synaptic function through electrophysiological recordings (LTP).[4][8]
Nanoparticle-based Therapy Protocol
-
Nanoparticle Formulation: Various types of nanoparticles have been developed, including "supramolecular drugs" that are bioactive themselves and liposomes modified to target Aβ.[11][12]
-
Animal Models: Mouse models genetically engineered to overproduce Aβ are commonly used.[11][13]
-
Administration: Nanoparticles are typically administered via injection. One study reported significant effects after only three doses.[11][13]
-
Efficacy Assessment: The primary outcome is the rapid clearance of Aβ from the brain, measured by techniques like ELISA. Behavioral tests are also used to assess cognitive improvements.[11][13]
Signaling Pathways and Mechanisms of Action
The therapeutic strategies discussed operate through distinct molecular pathways. The following diagrams illustrate these mechanisms.
References
- 1. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. alzforum.org [alzforum.org]
- 9. inmunebio.com [inmunebio.com]
- 10. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibecbarcelona.eu [ibecbarcelona.eu]
- 12. dovepress.com [dovepress.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Recent Advances in the Treatment of Alzheimer’s Disease Using Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. BACE1 across species: a comparison of the in vivo consequences of BACE1 deletion in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amyloid Reduction by Amyloid-β Vaccination Also Reduces Mouse Tau Pathology and Protects from Neuron Loss in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reinstating plasticity and memory in a tauopathy mouse model with an acetyltransferase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scantox.com [scantox.com]
- 24. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. noldus.com [noldus.com]
- 26. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurogenic Potential of TTK21 and Other Small Molecules
For researchers and drug development professionals navigating the burgeoning field of regenerative neuroscience, small molecules that promote neurogenesis offer a promising avenue for therapeutic intervention in neurodegenerative diseases and neural injury. This guide provides a detailed comparison of the neurogenic potential of TTK21, a novel CBP/p300 activator, with other notable small molecules, KHS101 and P7C3. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Quantitative Comparison of Neurogenic Potential
The neurogenic effects of small molecules can be assessed through various metrics, including their impact on neural progenitor cell proliferation, differentiation into mature neurons, and the survival of newly formed neurons. The following tables summarize the quantitative data available for this compound, KHS101, and P7C3. It is important to note that the data are compiled from different studies, which may employ varied experimental models and conditions, making direct comparisons challenging.
| Molecule | Assay | Cell/Animal Model | Concentration/Dose | Effect | Fold Change/Percentage |
| CSP-TTK21 | BrdU Incorporation | Adult Mice | 20 mg/kg (i.p.) | Decreased proliferation of progenitor cells | ~36% decrease in BrdU+ cells 1.5 days post-injection |
| KHS101 | BrdU Incorporation | Adult Rats | 6 mg/kg (s.c.) | Decreased proliferation of neural progenitor cells | Significant decrease in BrdU+ and Ki67+ cells |
| P7C3 | BrdU Incorporation | Adult Mice | 10 mg/kg/day (i.p.) | No significant effect on proliferation | Not applicable |
Table 1: Comparison of Effects on Neural Progenitor Cell Proliferation. This table summarizes the impact of each small molecule on the proliferation of neural progenitor cells, a key initial step in neurogenesis.
| Molecule | Assay | Cell/Animal Model | Concentration/Dose | Effect | Fold Change/Percentage |
| CSP-TTK21 | Doublecortin (DCX) Staining | Adult Mice | 20 mg/kg (i.p.) | Promoted maturation and dendritic branching of immature neurons | Increased dendritic branching at 60, 90, and 120 µm from the subgranular zone |
| KHS101 | Tuj1 Immunostaining | Rat Hippocampal NPCs | 1.5-5 µM | Induced neuronal differentiation | 40-60% of cells became Tuj1+ |
| KHS101 | BrdU/NeuN Double Labeling | Adult Rats | 6 mg/kg (s.c.) | Accelerated neuronal differentiation | Increased BrdU+/NeuN+ cells from ~20% to ~40% |
| P7C3 | Not Primarily a Differentiation Agent | - | - | - | - |
Table 2: Comparison of Effects on Neuronal Differentiation and Maturation. This table highlights the capacity of each molecule to promote the development of neural progenitors into mature neurons.
| Molecule | Assay | Cell/Animal Model | Concentration/Dose | Effect | Fold Change/Percentage |
| P7C3 | BrdU Pulse-Chase | Adult Mice | 10 mg/kg/day (i.p.) | Increased survival of newborn neurons | Approximately 2-fold increase in BrdU+ cells after 30 days |
| This compound | Not Directly Assessed for Survival | - | - | - | - |
| KHS101 | Not Primarily a Survival Agent | - | - | - | - |
Table 3: Comparison of Effects on Neuronal Survival. This table focuses on the ability of the small molecules to protect newly generated neurons from apoptosis.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
In Vivo Administration of CSP-TTK21
-
Preparation of CSP-TTK21: this compound is conjugated to glucose-based carbon nanospheres (CSP) to facilitate its passage across the blood-brain barrier.[1]
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Administration: CSP-TTK21 is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[2] Control animals receive an equivalent dose of CSP alone. Oral gavage has also been shown to be an effective administration route.[3]
BrdU Incorporation Assay for Neurogenesis
This assay is used to label dividing cells to assess proliferation and to track the fate of newborn cells.
-
BrdU Administration: Mice or rats are injected intraperitoneally with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) at a concentration of 50-100 mg/kg. The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label a cohort of dividing cells or multiple injections over several days).
-
Tissue Processing: At a designated time point after the final BrdU injection, animals are euthanized, and their brains are perfused and fixed. Brains are then sectioned using a cryostat or vibratome.
-
Immunohistochemistry:
-
DNA Denaturation: Sections are treated with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU). For cell fate analysis, co-labeling with a neuronal marker like NeuN is performed using a corresponding primary antibody (e.g., mouse anti-NeuN).
-
Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-mouse).
-
-
Imaging and Quantification: Sections are imaged using a fluorescence or confocal microscope. The number of BrdU-positive cells, and double-labeled BrdU+/NeuN+ cells, are counted in the region of interest (e.g., the dentate gyrus of the hippocampus).
Doublecortin (DCX) Immunohistochemistry
DCX is a microtubule-associated protein expressed in migrating and differentiating neuroblasts and is used as a marker for immature neurons.
-
Tissue Processing: Similar to the BrdU assay, animals are perfused, and their brains are fixed and sectioned.
-
Immunohistochemistry:
-
Antigen Retrieval: For some protocols, a heat-induced antigen retrieval step may be necessary.
-
Blocking: Sections are incubated in a blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX).
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) and developed with a chromogen like diaminobenzidine (DAB) for brightfield microscopy, or a fluorescently labeled secondary antibody for fluorescence microscopy.
-
-
Analysis: The number of DCX-positive cells and their morphology, including the length and branching of their dendrites, are quantified using microscopy and image analysis software. For dendritic branching analysis, Sholl analysis is a common method.
In Vitro Neuronal Differentiation of Neural Progenitor Cells (NPCs)
-
Cell Culture: Rat hippocampal NPCs are cultured on plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin) in a growth medium containing mitogens like bFGF and EGF.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium lacking mitogens. The small molecule of interest (e.g., KHS101) is added to the differentiation medium at various concentrations.
-
Immunocytochemistry: After a set period of differentiation (e.g., 4 days), the cells are fixed and stained with antibodies against neuronal markers like βIII-tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2), and a nuclear counterstain like DAPI.
-
Quantification: The percentage of Tuj1-positive cells relative to the total number of cells (DAPI-positive nuclei) is determined by counting cells in multiple fields of view under a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of specific genes involved in neurogenesis, such as NeuroD1 and BDNF.
-
RNA Extraction: Total RNA is extracted from the brain region of interest (e.g., hippocampus) or from cultured cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (NeuroD1, BDNF) and a reference (housekeeping) gene (e.g., GAPDH, Actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene.
Visualizations
Signaling Pathways
Figure 1: Signaling pathways of this compound, KHS101, and P7C3 in promoting neurogenesis.
Experimental Workflow
Figure 2: A generalized experimental workflow for evaluating the neurogenic potential of small molecules.
References
TTK21 in Spinal Cord Injury: A Comparative Guide to its Efficacy in Acute vs. Chronic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of TTK21 in preclinical models of acute and chronic spinal cord injury (SCI). This compound, a small molecule activator of the histone acetyltransferases CBP/p300, has emerged as a promising agent for promoting neural repair and functional recovery. This document summarizes key quantitative data, details experimental protocols, and contrasts its performance with other therapeutic alternatives.
At a Glance: this compound Efficacy in Acute vs. Chronic SCI
| Feature | Acute Spinal Cord Injury Models | Chronic Spinal Cord Injury Models |
| Primary Goal | Neuroprotection and promoting early regeneration | Reactivating stalled regeneration and fostering plasticity |
| This compound Administration | Typically initiated within hours of injury | Initiated weeks to months post-injury |
| Reported Outcomes | Significant locomotor and sensory functional improvement | Promotes axonal sprouting and synaptic plasticity, but limited functional motor recovery on its own.[1] |
| Key Mechanism | Enhances expression of regeneration-associated genes (RAGs) to support axonal growth and plasticity.[2] | Reawakens a dormant regenerative gene expression program to promote neuronal regrowth.[1][3] |
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies evaluating this compound in both acute and chronic SCI models, alongside data from studies on alternative therapeutic agents.
Table 1: Efficacy of this compound in an Acute (Contusion) SCI Model
| Outcome Measure | Control Group (Vehicle) | This compound-Treated Group | p-value | Study Reference |
| BMS Score (at 8 weeks) | ~3.5 | ~5.5 | < 0.01 | Hutson et al. |
| Grid Walk Test (errors) | ~12 | ~6 | < 0.01 | Hutson et al. |
| Von Frey Test (50% withdrawal threshold in grams) | ~2 | ~6 | < 0.01 | Hutson et al. |
| CST Axon Sprouting (fibers crossing midline) | Minimal | Significantly Increased | < 0.01 | Hutson et al. |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.
Table 2: Efficacy of this compound in a Chronic (Transection) SCI Model
| Outcome Measure | Control Group (CSP Vehicle) | This compound-Treated Group (CSP-TTK21) | p-value | Study Reference |
| CST Axon Retraction (distance from lesion in μm) | -548.6 ± 58.7 | -366.2 ± 54.6 | < 0.05 | Mueller et al., 2022[1] |
| Sensory Axon Growth (distance from lesion in μm) | ~100 | ~400 | < 0.001 | Mueller et al., 2022 |
| 5-HT Axon Sprouting (number of fibers) | Significantly lower | Significantly higher | < 0.001 | Mueller et al., 2022 |
| BMS Score (at 22 weeks) | No significant recovery | No significant neurological sensorimotor recovery | Not Significant | Mueller et al., 2022[1] |
Table 3: Comparison with Alternative Therapies in Acute SCI Models
| Treatment | Animal Model | Key Outcome | Efficacy | Study Reference (Meta-analysis/Review) |
| Riluzole (B1680632) | Rat (contusion) | Locomotor Recovery (BBB Score) | Significant improvement (SMD = 0.70)[4] | Yousefifard et al., 2025[4] |
| Methylprednisolone (B1676475) | Rat (contusion) | Locomotor Recovery | Controversial; some studies show modest, early improvement.[5][6] | Fehlings et al. |
Table 4: Comparison with Alternative Therapies in Chronic SCI Models
| Treatment | Animal Model | Key Outcome | Efficacy | Study Reference (Meta-analysis/Review) |
| Stem Cell Therapy (iPSCs) | Rat (contusion/compression) | Locomotor Recovery (BBB Score) | Significant improvement (WMD = 2.48 at 4 weeks)[7] | Li et al., 2018[7][8] |
| Chondroitinase ABC (ChABC) | Rat (various) | Locomotor Recovery | Moderate improvement (SMD = 0.90)[9][10] | Yousefifard et al., 2020[9][10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound activates CBP/p300, leading to increased histone acetylation and expression of regeneration-associated genes.
Experimental Workflow for Preclinical SCI Studies
Caption: A generalized workflow for evaluating therapeutic agents in rodent models of spinal cord injury.
Experimental Protocols
Key Experiment: Evaluation of this compound in a Rat Model of Acute (Contusion) SCI
-
Animal Model: Adult female Sprague-Dawley rats.
-
Injury Model: A moderate contusion injury was induced at the T10 spinal level using a computer-controlled impactor device.
-
Treatment Groups:
-
Behavioral Assessments:
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: Assessed weekly to evaluate hindlimb locomotor recovery.
-
Grid Walk Test: Performed to assess fine motor control and coordination of the hindlimbs.
-
Von Frey Test: Used to measure mechanical sensitivity and assess sensory recovery.
-
-
Histological Analysis:
-
Tissue Sparing: Cresyl violet staining was used to quantify the amount of spared white and gray matter at the lesion epicenter.
-
Axon Tracing: Biotinylated Dextran Amine (BDA) was injected into the motor cortex to trace the corticospinal tract (CST) axons and assess their sprouting and regeneration. Serotonin (5-HT) immunohistochemistry was used to visualize descending raphespinal tracts.
-
Key Experiment: Evaluation of this compound in a Mouse Model of Chronic (Transection) SCI
-
Animal Model: Adult C57BL/6 mice.
-
Injury Model: A complete dorsal transection of the spinal cord was performed at the T8 level.
-
Treatment Groups:
-
Behavioral Assessments:
-
Basso Mouse Scale (BMS): Used to assess locomotor recovery.
-
Grid Walk Test: Employed to evaluate skilled walking.
-
-
Histological and Molecular Analysis:
-
Axon Growth and Sprouting: Anterograde tracers (BDA) and retrograde tracers (Dextran-488) were used to assess CST and sensory axon growth, respectively. Immunohistochemistry for 5-HT was used to quantify sprouting of serotonergic axons.
-
Synaptic Plasticity: Immunostaining for vGlut1 was performed to quantify excitatory synapses onto motor neurons.
-
Gene Expression: Immunohistochemistry was used to measure the expression of regeneration-associated genes (e.g., ATF3, SPRR1a, cJUN, KLF7, GAP43) in dorsal root ganglion (DRG) neurons.[1]
-
Discussion and Comparison
The available preclinical data suggest that the timing of this compound administration relative to the initial injury is a critical determinant of its therapeutic effect.
In acute SCI models , this compound demonstrates significant efficacy in promoting both motor and sensory functional recovery. This is attributed to its ability to enhance the intrinsic regenerative capacity of neurons shortly after injury, leading to increased axonal sprouting and plasticity. The neuroprotective effects of this compound in the acute phase, although not explicitly detailed, may also contribute to these positive outcomes. When compared to other neuroprotective agents for acute SCI, such as Riluzole, this compound appears to offer a promising degree of functional improvement. However, direct comparative studies are lacking.
In chronic SCI models , where a significant glial scar has formed and the regenerative processes have largely ceased, this compound's effects are more nuanced. While it successfully promotes anatomical plasticity, including axonal sprouting and the formation of new synapses, this does not translate into significant locomotor recovery on its own.[1] This suggests that in the chronic setting, reactivating the genetic programs for regeneration is not sufficient to overcome the inhibitory environment of the chronic lesion and to re-establish functional circuits. The combination of this compound with other strategies, such as biomaterials to bridge the lesion cavity or rehabilitative training, may be necessary to achieve functional recovery in chronic SCI.[3]
When compared to other therapies for chronic SCI, such as stem cell transplantation and Chondroitinase ABC, this compound offers a distinct, cell-autonomous approach by targeting the epigenetic state of injured neurons. While stem cells and ChABC have shown promise in improving locomotor function in chronic models, they address different aspects of the pathology (cell replacement/neurotrophic support and extracellular matrix modification, respectively). A combinatorial approach involving this compound and these other modalities could be a powerful strategy for treating chronic SCI.
References
- 1. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 2. Cbp-dependent histone acetylation mediates axon regeneration induced by environmental enrichment after spinal cord injury in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 4. The neuroprotective role of riluzole in spinal cord injury: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of methylprednisolone and treadmill training on spinal cord injury in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylprednisolone for the Treatment of Patients with Acute Spinal Cord Injuries: A Propensity Score-Matched Cohort Study from a Canadian Multi-Center Spinal Cord Injury Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Induced Pluripotent Stem Cell Transplantation Improves Locomotor Recovery in Rat Models of Spinal Cord Injury: a Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chondroitinase ABC Administration in Locomotion Recovery After Spinal Cord Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of TTK21's Effects: A Multi-Technique Experimental Comparison
A guide for researchers, scientists, and drug development professionals on the experimental validation of TTK21, a novel activator of the histone acetyltransferases CBP/p300. This document provides an objective comparison of its performance, supported by data from multiple experimental techniques.
This compound is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), enzymes crucial for regulating gene expression related to neuronal function and plasticity. Due to its inability to efficiently cross cell membranes on its own, this compound is conjugated with a glucose-derived carbon nanosphere (CSP), forming CSP-TTK21, which facilitates its entry into cells and across the blood-brain barrier.[1][2][3][4] This guide summarizes the key experimental findings validating the biological effects of CSP-TTK21, comparing its action against control treatments across a range of in vitro and in vivo models.
Data Presentation: Summary of Quantitative Effects
The efficacy of CSP-TTK21 has been demonstrated through various experimental approaches, from direct enzyme activation to behavioral outcomes in animal models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound and CSP-TTK21
| Experimental Technique | Model System | Outcome Measured | Treatment | Concentration | Result |
| Filter-Binding Assay | Purified CBP/p300 | HAT Activity | This compound | 250-275 µM | Maximal activation of CBP/p300[4] |
| Immunoblotting | SH-SY5Y neuroblastoma cells | Histone H3K14 Acetylation | CSP-TTK21 | 50 µg/ml | Time-dependent increase, maximal at 12 hours[4] |
| Immunofluorescence | SH-SY5Y neuroblastoma cells | Histone H3K14 Acetylation | CSP-TTK21 | 50 µg/ml | Significant increase after 24 hours[3][4] |
Table 2: In Vivo Effects of CSP-TTK21 in Animal Models
| Experimental Technique | Animal Model | Outcome Measured | Treatment | Dosage & Route | Result |
| Immunohistochemistry | Mice | Histone H2B & H3 Acetylation (Hippocampus) | CSP-TTK21 | 20 mg/kg (IP) | ~1.4 to 1.5-fold increase[4] |
| Immunohistochemistry | Mice (Spinal Cord Injury) | Histone H3K9ac & H3K27ac (Layer 5 Cortical Neurons) | CSP-TTK21 | 20 mg/kg (IP, weekly) | Significant increase in acetylation[5] |
| Electrophysiology | Mice (Hippocampal Slices) | Long-Term Potentiation (LTP) | CSP-TTK21 | 20 mg/kg (Oral) | Comparable LTP induction to IP injection[6][7] |
| Behavioral Analysis (Morris Water Maze) | Mice | Long-Term Memory | CSP-TTK21 | 20 mg/kg (IP) | Extended memory duration compared to control[1][3] |
| Microscopy | Mice (Spinal Cord Injury) | Axon Growth (CST Axons) | CSP-TTK21 | 20 mg/kg (IP, weekly) | Significant increase in caudal and rostral axon growth[5] |
| RT-qPCR | Mice (Amyloid-β model) | Gene Expression (Wnt10b) | CSP-TTK21 | - | Upregulation of Wnt10b, counteracting Aβ-induced downregulation[8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated.
Caption: Mechanism of action for CSP-TTK21.
Caption: Workflow for in vivo validation of CSP-TTK21 in a chronic SCI model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of CSP-TTK21.
In Vitro Histone Acetyltransferase (HAT) Assay
-
Objective: To directly measure the activation of CBP/p300 by this compound.
-
Methodology:
-
Recombinant CBP or p300 enzyme is incubated with a histone substrate (e.g., core histones or a specific histone peptide).
-
The reaction mixture includes [³H]-acetyl-CoA as a cofactor.
-
This compound, dissolved in a suitable solvent like DMSO, is added at various concentrations (e.g., 50-275 µM). A vehicle control (DMSO alone) is run in parallel.[1]
-
The reaction is allowed to proceed at 30°C for a set time.
-
The reaction is stopped, and the mixture is spotted onto P81 phosphocellulose filter paper.
-
The filters are washed to remove unincorporated [³H]-acetyl-CoA.
-
The radioactivity retained on the filters, which corresponds to the acetylated histones, is measured using a scintillation counter. The results are expressed as fold activation over the vehicle control.
-
In Vivo Spinal Cord Injury (SCI) Model and Immunohistochemistry
-
Objective: To assess the effect of CSP-TTK21 on histone acetylation and axon regeneration in a chronic SCI model.
-
Methodology:
-
Animal Model: A severe spinal cord injury (e.g., dorsal hemisection) is surgically induced in adult mice.
-
Post-Injury and Treatment: The animals are allowed to recover for a prolonged period (e.g., 12 weeks) to model chronic injury. Subsequently, weekly intraperitoneal (IP) injections of either CSP-TTK21 (e.g., 20 mg/kg) or vehicle (CSP alone) are administered for a duration of 10 weeks.[5][9]
-
Tissue Preparation: At the end of the treatment period (22 weeks post-injury), animals are euthanized, and the spinal cord tissue is perfused, fixed, and cryosectioned.[5]
-
Immunohistochemistry: The tissue sections are stained with specific primary antibodies against markers of interest, such as acetylated histones (e.g., H3K9ac, H3K27ac) or regeneration-associated proteins (e.g., GAP43).[5] Fluorescently labeled secondary antibodies are used for visualization.
-
Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The intensity of the fluorescent signal or the number of positive cells/axons is quantified in specific regions of interest (e.g., layer V cortical neurons, dorsal root ganglia) using image analysis software.[5]
-
Electrophysiological Recordings of Long-Term Potentiation (LTP)
-
Objective: To determine if CSP-TTK21 can enhance or restore synaptic plasticity in the hippocampus.
-
Methodology:
-
Animal Treatment: Mice are administered CSP-TTK21 or vehicle control, either via IP injection or oral gavage.
-
Slice Preparation: After a specified time, the mice are sacrificed, and the brains are rapidly removed. Transverse hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[8]
-
Data Analysis: The slope of the fEPSP is measured and monitored for several hours post-stimulation. The magnitude and stability of the potentiation are compared between slices from CSP-TTK21-treated and control animals.[6][7]
-
Conclusion
The cross-validation of this compound's effects through a combination of biochemical, cellular, and in vivo techniques provides a robust body of evidence for its mechanism of action and therapeutic potential. As an activator of CBP/p300, CSP-TTK21 consistently demonstrates the ability to increase histone acetylation, which translates to enhanced gene expression related to neuronal plasticity and regeneration. This leads to measurable improvements in synaptic function, axon growth following injury, and long-term memory. The data presented here, derived from multiple experimental platforms, collectively support the continued investigation of CSP-TTK21 as a promising epigenetic modulator for neurological disorders and injuries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice | Journal of Neuroscience [jneurosci.org]
- 4. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
Assessing the Long-Term Efficacy and Safety of TTK21 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data on the long-term efficacy and safety of TTK21, a novel activator of the histone acetyltransferases CBP/p300. This compound has shown promise in preclinical models of neurodegenerative diseases and spinal cord injury. This document aims to objectively present the available data, compare its performance with other potential therapeutic strategies, and provide detailed experimental protocols for key assays used in its evaluation.
I. Overview of this compound
This compound is a small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs).[1] By activating these enzymes, this compound modulates chromatin structure and enhances the transcription of genes involved in crucial neuronal processes such as neurogenesis, synaptic plasticity, and axonal regeneration.[1][2][3] To overcome the blood-brain barrier, this compound is often conjugated to a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1]
II. Long-Term Efficacy of this compound
Preclinical studies in rodent models have demonstrated the potential long-term benefits of this compound treatment in the context of both neurodegenerative diseases and spinal cord injury.
Neurodegenerative Diseases (Alzheimer's Disease Model)
In a mouse model of Alzheimer's disease with Tau pathology, CSP-TTK21 treatment has been shown to restore histone H2B acetylation in the hippocampus.[4] This was associated with an upregulation of plasticity-related genes and an improvement in spatial memory.[4] Furthermore, in hippocampal slices from rats, CSP-TTK21 was able to rescue synaptic plasticity deficits induced by acute exposure to amyloid-beta (Aβ).[4][5]
Spinal Cord Injury (SCI)
In a mouse model of severe spinal cord injury, weekly systemic administration of CSP-TTK21 for 10 weeks, starting 12 weeks after injury, promoted neuronal regrowth and an increase in synapses.[2][3][6] Specifically, researchers observed increased axon sprouting in the spinal cord, a halt in the retraction of motor axons above the injury site, and increased sensory axon growth.[3][6] Oral administration of CSP-TTK21 in a rat spinal injury model also led to improvements in motor function and histone acetylation dynamics, with an efficacy comparable to intraperitoneal injection.[7][8][9]
Table 1: Summary of Preclinical Efficacy Data for this compound
| Indication | Animal Model | Treatment Details | Key Efficacy Outcomes | Reference |
| Alzheimer's Disease | THY-Tau22 mice | CSP-TTK21 | Restored histone H2B acetylation, upregulated plasticity-related genes, improved spatial memory. | [4] |
| Rat hippocampal slices | CSP-TTK21 | Rescued Aβ-impaired long-term potentiation (LTP). | [4][5] | |
| Spinal Cord Injury | Mouse model of severe SCI | Weekly CSP-TTK21 (20 mg/kg, i.p.) for 10 weeks, starting 12 weeks post-injury. | Increased axon sprouting, halted motor axon retraction, increased sensory axon growth. | [3][6] |
| Rat model of SCI | Oral CSP-TTK21 | Improved motor function, increased histone acetylation. | [7][8][9] |
III. Safety and Toxicity Profile of this compound
Preclinical safety data for this compound is encouraging. Studies have reported no toxicity when this compound is conjugated to a glucose-based carbon nanosphere (CSP).[1][2] A study investigating the oral administration of CSP-TTK21 found no toxic and mutagenic effects at a maximum tolerated dose of 1 g/kg in Sprague-Dawley rats.[8]
IV. Comparison with Alternative Therapeutic Strategies
While direct head-to-head comparative studies are not yet available, this section provides an overview of alternative preclinical therapeutic strategies for the indications addressed by this compound.
Alternatives for Alzheimer's Disease
The therapeutic pipeline for Alzheimer's disease is diverse, with many approaches focusing on targets other than amyloid and tau.[10] Natural compounds and other small molecules are being investigated for their neuroprotective effects.
Table 2: Comparison of Preclinical Data for this compound and Alternative Alzheimer's Disease Therapies
| Therapeutic Agent | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | CBP/p300 HAT activator | Restores histone acetylation, improves synaptic plasticity and memory in AD models. | [4] |
| Ginkgo Biloba | Antioxidant, anti-inflammatory, may prevent Aβ aggregation. | Modest cognitive improvements in some animal studies, but larger trials show no overall benefit. | [10][11][12] |
| Curcumin | Anti-inflammatory, antioxidant, may reduce Aβ pathology. | Reduces oxidative damage and amyloid pathology in transgenic mice. | [12] |
| Huperzine A | Acetylcholinesterase inhibitor | May improve memory and protect nerve cells in some preclinical studies. | [10][12] |
Alternatives for Spinal Cord Injury
A variety of regenerative therapies are being explored for spinal cord injury, including stem cell-based approaches and the use of biomaterials.
Table 3: Comparison of Preclinical Data for this compound and Alternative Spinal Cord Injury Therapies
| Therapeutic Strategy | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | CBP/p300 HAT activator | Promotes axon growth, sprouting, and synaptic plasticity in chronic SCI models. | [3][6] |
| Mesenchymal Stem Cells (MSCs) | Secrete neurotrophic factors, modulate immune responses. | Improved motor function recovery in rat SCI models. | [13] |
| Exosome Therapy | Deliver therapeutic molecules to target cells. | Reduced inflammatory markers and improved motor function in rat SCI models. | [13] |
| Hydrogel-based Biomaterials | Provide a scaffold for axonal regrowth, deliver therapeutic agents. | Modulate inflammation, inhibit glial scar formation, and promote axonal regrowth in animal models. | [14] |
| Optogenetics | Precise control of neural circuits using light. | 50% improvement in motor function scores in rodent models of SCI. | [13] |
V. Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Assessment of Neurogenesis: BrdU Labeling and Doublecortin (DCX) Immunohistochemistry
a) Bromodeoxyuridine (BrdU) Labeling Protocol [15][16][17][18]
-
Objective: To label and quantify proliferating cells in the brain.
-
Procedure:
-
BrdU Administration: Administer BrdU to rodents via intraperitoneal (i.p.) injection. The dosage and frequency can be varied depending on the experimental question (e.g., a single dose to measure proliferation or multiple doses over several days to assess cell survival and differentiation).
-
Tissue Preparation: After the desired survival period, perfuse the animals with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight.
-
Sectioning: Section the brain using a vibratome or cryostat.
-
DNA Denaturation: Treat the sections with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.
-
Immunostaining: Incubate the sections with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize and count the BrdU-positive cells using a fluorescence microscope.
-
b) Doublecortin (DCX) Immunohistochemistry Protocol [19][20][21][22][23]
-
Objective: To identify and visualize immature neurons.
-
Procedure:
-
Tissue Preparation: Perfuse and fix the brain tissue as described for BrdU labeling.
-
Sectioning: Cut free-floating sections using a vibratome or microtome.
-
Antigen Retrieval (if necessary): For some antibodies and fixation methods, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be required.
-
Blocking: Incubate the sections in a blocking solution (e.g., serum in TBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against DCX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated or fluorescently labeled secondary antibody.
-
Visualization: For biotinylated antibodies, use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen like DAB to visualize the staining. For fluorescent antibodies, mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Analyze the sections using a bright-field or fluorescence microscope.
-
Assessment of Memory: Morris Water Maze
Morris Water Maze Protocol [24][25][26][27][28]
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day from different starting positions.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency (time to find the platform) during the acquisition phase and the performance in the probe trial to assess spatial memory.
-
Assessment of Histone Acetylation: Western Blotting
Western Blot Protocol for Histone Acetylation [29][30][31][32][33]
-
Objective: To detect and quantify the levels of acetylated histones in tissue or cell samples.
-
Procedure:
-
Histone Extraction: Isolate histones from cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.
-
VI. Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing neurogenesis.
Caption: this compound and alternative therapies.
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 4. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid-beta 1-42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 7. CSIR-CDRI Lucknow [cdri.res.in]
- 8. Oral Administration of a Specific p300/CBP Lysine Acetyltransferase Activator Induces Synaptic Plasticity and Repairs Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. txalz.org [txalz.org]
- 11. Natural Compounds for Alzheimer’s Disease Therapy: A Systematic Review of Preclinical and Clinical Studies [mdpi.com]
- 12. Alternative Medicine and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscholarsreview.org [worldscholarsreview.org]
- 14. dovepress.com [dovepress.com]
- 15. In vivo Neurogenesis [bio-protocol.org]
- 16. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. uvic.ca [uvic.ca]
- 20. DCX Immunohistochemistry rotocol [protocols.io]
- 21. DCX Immunohistochemistry Protocol [protocols.io]
- 22. Doublecortin, DCX, DBCN, DBCT, Lissencephalin X or Lis-x Antibody [neuromics.com]
- 23. sysy.com [sysy.com]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 27. mmpc.org [mmpc.org]
- 28. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Histone western blot protocol | Abcam [abcam.com]
- 31. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 32. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis: Unveiling the Gene-Regulatory Effects of TTK21
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic landscape modulation by TTK21, a novel CBP/p300 histone acetyltransferase activator. This guide provides an objective comparison of gene expression changes in this compound-treated versus control tissues, supported by experimental data and detailed methodologies.
This compound is a small molecule activator of the histone acetyltransferases CBP/p300, which play a crucial role in regulating gene expression through chromatin modification.[1][2] By promoting histone acetylation, this compound can reawaken dormant gene expression programs, making it a promising therapeutic candidate for conditions such as spinal cord injury and neurodegenerative diseases.[3][4] To facilitate its passage across the blood-brain barrier and cellular membranes, this compound is often conjugated with a glucose-based carbon nanosphere (CSP), forming CSP-TTK21.[1][5] This guide synthesizes findings from multiple studies to provide a clear overview of the transcriptomic impact of this compound treatment.
Quantitative Transcriptomic Data Summary
The following tables summarize the quantitative data from comparative transcriptomic analyses of this compound-treated and control tissues across different experimental models.
Table 1: Differentially Expressed Genes (DEGs) in a Syngap1 Haploinsufficiency Mouse Model
| Comparison Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| Syngap1+/-:CSP-TTK21 vs. Syngap1+/-:Saline | 1934 | 1463 | 471 |
| Syngap1+/-:CSP-TTK21 vs. Syngap1+/-:CSP | 2269 | 1622 | 637 |
Data from a study on the effects of CSP-TTK21 in a mouse model of SYNGAP1 intellectual disability.[6]
Table 2: Differentially Expressed Genes (DEGs) in a Rat Hippocampal Slice Model of Alzheimer's Disease
| Comparison Group | Total DEGs |
| SKF+Aβ(1–42)+CSP-TTK21 vs. Untreated Control | 439 |
| SKF+Aβ(1–42) vs. Untreated Control | 611 |
| CSP-TTK21 alone vs. Untreated Control | 2141 |
| SKF alone vs. Untreated Control | 593 |
| SKF+Aβ(1–42)+CSP vs. Untreated Control | 823 |
Data from an RNA sequencing analysis on rat hippocampal slices treated with Amyloid-β (Aβ) and/or CSP-TTK21. SKF is a D1/D5 dopamine (B1211576) receptor agonist used to induce synaptic plasticity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
RNA Sequencing Protocol (Rat Hippocampal Slices)
-
Tissue Preparation: The CA1 region was microdissected from rat hippocampal slices following treatment.[7]
-
RNA Integrity Check: RNA integrity was assessed using an Agilent Bioanalyzer 2100. Only samples with distinct rRNA peaks were selected for further processing.[7]
-
Library Preparation: RNA sequencing libraries were prepared using the KAPA Stranded RNA-Seq Kit with RiboErase (KAPA Biosystems) following the manufacturer's instructions.[7]
-
Quality Control: The final library quality and quantity were determined using an Agilent Bioanalyzer 2100 and a Life Technologies Qubit 3.0 Fluorometer, respectively.[7]
-
Sequencing: 150 bp paired-end sequencing was performed on an Illumina HiSeq 4000 platform.[7]
-
Data Analysis:
-
The Rattus norvegicus genome (Rnor_6.0) was used as the reference.
-
Adapters were removed using Trim Galore (v 0.4.4).
-
The quality of raw Fastq files was checked with FastQC.[7]
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for transcriptomic analysis.
Signaling Pathways Modulated by this compound
Transcriptomic analyses have revealed that this compound treatment can modulate several key signaling pathways. For instance, in a model of Alzheimer's disease, CSP-TTK21 treatment was found to upregulate genes involved in the Wnt signaling pathway , such as WNT3a and WNT10B.[7] The Wnt pathway is known to have a neuroprotective role against amyloid-beta toxicity and is crucial for synaptic plasticity.[7] Furthermore, CSP-TTK21 treatment led to a decrease in TGF-β1 mRNA levels, a cytokine associated with inflammation in Alzheimer's disease.[7] In the context of Syngap1 haploinsufficiency, this compound treatment was shown to impact a broad range of signaling pathways including WNT, AKT, ErbB, VEGF, and NOTCH , which are critical for synaptic processes.[6]
Conclusion
The comparative transcriptomic analyses of this compound-treated and control tissues consistently demonstrate the potent ability of this CBP/p300 activator to induce significant changes in the gene expression landscape. The upregulation of genes associated with neuronal regeneration, synaptic function, and neuroprotective pathways, coupled with the downregulation of inflammatory markers, underscores the therapeutic potential of this compound. The data presented in this guide provide a solid foundation for further research and development of this compound and similar epigenetic modulators for a range of debilitating neurological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Epigenetic treatment in mice improves spinal cord regeneration after injury | Imperial News | Imperial College London [imperial.ac.uk]
- 4. CBP/p300 activation promotes axon growth, sprouting, and synaptic plasticity in chronic experimental spinal cord injury with severe disability | PLOS Biology [journals.plos.org]
- 5. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose derived carbon nanosphere (CSP) conjugated this compound, an activator of the histone acetyltransferases CBP/p300, ameliorates amyloid‐beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TTK21
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for TTK21 (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide), a compound utilized in epigenetic research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Disclaimer: Before proceeding with any handling or disposal of this compound, it is mandatory to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed and legally required safety and disposal information. The following procedures are based on general best practices for hazardous chemical waste and should supplement, not replace, the information in the SDS.
I. Understanding the Hazard Profile of this compound
While a specific, universally available Safety Data Sheet for this compound is not publicly accessible, information on structurally similar compounds—benzamides containing trifluoromethyl and chloro- groups—suggests that this compound should be handled as a hazardous substance. Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Mutagenicity: Suspected of causing genetic defects.
Given these potential risks, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
II. Quantitative Data Summary
For safe handling and preparation of solutions, the following solubility data for this compound is provided.
| Solvent | Solubility |
| DMSO | ~72 mg/mL |
| Ethanol (B145695) | ~5 mg/mL |
| Water | Insoluble |
Note: Data sourced from publicly available information from chemical suppliers. Always refer to the manufacturer's specific data sheet for the lot in use.
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
A. Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a respirator may be required. Consult the specific SDS.
B. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Place any unused or expired solid this compound, along with any materials contaminated with the solid (e.g., weighing paper, contaminated paper towels, gloves, pipette tips), into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the full chemical name: "N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide (this compound)".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvents used (e.g., a solvent-safe container for DMSO or ethanol solutions).
-
Do not mix incompatible waste streams.
-
Label the container as "Hazardous Waste" and list all constituents, including solvents and an estimated concentration of this compound. For example: "Hazardous Waste: DMSO, this compound (~10 mg/mL)".
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
C. Decontamination:
-
Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Work Surfaces:
-
Decontaminate any spills on benchtops or in fume hoods using a suitable solvent and absorbent pads.
-
All materials used for cleanup must be disposed of as solid hazardous waste.
-
D. Final Disposal:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
IV. Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Standard Operating Procedure: Handling and Disposal of Novel Compound TTK21
This document provides essential safety and logistical guidance for the handling and disposal of the novel compound TTK21. Given that the specific toxicological and physicochemical properties of this compound are not yet fully characterized, a conservative approach based on the principles of handling potent compounds is mandated. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All handling of this compound, in any form (solid, liquid, or in solution), requires the use of specific personal protective equipment. The following table summarizes the required PPE for various procedures.
| Procedure | Required PPE | Notes |
| Weighing and Aliquoting (Solid) | - Full-face respirator with appropriate cartridges- Double nitrile gloves- Disposable lab coat- Goggles/Face shield- Shoe covers | To be performed in a certified chemical fume hood or containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Full-face respirator or chemical fume hood- Double nitrile gloves- Disposable lab coat- Safety glasses with side shields | Ensure adequate ventilation. Avoid splashes and aerosol generation. |
| In Vitro/In Vivo Administration | - N95 respirator (minimum)- Nitrile gloves- Lab coat- Safety glasses | Dependent on the specific experimental protocol and potential for aerosolization. |
| Waste Disposal | - Heavy-duty nitrile gloves- Disposable lab coat- Safety glasses/goggles- Closed-toe shoes | Follow specific waste stream protocols outlined in Section 3. |
Operational Plan: Step-by-Step Handling Protocol
This section details the standard operating procedure for the initial handling of a newly received shipment of this compound.
2.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Transport to Designated Area: Transport the intact package to the designated containment area for unpacking.
-
Don PPE: Before opening, don the appropriate PPE as specified for "Weighing and Aliquoting" in the table above.
-
Unpack in Containment: Open the shipping container inside a certified chemical fume hood or CVE.
-
Verify and Label: Check the primary container label and integrity. Affix a secondary label with the date of receipt and the handler's initials.
2.2. Preparation of Stock Solutions
-
Pre-weighing Preparation: Decontaminate the weighing area and balance within the fume hood. Use a dedicated set of spatulas and weighing paper.
-
Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the vessel containing the weighed this compound. Ensure the container is capped during dissolution to prevent aerosol release.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and expiration date. Store as per the manufacturer's recommendations or, in their absence, in a cool, dry, and dark location.
2.3. Experimental Use
-
Work in a Designated Area: All experiments involving this compound must be conducted in a clearly marked and designated area within the laboratory.
-
Minimize Aerosol Generation: Use techniques and equipment that minimize the generation of aerosols, such as low-speed vortexing and careful pipetting.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound immediately after use with an appropriate inactivating agent or a 70% ethanol (B145695) solution, followed by a standard laboratory disinfectant.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Streams
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical contamination.
3.2. Decontamination of Non-Disposable Items
-
Glassware: Reusable glassware should be soaked in a validated decontamination solution before standard washing.
-
Equipment: Non-disposable equipment should be thoroughly wiped down with a decontamination solution.
Visual Workflow and Pathway Diagrams
The following diagrams provide a visual representation of the handling workflow and a template for a potential signaling pathway involving this compound.
Caption: Workflow for handling the novel compound this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
